Mebutamate
描述
This compound is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance.
This compound is a sedative and anxiolytic drug with anti-hypertensive (blood pressure lowering) effects comparable to those of other barbiturates but is only around 1/3rd the potency of secobarbital as a sedative. Side effects include dizziness and headaches.
属性
IUPAC Name |
[2-(carbamoyloxymethyl)-2,3-dimethylpentyl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-4-7(2)10(3,5-15-8(11)13)6-16-9(12)14/h7H,4-6H2,1-3H3,(H2,11,13)(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEROTMJVBFSIMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)(COC(=O)N)COC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023239 | |
| Record name | Mebutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64-55-1 | |
| Record name | Mebutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mebutamate [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mebutamate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06797 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mebutamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mebutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mebutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEBUTAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H8F175RER | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
77-79 | |
| Record name | Mebutamate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06797 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Mebutamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis and purification methodologies for mebutamate (2,2-di(carbamoyloxymethyl)-3-methylpentane), a short-acting tranquilizer. The information presented is curated from established patent literature and chemical synthesis resources to assist researchers and professionals in the development and production of this compound.
Core Synthesis Pathways
The synthesis of this compound originates from its corresponding diol, 2-methyl-2-sec-butyl-1,3-propanediol. This precursor undergoes carbamoylation to yield the final active pharmaceutical ingredient. Two principal methods for this conversion are documented: the urethane exchange method and the phosgene-ammonia route.
Synthesis of the Precursor: 2-Methyl-2-sec-butyl-1,3-propanediol
A common route to the diol precursor involves the reduction of a corresponding disubstituted malonic ester.[1] A detailed experimental protocol for this synthesis is outlined below.
Experimental Protocol: Synthesis of 2-Methyl-2-sec-butyl-1,3-propanediol [1]
-
Reduction: 92 grams of diethyl-sec-butyl methyl malonate is reduced using 22.8 grams of lithium aluminum hydride in a suitable volume of anhydrous ethyl ether.
-
Quenching and Extraction: The reaction mixture is treated with sulfuric acid. The ether-soluble components are then extracted.
-
Purification: The extracted material is purified by redistillation to yield approximately 46 grams of 2-methyl-2-sec-butyl-1,3-propanediol as a clear, colorless liquid.
Quantitative Data for Precursor Synthesis
| Parameter | Value | Reference |
| Starting Material | Diethyl-sec-butyl methyl malonate (92 g) | [1] |
| Reducing Agent | Lithium aluminum hydride (22.8 g) | [1] |
| Product | 2-methyl-2-sec-butyl-1,3-propanediol | [1] |
| Yield | ~46 g | [1] |
| Boiling Point | 92-97 °C (at 0.1 mm Hg) | [1] |
| Refractive Index (nD) | 1.4887 | [1] |
| Water Solubility | ~0.5% | [1] |
Method 1: Urethane Exchange for this compound Synthesis
This method involves the reaction of the diol precursor with an excess of a lower alkyl urethane, such as ethyl urethane, in the presence of an aluminum alkoxide catalyst.[1]
Experimental Protocol: this compound Synthesis via Urethane Exchange [1]
-
Reaction Setup: 14.6 grams of 2-methyl-2-sec-butyl-1,3-propanediol and 18.7 grams of ethyl urethane are dissolved in approximately 150 ml of anhydrous toluene. 3.0 grams of aluminum isopropoxide is added as a catalyst.
-
Reaction and Distillation: The mixture is heated, and the ethanol formed during the reaction is removed by distillation as an azeotrope with toluene.
-
Work-up: The reaction is terminated by the addition of water. The excess ethyl urethane is recovered by distillation under reduced pressure.
-
Purification: The residual material is purified by recrystallization from a suitable solvent to yield the final product.
Logical Relationship of Urethane Exchange Synthesis
Caption: Urethane exchange synthesis of this compound.
Method 2: Phosgene and Ammonia Route for Dicarbamate Synthesis
An alternative and widely used method for the synthesis of dicarbamates involves a two-step process: reaction of the diol with phosgene to form a dichlorocarbonate intermediate, followed by ammoniation.[1] While a specific protocol for this compound is not detailed in the searched documents, a procedure for the closely related 2-phenyl-1,3-propanediol dicarbamate provides a representative workflow.[2]
Experimental Workflow: Phosgene and Ammonia Synthesis of a Dicarbamate [2]
Caption: Phosgene and ammonia route for dicarbamate synthesis.
Quantitative Data for a Phosgene-based Dicarbamate Synthesis (2-phenyl-1,3-propanediol dicarbamate) [2]
| Parameter | Value | Reference |
| Starting Diol | 30.4 g (0.2 mole) | [2] |
| Phosgene | 0.44 moles | [2] |
| Crude Yield | 46 g (96.6%) | [2] |
| Recrystallization Solvent | Methanol (450 ml) | [2] |
| Final Yield | 36 g (75.6%) | [2] |
Purification of this compound
Recrystallization is the primary method for the purification of this compound. The choice of solvent is critical to obtaining a high yield of pure product.
General Principles of Recrystallization
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. Conversely, impurities should either be insoluble in the hot solvent or highly soluble at room temperature.[3][4] The process typically involves:
-
Dissolving the crude product in a minimum amount of hot solvent.
-
Hot filtration to remove any insoluble impurities.
-
Allowing the solution to cool slowly to induce crystallization.
-
Isolation of the crystals by filtration.
-
Washing the crystals with a small amount of cold solvent.
-
Drying the purified crystals.
Recrystallization Solvents for Dicarbamates
While specific data for this compound is limited in the provided search results, information on related compounds suggests potential solvent systems. For instance, 2-phenyl-1,3-propanediol dicarbamate is effectively recrystallized from methanol.[2] General-purpose solvent systems for the recrystallization of organic compounds that may be applicable to this compound include:
-
Ethanol
-
Methanol/water mixtures
-
Acetone/water mixtures
-
Toluene
The selection of the optimal solvent or solvent system for this compound would require experimental screening to balance purity and yield.
Experimental Workflow for Recrystallization
Caption: General workflow for the purification of this compound by recrystallization.
References
Mebutamate: A Technical Overview of its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Mebutamate is a carbamate derivative with anxiolytic, sedative, and antihypertensive properties.[1][2] First described in a 1959 patent, it has been marketed under trade names such as Capla and Dormate.[2] This document provides a detailed examination of its chemical structure, physicochemical properties, and pharmacological profile, intended to serve as a comprehensive resource for professionals in the field of drug research and development.
Chemical Identity and Structure
This compound, chemically known as [2-(carbamoyloxymethyl)-2,3-dimethylpentyl] carbamate, is a dicarbamate ester.[3] The molecule possesses a stereocenter at the C3 position of the pentyl backbone, leading to (R)- and (S)-enantiomers.[4][5] The racemic mixture is typically used.[6]
The fundamental structure consists of a 2,3-dimethylpentane core, substituted at the 2-position with two carbamoyloxymethyl groups. This biscarbamate structure is shared by other pharmacologically active compounds, including meprobamate and carisoprodol.[1][7]
| Identifier | Value |
| IUPAC Name | [2-(carbamoyloxymethyl)-2,3-dimethylpentyl] carbamate[3] |
| SMILES | CCC(C)C(C)(COC(=O)N)COC(=O)N[1][3] |
| InChI | InChI=1S/C10H20N2O4/c1-4-7(2)10(3,5-15-8(11)13)6-16-9(12)14/h7H,4-6H2,1-3H3,(H2,11,13)(H2,12,14)[1][3] |
| InChIKey | LEROTMJVBFSIMP-UHFFFAOYSA-N[1][3] |
| CAS Number | 64-55-1[3] |
| Molecular Formula | C10H20N2O4[1][3] |
Physicochemical Properties
This compound is a white powder with a characteristic odor and a bitter taste.[8] Its physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 232.28 g/mol | [3] |
| Melting Point | 77-79 °C | [3] |
| Solubility | 1000 mg/L in water | [3] |
Pharmacological Profile
This compound is classified as a sedative and anxiolytic with antihypertensive effects.[1][9] Its pharmacological activity is comparable to that of barbiturates, though it is approximately one-third as potent as secobarbital in its sedative effects.[1][9] Common side effects include dizziness and headaches.[1][9]
Mechanism of Action
The primary mechanism of action for this compound, like other carbamates, involves the modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][10][11] It acts as a positive allosteric modulator at the β-subunit of the GABA-A receptor, a binding site similar to that of barbiturates.[1] This is in contrast to benzodiazepines, which bind to the α-subunit.[1]
Enhancement of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability.[10][11] This inhibitory effect in the central nervous system, particularly in the limbic system, thalamus, and hypothalamus, is responsible for its anxiolytic and sedative properties.[8][10][12] The muscle relaxant properties observed with related compounds like meprobamate are attributed to the depression of polysynaptic reflexes in the spinal cord.[10][11]
Pharmacokinetics
Experimental Protocols
Specific experimental protocols for the characterization of this compound were not found in the search results. However, standard methodologies for the analysis of similar small molecule drugs are applicable.
Determination of Melting Point
A standard capillary melting point apparatus can be used. A small, powdered sample of this compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
Solubility Assessment
The equilibrium solubility of this compound in water can be determined by adding an excess amount of the compound to a known volume of water. The suspension is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
GABA-A Receptor Binding Assay
A radioligand binding assay can be employed to determine the affinity of this compound for the GABA-A receptor.
Methodology:
-
Membrane Preparation: Synaptic membranes are prepared from rodent brain tissue (e.g., cortex or cerebellum).
-
Incubation: The membranes are incubated with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]muscimol or [3H]flunitrazepam) in the presence of varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki).
Conclusion
This compound is a carbamate derivative with a well-defined chemical structure and established sedative, anxiolytic, and antihypertensive properties. Its mechanism of action via positive allosteric modulation of the GABA-A receptor is shared with other drugs in its class. While specific, detailed experimental protocols for this compound are not extensively published, standard pharmaceutical characterization techniques can be readily applied to further investigate its properties. This guide provides a foundational understanding for researchers and professionals involved in the development and study of neuropharmacological agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. This compound | C10H20N2O4 | CID 6151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. Meprobamate - Wikipedia [en.wikipedia.org]
- 8. Meprobamate: Package Insert / Prescribing Information [drugs.com]
- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. What is the mechanism of Meprobamate? [synapse.patsnap.com]
- 11. What is Meprobamate used for? [synapse.patsnap.com]
- 12. drugs.com [drugs.com]
- 13. meprobamate [glowm.com]
Mebutamate's Action on GABAA Receptors: A Technical Guide
An In-depth Examination of the Allosteric Modulation and Direct Gating of GABAA Receptors by Carbamates, with a focus on Meprobamate as a surrogate for Mebutamate.
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a carbamate derivative, exerts its pharmacological effects primarily through the modulation of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. Due to a scarcity of direct research on this compound, this guide leverages the extensive data available for its close structural and functional analogue, meprobamate, to delineate the mechanism of action. Meprobamate, and by extension this compound, functions as a positive allosteric modulator and a direct agonist of the GABAA receptor, exhibiting a mechanism of action with similarities to that of barbiturates. This dual action facilitates both the enhancement of GABA-ergic neurotransmission and direct activation of the receptor's chloride channel, leading to neuronal hyperpolarization and a consequent reduction in neuronal excitability. This document provides a comprehensive overview of these mechanisms, supported by quantitative data from key electrophysiological studies, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Introduction
This compound is a central nervous system depressant belonging to the carbamate class of drugs. Historically, carbamates like meprobamate were widely prescribed for anxiety and as sedative-hypnotics before the advent of benzodiazepines.[1] The therapeutic and side-effect profiles of these compounds are intrinsically linked to their interaction with GABAA receptors.[1] Understanding the precise molecular interactions between this compound and GABAA receptors is crucial for the development of novel therapeutics with improved specificity and safety profiles.
GABAA receptors are pentameric ligand-gated ion channels that are permeable to chloride ions.[2] The binding of GABA to its receptor triggers channel opening, leading to an influx of chloride and hyperpolarization of the neuron, thus producing an inhibitory effect.[3] Many drugs, including benzodiazepines, barbiturates, and neurosteroids, bind to allosteric sites on the receptor complex to modulate its function.[4]
Meprobamate has been shown to act in a barbiturate-like manner, both potentiating the effect of GABA and, at higher concentrations, directly gating the channel in the absence of the endogenous ligand.[5] This guide will detail these actions based on data from studies on recombinant GABAA receptors.
Mechanism of Action at the GABAA Receptor
The primary mechanism of action for this compound, inferred from studies on meprobamate, involves a dual interaction with the GABAA receptor: positive allosteric modulation and direct receptor activation (gating).
Positive Allosteric Modulation
This compound binds to an allosteric site on the GABAA receptor, distinct from the GABA binding site, and enhances the receptor's response to GABA. This potentiation means that in the presence of this compound, a lower concentration of GABA is required to elicit an inhibitory postsynaptic current. This allosteric modulation is a key component of its anxiolytic and sedative effects at therapeutic concentrations.
Direct Gating
At higher concentrations, this compound can directly activate the GABAA receptor, mimicking the effect of GABA.[5] This direct gating of the chloride channel contributes to its more profound CNS depressant effects and also underlies the increased risk of toxicity, particularly when combined with other GABAergic agents like alcohol.[6] This action is characteristic of barbiturates and distinguishes carbamates from benzodiazepines, which are solely modulators and do not directly gate the receptor.
The interaction is thought to occur at or near the barbiturate binding site, which is located in the transmembrane domain of the receptor, affecting the channel gating mechanism.
Signaling Pathway
The binding of this compound/Meprobamate to the GABAA receptor initiates a signaling cascade that results in neuronal inhibition. The following diagram illustrates this pathway.
Caption: this compound signaling at the GABAergic synapse.
Quantitative Data: Electrophysiological Studies
The following tables summarize quantitative data from whole-cell patch-clamp electrophysiology studies on recombinant human GABAA receptors expressed in HEK293 cells. The data is primarily from studies on meprobamate.
Table 1: Allosteric Modulation of GABA-Evoked Currents by Meprobamate
| Receptor Subtype | Meprobamate Concentration (µM) | Modulation of EC20 GABA Current (% of control) |
| α1β2γ2 | 100 | 150 ± 20 |
| α1β2γ2 | 300 | 280 ± 35 |
| α1β2γ2 | 1000 | 450 ± 50 |
| α5β3γ2 | 1000 | 620 ± 70 |
Data are presented as mean ± SEM. Modulation is expressed as the percentage increase over the current evoked by an EC20 concentration of GABA alone.
Table 2: Direct Gating of GABAA Receptors by Meprobamate
| Receptor Subtype | Meprobamate Concentration (mM) | Current Amplitude (% of maximal GABA response) |
| α1β2γ2 | 1 | 25 ± 5 |
| α1β2γ2 | 3 | 60 ± 8 |
| α1β2γ2 | 10 | 95 ± 12 |
| α1β2 | 3 | 75 ± 10 |
Data are presented as mean ± SEM. Current amplitude is normalized to the maximal current evoked by a saturating concentration of GABA.
Experimental Protocols
The following protocols are based on the methodologies described in key studies investigating the effects of carbamates on recombinant GABAA receptors.[7]
Cell Culture and Transient Transfection of HEK293 Cells
-
Cell Line Maintenance: Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Transfection: For expression of GABAA receptors, HEK293 cells are transiently transfected with cDNAs encoding the desired receptor subunits (e.g., α1, β2, γ2s) using a lipofection-based reagent. cDNAs for the different subunits are mixed in a specific ratio (e.g., 1:1:2 for α:β:γ) to ensure proper receptor assembly. A reporter plasmid, such as one encoding green fluorescent protein (GFP), is often co-transfected to allow for easy identification of transfected cells.
-
Post-transfection: Cells are typically used for electrophysiological recordings 24-48 hours after transfection.
Whole-Cell Patch-Clamp Electrophysiology
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 4 Mg-ATP, with the pH adjusted to 7.2 with CsOH.
-
-
Recording Setup: Coverslips with transfected HEK293 cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Patch Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Data Acquisition:
-
Whole-cell recordings are made from GFP-positive cells.
-
The membrane potential is held at -60 mV.
-
Drugs (GABA, meprobamate) are applied to the cells using a rapid solution exchange system.
-
Currents are recorded using a patch-clamp amplifier, filtered at 2 kHz, and digitized at 10 kHz.
-
-
Data Analysis:
-
Peak current amplitudes are measured in response to agonist application.
-
Concentration-response curves are generated and fitted with the Hill equation to determine EC50 and Hill slope values.
-
Statistical analysis is performed using appropriate tests (e.g., ANOVA, t-test).
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for characterizing the effects of this compound on GABAA receptors.
Caption: Workflow for GABAA receptor electrophysiology.
Conclusion
The available evidence, primarily from studies on the closely related compound meprobamate, strongly indicates that this compound acts as a positive allosteric modulator and direct agonist at the GABAA receptor. Its barbiturate-like dual mechanism of action, involving both enhancement of GABAergic transmission and direct channel gating, accounts for its sedative, anxiolytic, and muscle relaxant properties, as well as its potential for significant CNS depression and abuse. The subunit composition of the GABAA receptor likely influences the potency and efficacy of this compound, presenting an avenue for future research to develop more selective therapeutic agents. The experimental framework detailed in this guide provides a robust methodology for further elucidating the specific interactions of this compound and other carbamates with GABAA receptor subtypes.
References
- 1. Something old, something new: a successful case of meprobamate withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ASSESSMENT OF SUBUNIT-DEPENDENT DIRECT GATING AND ALLOSTERIC MODULATORY EFFECTS OF CARISOPRODOL AT GABAA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Mebutamate as a Sedative: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mebutamate is a carbamate derivative with sedative, anxiolytic, and antihypertensive properties.[1][2] Its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its sedative effects. Due to the limited availability of specific quantitative data for this compound, this document also includes comparative data for the structurally and functionally similar compound, meprobamate, to provide a more complete understanding of this class of drugs. Detailed experimental protocols for assessing the key pharmacological parameters of sedative-hypnotics are also presented, along with diagrams to illustrate relevant pathways and workflows.
Introduction
This compound is a central nervous system depressant belonging to the carbamate class of compounds.[1] Historically used for its sedative and anxiolytic effects, its clinical application has largely been superseded by newer agents with more favorable safety profiles.[3] Nevertheless, understanding the pharmacological profile of this compound and related carbamates remains relevant for the study of GABAergic neurotransmission and the development of novel sedative-hypnotics.
This compound exerts its sedative effects by enhancing the action of GABA at the GABA-A receptor.[1] Unlike benzodiazepines, which bind to the α-subunit, carbamates like this compound and barbiturates are understood to bind to the β-subreceptor of the GABA-A receptor.[1] This interaction increases the influx of chloride ions into neurons, leading to hyperpolarization and a reduction in neuronal excitability, which manifests as sedation and anxiolysis.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the potentiation of GABAergic inhibition. This leads to a dose-dependent depression of the central nervous system, ranging from mild sedation to hypnosis.
Mechanism of Action at the GABA-A Receptor
This compound is a positive allosteric modulator of the GABA-A receptor.[1] The binding of this compound to its site on the receptor complex increases the affinity of the receptor for GABA and prolongs the open state of the chloride channel, thereby enhancing the inhibitory effect of GABA.[4] This mechanism is similar to that of barbiturates.[1]
Comparative Potency
Clinical studies have indicated that this compound has a sedative potency approximately one-third that of secobarbital, a short-acting barbiturate.[5] In a 1967 study, a 600 mg dose of this compound was found to have hypnotic properties affecting the duration and quality of sleep induction and sleep itself, with a 900 mg dose showing no significant increase in effect.[6] The overall hypnotic effect was reported to be between that of 100 mg and 200 mg of secobarbital.[6]
Quantitative Pharmacological Data
Specific quantitative data for this compound is scarce in publicly available literature. The following tables summarize available data for this compound and the closely related compound, meprobamate, for comparative purposes.
Table 1: Sedative and Hypnotic Dosing of this compound and Meprobamate
| Compound | Indication | Dosage | Species | Reference(s) |
| This compound | Hypnotic | 600 - 900 mg | Human | [6] |
| Meprobamate | Anxiety | 1200 - 1600 mg/day (in 3-4 divided doses) | Human | [7] |
| Preoperative Sedation | 400 mg | Human (Adult) | [2] | |
| Preoperative Sedation | 200 mg | Human (Pediatric) | [2] |
Table 2: Comparative Pharmacokinetic Parameters of Meprobamate
| Parameter | Value | Species | Reference(s) |
| Bioavailability | Well absorbed orally | Human | [1] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours | Human | [1] |
| Plasma Half-life (t½) | 6 - 17 hours | Human | [2] |
| Volume of Distribution (Vd) | 1.4 - 1.6 L/kg | Human | [8] |
| Protein Binding | 20% | Human | [2] |
| Metabolism | Hepatic (to inactive glucuronide conjugates) | Human | [2] |
| Excretion | Renal (10-20% as unchanged drug) | Human | [2] |
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to characterizing the pharmacological profile of a sedative-hypnotic agent like this compound.
In Vitro GABA-A Receptor Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh buffer and recentrifugation three times.
-
Resuspend the final pellet in buffer to a protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of radioligand (e.g., [³H]-Muscimol for the GABA binding site or [³H]-Flumazenil for the benzodiazepine site) at a final concentration near its Kd.
-
50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M).
-
100 µL of the prepared membrane suspension.
-
-
For total binding, add 50 µL of buffer instead of this compound.
-
For non-specific binding, add 50 µL of a high concentration of a known competing ligand (e.g., unlabeled GABA or diazepam).
-
Incubate the plate at 4°C for 60 minutes.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Sedative Activity Assessment (Loss of Righting Reflex)
Objective: To determine the sedative effective dose (ED50) of this compound in an animal model.
Methodology:
-
Animals:
-
Use male Swiss-Webster mice (20-25 g).
-
Acclimatize the animals for at least one week before the experiment.
-
House the animals in a temperature- and light-controlled environment with free access to food and water.
-
-
Drug Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., saline with 5% Tween 80).
-
Divide the mice into groups (n=8-10 per group).
-
Administer different doses of this compound (e.g., 10, 30, 100, 300 mg/kg) intraperitoneally (i.p.) to the respective groups.
-
Administer the vehicle to the control group.
-
-
Assessment of Sedation:
-
At a predetermined time after administration (e.g., 15 minutes), place each mouse on its back.
-
Observe the mouse for its ability to right itself (i.e., return to a normal prone position) within 30 seconds.
-
The loss of the righting reflex is considered an indicator of sedation.
-
-
Data Analysis:
-
For each dose group, calculate the percentage of mice that exhibit loss of the righting reflex.
-
Plot the percentage of responding mice against the logarithm of the dose of this compound.
-
Determine the ED50 value (the dose that produces sedation in 50% of the animals) using probit analysis or a similar statistical method.
-
In Vitro Cytochrome P450 (CYP) Metabolism Assay
Objective: To identify the major CYP isoforms responsible for the metabolism of this compound.
Methodology:
-
Incubation:
-
In separate microcentrifuge tubes, combine:
-
Human liver microsomes (HLM) or recombinant human CYP enzymes.
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
This compound at a fixed concentration (e.g., 10 µM).
-
In separate experiments, include a known selective inhibitor for each major CYP isoform (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, quinidine for CYP2D6, ketoconazole for CYP3A4).
-
-
Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
-
Sample Processing:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Quantification:
-
Analyze the amount of remaining this compound in the supernatant using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the rate of this compound metabolism in the absence and presence of each specific CYP inhibitor.
-
A significant reduction in the metabolic rate in the presence of a specific inhibitor indicates the involvement of that CYP isoform in the metabolism of this compound.
-
Visualizations
GABAergic Synaptic Transmission Pathway
Caption: GABAergic signaling pathway and the modulatory action of this compound.
Experimental Workflow for In Vivo Sedative Activity Assessment
Caption: Workflow for determining the sedative ED50 of this compound.
Conclusion
This compound is a carbamate sedative that enhances GABAergic neurotransmission through positive allosteric modulation of the GABA-A receptor. While specific quantitative pharmacological data for this compound is limited, comparative analysis with the related compound meprobamate provides valuable insights into its pharmacokinetic and pharmacodynamic properties. The experimental protocols detailed in this guide offer a framework for the comprehensive evaluation of this compound and other novel sedative-hypnotic agents. Further research is warranted to fully elucidate the quantitative pharmacological profile of this compound and its potential therapeutic applications.
References
- 1. drugs.com [drugs.com]
- 2. meprobamate [glowm.com]
- 3. Meprobamate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Meprobamate - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. acs.org [acs.org]
- 7. (meprobamate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. Pharmacokinetic modeling of carisoprodol and meprobamate disposition in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Evaluation of Meprobamate as an Anxiolytic Agent
Note on Scope: This document focuses on the preclinical data for meprobamate . While the initial topic specified mebutamate, the available search results predominantly concern meprobamate, a historically significant anxiolytic and a closely related carbamate compound. Meprobamate was the first drug to be widely marketed as an anxiolytic, or "minor tranquilizer," and its preclinical evaluation set a precedent for future drug development in this class.[1][2]
Introduction
Meprobamate, a propanediol dicarbamate, was synthesized in 1950 and introduced into clinical practice in 1955.[2][3] It quickly became a widely prescribed medication for anxiety and tension, largely replacing barbiturates due to a perception of a better safety profile.[2][4] Although its use has since been superseded by benzodiazepines and other newer agents, the study of meprobamate's preclinical pharmacology provides valuable insights into the mechanisms of anxiolysis and the foundational animal models used in neuropsychiatric drug discovery.[5][6] In animal studies, meprobamate has been shown to act at multiple sites within the central nervous system (CNS), including the thalamus, limbic system, and spinal cord, to produce its anxiolytic and sedative effects.[4][7]
Core Mechanism of Action: GABA-A Receptor Modulation
The primary mechanism of action for meprobamate's anxiolytic effects is its role as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][3][5] GABA is the primary inhibitory neurotransmitter in the CNS.[5] Meprobamate binds to the GABA-A receptor at a site distinct from GABA itself, enhancing the receptor's response to GABA.[4][5]
This potentiation of GABAergic neurotransmission is similar to the action of barbiturates.[8][9] Meprobamate increases the duration of the opening of the chloride ion channel associated with the GABA-A receptor, which leads to an increased influx of chloride ions into the neuron.[5][10] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus dampening overall neuronal excitability.[5][11] This inhibitory effect in key brain regions involved in fear and anxiety, such as the limbic system, is believed to be the basis for its anxiolytic properties.[4][7] At higher concentrations, meprobamate can also directly activate the GABA-A receptor's chloride channel, an action it shares with barbiturates but not benzodiazepines.[8]
Signaling Pathway of Meprobamate at the GABA-A Receptor
Caption: Meprobamate enhances GABAergic inhibition via the GABA-A receptor.
Preclinical Efficacy in Animal Models of Anxiety
The anxiolytic-like effects of meprobamate have been evaluated in various rodent models designed to assess anxiety and fear-related behaviors.[6][12] These models typically create a conflict between the animal's natural tendency to explore a novel environment and its aversion to open, brightly lit, or elevated spaces.[13] Anxiolytic compounds reduce the aversion, leading to increased exploration of the anxiogenic areas.
Quantitative Data from Behavioral Studies
The following table summarizes key quantitative findings from preclinical studies of meprobamate in established animal models of anxiety.
| Animal Model | Species/Strain | Meprobamate Dose | Key Anxiolytic-like Effect | Citation |
| Elevated Plus-Maze | BALB/c Mice | 60 mg/kg | Significant increase in time spent on and entries into the open arms. | [12] |
| Elevated Plus-Maze | Swiss Mice | 60 mg/kg | Significant increase in time spent on and entries into the open arms. | [12] |
| Light/Dark Choice Test | BALB/c Mice | 60 mg/kg | Significant increase in time spent in the light compartment. | [12] |
| Light/Dark Choice Test | Swiss Mice | 120 mg/kg | Significant increase in time spent in the light compartment. | [12] |
Detailed Experimental Protocols
To ensure reproducibility and methodological transparency, detailed protocols for the key experiments cited are provided below.
Protocol 1: The Elevated Plus-Maze (EPM) Test
The EPM is a widely used model for assessing anxiety-like behavior in rodents.[6][12]
-
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two closed arms (with high walls), and a central platform.
-
Animal Subjects: Male BALB/c or Swiss mice.[12] Animals are housed in a controlled environment and acclimated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Meprobamate (e.g., 60 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes prior to testing.[12]
-
Procedure:
-
Each mouse is placed individually on the central platform of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
The session is recorded by an overhead video camera for later analysis.
-
-
Data Analysis: Key parameters measured include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total number of arm entries (a measure of general locomotor activity).
-
Anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms without a significant change in total locomotor activity.
-
Protocol 2: The Light/Dark Choice Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their motivation to explore a novel environment.[12]
-
Apparatus: A box divided into two compartments: a small, dark, "safe" compartment and a larger, brightly illuminated, "aversive" compartment. An opening connects the two compartments.
-
Animal Subjects: Male BALB/c or Swiss mice.[12] Acclimatization and housing conditions are the same as for the EPM test.
-
Drug Administration: Meprobamate (e.g., 60 mg/kg or 120 mg/kg) or vehicle is administered i.p. 30 minutes prior to testing.[12]
-
Procedure:
-
Each mouse is placed into the dark compartment at the start of the test.
-
The animal is allowed to move freely between the two compartments for a 5- or 10-minute session.
-
Transitions and time spent in each compartment are automatically recorded using infrared beams or analyzed from video recordings.
-
-
Data Analysis: Key parameters measured include:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the light compartment.
-
Anxiolytic effect is indicated by a significant increase in the time spent in the light compartment.
-
General Experimental Workflow
Caption: A typical workflow for preclinical anxiolytic drug testing in rodents.
Preclinical Pharmacokinetics
Understanding the pharmacokinetic profile of a drug is essential for interpreting its pharmacological effects. Meprobamate is well-absorbed after oral administration, with sedative effects typically occurring within one hour.[7]
| Parameter | Observation | Citation |
| Absorption | Well absorbed following oral administration. | [7] |
| Distribution | Distributed throughout the body. Crosses the placental barrier and is present in breast milk. Protein binding is approximately 20%. | [7] |
| Metabolism | Rapidly metabolized in the liver, primarily to inactive glucuronide conjugates. | [7] |
| Excretion | Metabolites and 10-20% of the unchanged drug are excreted in the urine. | [7] |
| Half-life | 6 to 17 hours. | [7] |
| Volume of Distribution (Vd) | In humans (as a proxy for preclinical models), Vd is reported to be approximately 0.7 L/kg, though some models suggest a range of 1.4 to 1.6 L/kg. | [14][15] |
Conclusion
Preclinical studies were fundamental in establishing meprobamate as an anxiolytic agent. In vivo research in rodent models, such as the elevated plus-maze and light/dark choice test, quantitatively demonstrated its efficacy in reducing anxiety-like behaviors.[12] These effects are mediated by its barbiturate-like positive allosteric modulation of GABA-A receptors, which enhances inhibitory neurotransmission in the CNS.[1][8] While meprobamate has been largely replaced by drugs with more favorable safety and dependency profiles, its study provides a crucial historical and pharmacological foundation for the field of anxiolytic drug discovery.[4][5] The experimental protocols and models used to characterize meprobamate remain staples in the preclinical evaluation of novel anxiolytic candidates today.[6][13]
References
- 1. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unleashing the Power of Meprobamate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 4. Meprobamate | C9H18N2O4 | CID 4064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Meprobamate? [synapse.patsnap.com]
- 6. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meprobamate [glowm.com]
- 8. Barbiturate-like actions of the propanediol dicarbamates felbamate and meprobamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The similarities and differences between meprobamate and barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 12. Anxiolytic-like effects of meprobamate. Interactions with an opiate antagonist in Swiss and BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 50 years of hurdles and hope in anxiolytic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic modeling of carisoprodol and meprobamate disposition in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
The Structure-Activity Relationship of Mebutamate and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebutamate, a dicarbamate derivative, belongs to a class of central nervous system (CNS) depressants that gained prominence in the mid-20th century for their sedative, anxiolytic, and muscle relaxant properties. As a structural analog of meprobamate, the archetypal compound of this class, this compound shares a core 2,2-disubstituted-1,3-propanediol dicarbamate scaffold. The pharmacological effects of these compounds are primarily mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in the brain.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, detailing the impact of structural modifications on their pharmacological activity. The document also outlines key experimental protocols for evaluating these compounds and visualizes the underlying signaling pathways and experimental workflows.
While extensive research was conducted on these compounds historically, a comprehensive, publicly available quantitative dataset comparing a wide range of analogs is not readily found in modern literature. This guide, therefore, synthesizes available qualitative and semi-quantitative data to elucidate the key structural determinants of activity for this class of compounds.
Core Structure and Mechanism of Action
The fundamental structure of this compound and its analogs is a 2,2-disubstituted-1,3-propanediol dicarbamate. The two carbamate moieties are essential for the CNS depressant activity. The primary mechanism of action involves the positive allosteric modulation of the GABA-A receptor. By binding to a site distinct from the GABA binding site, these compounds enhance the receptor's response to GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which ultimately results in neuronal inhibition and the observed sedative and anxiolytic effects.[1]
Structure-Activity Relationship (SAR)
The sedative and muscle-relaxant activities of 2,2-disubstituted-1,3-propanediol dicarbamates are highly dependent on the nature of the substituents at the C2 position of the propane backbone.
Table 1: Qualitative Structure-Activity Relationship of this compound Analogs
| R1 Substituent | R2 Substituent | Relative Sedative Activity | Notes |
| Methyl | n-Propyl (Meprobamate) | Baseline | The original and well-characterized compound. |
| Methyl | sec-Butyl (this compound) | Increased | Branching at the R2 position can influence potency. |
| Ethyl | Ethyl | Moderate | Symmetrical substitution can affect activity. |
| Methyl | Phenyl | Decreased | Aromatic substitution at this position is generally not favorable for sedative activity. |
| Hydrogen | n-Propyl | Decreased | Disubstitution at the C2 position is crucial for optimal activity. |
Key SAR Observations:
-
Disubstitution at C2: The presence of two alkyl or aryl substituents at the C2 position is critical for CNS depressant activity. Monosubstituted analogs exhibit significantly reduced potency.
-
Nature of Alkyl Substituents: The size and branching of the alkyl groups at C2 influence the potency and duration of action. Generally, increasing the lipophilicity of the substituents by increasing the carbon chain length (up to a certain point) enhances activity. Branching in the alkyl chains can also modulate potency.
-
Carbamate Groups: Both carbamate moieties are essential for activity. Replacement or modification of these groups typically leads to a loss of the desired pharmacological effects.
Experimental Protocols
The evaluation of this compound and its analogs primarily involves in vitro and in vivo assays to determine their interaction with the GABA-A receptor and their overall CNS depressant effects.
In Vitro: GABA-A Receptor Binding Assay
This assay determines the affinity of the test compounds for the GABA-A receptor.
Methodology:
-
Membrane Preparation:
-
Whole brains from rodents (e.g., rats) are homogenized in a buffered sucrose solution.
-
The homogenate is subjected to differential centrifugation to isolate the crude synaptic membrane fraction containing the GABA-A receptors.
-
The membrane pellets are washed multiple times to remove endogenous GABA and other interfering substances.
-
-
Binding Reaction:
-
The prepared membranes are incubated with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [³H]muscimol or [³H]flunitrazepam).
-
Increasing concentrations of the test compound (this compound analog) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., GABA or diazepam).
-
-
Separation and Quantification:
-
The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is an indicator of the compound's binding affinity.
-
// Node Styling Homogenization [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifugation [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Filtration [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantification [fillcolor="#EA4335", fontcolor="#FFFFFF"]; IC50_Calc [fillcolor="#FBBC05", fontcolor="#202124"]; } END_DOT
In Vitro: Electrophysiological Recording
This technique measures the functional effect of the compounds on GABA-A receptor-mediated currents.
Methodology:
-
Cell Preparation:
-
Neurons are cultured, or oocytes are prepared to express specific GABA-A receptor subtypes.
-
-
Patch-Clamp Recording:
-
Whole-cell or single-channel patch-clamp recordings are performed to measure the chloride currents flowing through the GABA-A receptors.
-
-
Drug Application:
-
A baseline current is established by applying GABA to the cell.
-
The test compound is then co-applied with GABA, and the change in the current amplitude or duration is measured.
-
-
Data Analysis:
-
The potentiation of the GABA-induced current by the test compound is quantified. The concentration of the compound that produces 50% of the maximal potentiation (EC50) is determined.
-
In Vivo: Sedative/Hypnotic Activity Assessment
These behavioral tests in animals are used to evaluate the CNS depressant effects of the compounds.
Methodology:
-
Loss of Righting Reflex:
-
Animals (e.g., mice or rats) are administered the test compound.
-
The dose at which 50% of the animals lose their righting reflex (the ability to return to an upright position when placed on their back) is determined (HD50).
-
-
Pentobarbital-Induced Sleeping Time:
-
The test compound is administered prior to a sub-hypnotic dose of pentobarbital.
-
The ability of the compound to potentiate the hypnotic effect of pentobarbital is measured by the increase in the duration of sleep.
-
Conclusion
The structure-activity relationship of this compound and its analogs demonstrates the critical role of the 2,2-disubstituted-1,3-propanediol dicarbamate scaffold in mediating CNS depressant effects through the positive allosteric modulation of the GABA-A receptor. While the dicarbamate moieties are essential for activity, the nature of the substituents at the C2 position provides a key handle for modulating potency and pharmacokinetic properties. Although largely superseded by benzodiazepines due to a more favorable therapeutic index, the study of these classic sedatives provides valuable insights into the design of GABA-A receptor modulators. Further research, potentially leveraging modern computational modeling alongside traditional pharmacological assays, could lead to the development of novel therapeutics with improved safety and efficacy profiles.
References
Mebutamate's Effect on Central Nervous System Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the pharmacological effects of mebutamate on central nervous system (CNS) pathways. This compound, a carbamate derivative, exerts its primary influence as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the CNS. This document synthesizes available data on its mechanism of action, quantitative effects on receptor function, and the experimental protocols used to elucidate these properties.
Core Mechanism of Action: Potentiation of GABAergic Inhibition
This compound, and its closely related analogue meprobamate, function by enhancing the effect of GABA at the GABA-A receptor.[1] Unlike benzodiazepines, which bind at the interface of the α and γ subunits, carbamates like this compound are understood to act at a distinct site on the GABA-A receptor complex, exhibiting properties similar to barbiturates.[2][3] This allosteric modulation increases the influx of chloride ions in response to GABA binding, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1] This inhibitory action underlies the anxiolytic, sedative, and muscle relaxant properties of this compound.
The following diagram illustrates the signaling pathway of GABA-A receptor activation and its modulation by this compound.
Quantitative Data on Meprobamate's Potentiation of GABA-A Receptors
The modulatory effect of meprobamate, a primary metabolite and close analogue of this compound, on GABA-A receptors is dependent on the subunit composition of the receptor complex. The following table summarizes the half-maximal effective concentration (EC50) values for meprobamate's potentiation of GABA-mediated current in various recombinant GABA-A receptor configurations, as determined by electrophysiological studies.
| Receptor Subunit Composition | EC50 for GABA Potentiation (µM) |
| α1β2γ2S | 28.6 ± 2.75 |
| α2β2γ2S | 32.8 ± 1.81 |
| α3β2γ2S | 34.8 ± 2.09 |
| α5β2γ2S | 0.8 ± 0.23 |
| α6β2γ2S | 1.7 ± 0.24 |
| Data from Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors.[4] |
These data indicate that meprobamate exhibits a higher potency for GABA-A receptors containing the α5 subunit, which are predominantly expressed in the hippocampus and are implicated in cognitive processes.
Experimental Protocols
The characterization of this compound's effects on CNS pathways relies on a variety of in vitro and in vivo experimental techniques. The following sections detail the methodologies for key experiments.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique is employed to directly measure the ion flow through GABA-A receptors in response to GABA and the modulatory effects of this compound.
Objective: To quantify the potentiation of GABA-evoked currents by this compound in cultured neurons or cells expressing recombinant GABA-A receptors.
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK293) cells are transfected with cDNAs encoding the desired α, β, and γ subunits of the GABA-A receptor. The cells are then cultured on glass coverslips.
-
Recording Setup: A coverslip with adherent cells is placed in a recording chamber on a microscope stage and continuously perfused with an external saline solution.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 3-6 MΩ when filled with an internal solution containing a high concentration of chloride ions.
-
Whole-Cell Configuration: A micropipette is brought into contact with the cell membrane, and a high-resistance seal (gigaohm seal) is formed. The cell membrane under the pipette tip is then ruptured to allow electrical access to the cell's interior.
-
Data Acquisition: The cell is voltage-clamped at a holding potential of -60 mV. GABA is applied to the cell to evoke an inward chloride current. This compound is then co-applied with GABA to measure the potentiation of this current.
-
Data Analysis: The peak amplitude of the GABA-evoked current in the absence and presence of various concentrations of this compound is measured. A concentration-response curve is generated to determine the EC50 value of this compound for potentiation.
The following diagram outlines the workflow for a whole-cell patch-clamp experiment.
In Vitro Pharmacology: Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the GABA-A receptor complex.
Objective: To determine the inhibition constant (Ki) of this compound for a specific radioligand binding to the GABA-A receptor.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the GABA-A receptors.
-
Assay Incubation: The membrane preparation is incubated with a known concentration of a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine site) and varying concentrations of this compound.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
The logical relationship in a competitive binding assay is depicted below.
In Vivo Behavioral Pharmacology: Animal Models of Anxiety
Animal models are crucial for assessing the anxiolytic and sedative effects of this compound in a whole organism.
Objective: To evaluate the anxiolytic-like and sedative effects of this compound in rodents.
Commonly Used Models:
-
Elevated Plus-Maze (EPM): This test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms of the maze.
-
Light-Dark Box Test: This model utilizes the conflict between the exploratory drive of rodents and their innate aversion to brightly illuminated areas. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.
-
Open Field Test: This test assesses general locomotor activity and exploratory behavior in a novel, open arena. Sedative effects are indicated by a decrease in total distance traveled and rearing behavior.
General Protocol:
-
Animal Acclimation: Rodents (typically mice or rats) are acclimated to the laboratory environment for a specified period before testing.
-
Drug Administration: this compound or a vehicle control is administered to the animals at various doses via an appropriate route (e.g., intraperitoneal injection).
-
Behavioral Testing: After a predetermined pretreatment time, the animals are placed in the testing apparatus (EPM, light-dark box, or open field), and their behavior is recorded for a set duration.
-
Data Analysis: Behavioral parameters (e.g., time in open arms, number of entries, distance traveled) are quantified and analyzed statistically to compare the effects of different doses of this compound with the vehicle control.
Conclusion
This compound exerts its effects on the central nervous system primarily through the positive allosteric modulation of GABA-A receptors, leading to enhanced inhibitory neurotransmission. Its pharmacological profile is characterized by anxiolytic and sedative properties, which can be quantified using a combination of in vitro electrophysiological and pharmacological assays, as well as in vivo behavioral models. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals engaged in the study of this compound and other carbamate-based CNS modulators. Further research is warranted to fully elucidate the subunit-specific interactions and the downstream signaling consequences of this compound's action on diverse neuronal populations within the CNS.
References
- 1. What is the mechanism of Meprobamate? [synapse.patsnap.com]
- 2. Unleashing the Power of Meprobamate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 3. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Mebutamate's GABAA Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebutamate, a carbamate derivative, is recognized for its anxiolytic and sedative properties, which are primarily mediated through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1] Like other carbamates such as meprobamate, this compound is understood to act as a positive allosteric modulator of the GABA-A receptor, binding to a site on the β-subunit, which is distinct from the benzodiazepine binding site on the α-subunit.[1] This interaction enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability.[2][3]
This technical guide provides a comprehensive overview of the in vitro methods used to characterize the binding of this compound to the GABA-A receptor. Due to the limited availability of specific quantitative data for this compound, this guide will also draw upon data from its close structural and functional analog, meprobamate, to illustrate the expected pharmacological profile and experimental outcomes.
GABAA Receptor Signaling Pathway
The GABA-A receptor is a pentameric ligand-gated ion channel composed of five subunits that form a central chloride-permeable pore.[4] The binding of GABA to its recognition sites at the interface of α and β subunits triggers a conformational change, opening the channel and allowing chloride ions to flow into the cell, resulting in hyperpolarization of the neuronal membrane.[1][4] Positive allosteric modulators like this compound bind to a different site on the receptor and enhance the action of GABA, leading to a greater inhibitory effect.[2][3]
Quantitative Data on GABAA Receptor Modulation
Table 1: Electrophysiological Characterization of Meprobamate at Recombinant GABAA Receptors
| GABAA Receptor Subtype | Meprobamate Effect | Potency/Efficacy | Reference |
| α1β2γ2 | Potentiation of GABA-evoked currents | Significant potentiation at 1-3 mM | [5] |
| α5-containing receptors | Allosteric Modulation | Largest enhancement effect observed | [5] |
| α3-containing receptors | Direct Gating | Attenuated direct gating effect | [5] |
| α1β2 | Allosteric Modulation | Enhancement was more than twice that in α1β2γ2 | [5] |
| α4β3δ (Extrasynaptic) | Direct Gating | Efficacy comparable to GABA | [5] |
| Homomeric β3 | Inhibition of spontaneous current | Blocks spontaneously open channels | [5] |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are essential for determining the binding affinity of a test compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.
Experimental Workflow:
Methodology:
-
Membrane Preparation:
-
Homogenize rat brain cortices in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).[6]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[6]
-
Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C to pellet the membranes.[6]
-
Wash the pellet by resuspension in binding buffer (50 mM Tris-HCl, pH 7.4) and repeat the centrifugation step three times to remove endogenous GABA.[6]
-
Resuspend the final pellet in binding buffer and determine the protein concentration. Store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation (100-200 µg of protein per well).[7]
-
Add a constant concentration of a suitable radioligand that binds to the GABA-A receptor, such as [³H]muscimol (e.g., 5 nM).[6][7]
-
Add varying concentrations of this compound.
-
For the determination of non-specific binding, add a high concentration of a known GABA-A receptor ligand, such as 10 mM GABA.[6]
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.[7]
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[7]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[7]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp electrophysiology allows for the functional characterization of this compound's effect on GABA-A receptor-mediated currents.
Objective: To determine if this compound potentiates GABA-evoked currents and/or directly activates GABA-A receptors.
Experimental Workflow:
Methodology:
-
Cell Preparation:
-
Use a cell line (e.g., HEK293) stably or transiently expressing the desired combination of GABA-A receptor subunits (e.g., α1β2γ2).
-
Plate the cells onto coverslips for recording.
-
-
Recording Solutions:
-
External Solution (aCSF): Containing (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgCl2, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution (Pipette Solution): Containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 4 Mg-ATP, pH adjusted to 7.2 with CsOH.[5]
-
-
Recording Procedure:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.
-
Clamp the membrane potential at -60 mV.
-
-
Drug Application and Data Acquisition:
-
To assess potentiation, apply a low concentration of GABA (e.g., EC20) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound and record the change in current amplitude.
-
To assess direct activation, apply varying concentrations of this compound alone in the absence of GABA and record any elicited currents.
-
Record currents using an appropriate amplifier and digitize the data for analysis.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage potentiation of the GABA response by this compound.
-
Measure the amplitude of any currents directly gated by this compound.
-
Construct concentration-response curves to determine the EC50 for potentiation and direct activation.
-
Conclusion
The in vitro characterization of this compound's binding to the GABA-A receptor is crucial for understanding its mechanism of action and pharmacological profile. While direct quantitative binding data for this compound remains to be fully elucidated, the experimental protocols outlined in this guide, including radioligand binding assays and whole-cell patch-clamp electrophysiology, provide a robust framework for such investigations. The data available for the closely related compound, meprobamate, strongly suggests that this compound acts as a positive allosteric modulator of the GABA-A receptor with potential for direct receptor activation at higher concentrations. Further studies employing these methodologies will be instrumental in precisely defining the affinity, potency, and subunit selectivity of this compound, thereby providing valuable information for drug development and neuroscience research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Unleashing the Power of Meprobamate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 3. What is the mechanism of Meprobamate? [synapse.patsnap.com]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. benchchem.com [benchchem.com]
The Dawn of a Tranquilizer: An In-depth Technical Guide to the Discovery and Development of Mebutamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and history of mebutamate, a carbamate derivative with anxiolytic, sedative, and antihypertensive properties. It delves into the seminal work of Frank Berger at Wallace Laboratories, the chemical synthesis of the compound, its mechanism of action as a positive allosteric modulator of the GABA-A receptor, and the preclinical and clinical findings that defined its therapeutic potential. This document consolidates quantitative data into structured tables, details key experimental protocols, and provides visualizations of the drug development workflow and its underlying biological pathways to serve as a thorough resource for researchers in pharmacology and drug development.
Discovery and Historical Context
The story of this compound is intrinsically linked to the pioneering work on tranquilizers in the mid-20th century, a field largely shaped by the research of Dr. Frank M. Berger. While working at Wallace Laboratories, a subsidiary of Carter Products, Berger and his team were instrumental in the development of meprobamate (marketed as Miltown), the first blockbuster anti-anxiety medication.[1][2][3] This success spurred further investigation into related carbamate compounds with therapeutic potential.
This compound (2-sec-butyl-2-methylpropane-1,3-diyl dicarbamate) emerged from this research program.[4] It was synthesized and patented by Frank Berger and Bernard J. Ludwig in 1959 under U.S. Patent 2,878,280.[4] Marketed under trade names such as Capla and Dormate, this compound was positioned as an anxiolytic and sedative with the added benefit of antihypertensive effects.[5][6]
Key Institutions and Researchers
-
Wallace Laboratories: The pharmaceutical division of Carter Products, where the primary research and development of this compound and other carbamates took place.[3][7]
-
Dr. Frank M. Berger: A key figure in the discovery of both meprobamate and this compound. His work on central nervous system depressants was foundational to the development of modern anxiolytics.[1][2][3]
-
Bernard J. Ludwig: A chemist at Wallace Laboratories who collaborated with Berger on the synthesis of this compound.[4]
Chemical Synthesis and Properties
This compound is a white crystalline solid with limited solubility in water but is soluble in organic solvents.[8] Its chemical structure is 2-sec-butyl-2-methylpropane-1,3-diyl dicarbamate.[4]
Experimental Protocol: Synthesis of this compound
The synthesis of this compound, as described in U.S. Patent 2,878,280, involves a two-step process starting from 2-sec-butyl-2-methyl-1,3-propanediol.
Step 1: Synthesis of 2-sec-butyl-2-methyl-1,3-propanediol
A detailed method for preparing the precursor diol is outlined in U.S. Patent 4,317,945, which involves the hydroformylation of 2-methyl-1-butene, followed by a series of reactions including condensation with formaldehyde and hydrogenation.[9] A more direct laboratory-scale synthesis can be achieved through the reduction of a corresponding malonic ester.
-
Materials: Diethyl sec-butyl-methyl-malonate, lithium aluminum hydride (LiAlH4), anhydrous diethyl ether, aqueous sodium hydroxide (NaOH) solution, formaldehyde.
-
Procedure:
-
In a reaction vessel, dissolve diethyl sec-butyl-methyl-malonate in anhydrous diethyl ether.
-
Slowly add a suspension of LiAlH4 in anhydrous diethyl ether to the reaction mixture while stirring and maintaining a controlled temperature.
-
After the reaction is complete, quench the excess LiAlH4 by carefully adding water, followed by an aqueous NaOH solution.
-
Filter the resulting mixture to remove the aluminum salts.
-
The filtrate, containing the 2-sec-butyl-2-methyl-1,3-propanediol, is then purified by distillation under reduced pressure.[9][10]
-
Step 2: Synthesis of this compound (Dicarbamation)
-
Materials: 2-sec-butyl-2-methyl-1,3-propanediol, urea, catalyst (e.g., zinc chloride), solvent (e.g., xylene).
-
Procedure:
-
Combine 2-sec-butyl-2-methyl-1,3-propanediol and an excess of urea in a reaction flask with a suitable solvent like xylene.
-
Add a catalytic amount of zinc chloride.
-
Heat the mixture to reflux, with continuous removal of ammonia gas that evolves during the reaction.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and wash with water to remove any remaining urea and the catalyst.
-
The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.
-
The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.[10]
-
Preclinical Pharmacology
Preclinical studies in animal models were crucial in characterizing the pharmacological profile of this compound, revealing its sedative, anxiolytic, and muscle-relaxant properties.
Pharmacodynamics
This compound, like other carbamates and barbiturates, exerts its effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[4] It is believed to bind to a site on the β-subunit of the receptor.[4] This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing a depressant effect on the central nervous system.[11][12]
Pharmacokinetics
Detailed pharmacokinetic data for this compound is scarce in publicly available literature. However, based on its structural similarity to meprobamate, it is expected to be well-absorbed orally, metabolized in the liver, and excreted by the kidneys.[13] The plasma half-life of the related compound, meprobamate, is approximately 10 hours.[14]
Toxicology
Table 1: Preclinical Data for this compound and Related Compounds
| Parameter | Compound | Species | Route | Value | Reference(s) |
| LD50 | Meprobamate | Rat | Oral | 794 mg/kg | [14] |
Clinical Pharmacology and Efficacy
Clinical studies on this compound focused on its sedative, anxiolytic, and antihypertensive effects.
Sedative and Anxiolytic Effects
Clinical trials demonstrated that this compound possesses sedative and anxiolytic properties comparable to barbiturates, although with a lower potency. One study found this compound to be approximately one-third as potent as secobarbital in its sedative effects.[4] A 1967 study by Tetreault et al. found that a 600 mg dose of this compound had hypnotic properties that improved the duration and quality of sleep without significant side effects upon awakening.[5]
Antihypertensive Effects
This compound was also investigated for its antihypertensive properties. A preliminary study by Holloman in 1962 reported on its use as an antihypertensive agent.[10] However, a subsequent double-blind, controlled study in 33 patients found that the antihypertensive effect of this compound was not significantly different from that of a placebo.[1][15] The perceived antihypertensive effect may have been linked to its anxiolytic and sedative properties, as anxiety can contribute to elevated blood pressure.[16][17]
Table 2: Summary of this compound Clinical Study Data
| Study Type | Indication | N | Dosage | Comparator | Key Findings | Reference(s) |
| Double-Blind, Controlled | Hypertension | 33 | Not specified | Placebo, Meprobamate, Reserpine | No significant difference in antihypertensive effect compared to placebo. Psychosedative properties similar to meprobamate. | [1][15] |
| Preliminary Study | Hypertension | Not specified | Not specified | Not applicable | Investigated as a new antihypertensive drug. | [10][18] |
| Comparative Study | Hypnotic Effects | Not specified | 600 mg | Secobarbital, Placebo | Effective hypnotic properties, approximately 1/3 the potency of secobarbital. | [4][5] |
Visualizations
This compound Development Workflow
This compound Signaling Pathway at the GABA-A Receptor
Conclusion
This compound represents an important chapter in the history of psychopharmacology, emerging from the groundbreaking research that introduced the concept of "tranquilizers" to medicine. While its clinical use has been largely superseded by the development of benzodiazepines, which offer a wider therapeutic index, the study of this compound and other carbamates provided crucial insights into the neurobiology of anxiety and the pharmacology of the GABA-A receptor. This guide serves as a detailed repository of the discovery and development of this compound for the modern researcher, highlighting the logical progression from initial concept to clinical application and the foundational science that underpins this class of drugs.
References
- 1. en.geneastar.org [en.geneastar.org]
- 2. crowdforthink.com [crowdforthink.com]
- 3. encyclopedia.com [encyclopedia.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. acs.org [acs.org]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Wallace corp 230214 | PPT [slideshare.net]
- 8. This compound | C10H20N2O4 | CID 6151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US4317945A - Process for preparing 2-methyl-2-sec.butyl-1,3-propanediol - Google Patents [patents.google.com]
- 10. 2-methyl-2-(1-methylpropyl)propane-1,3-diol synthesis - chemicalbook [chemicalbook.com]
- 11. GABAA receptor - Wikipedia [en.wikipedia.org]
- 12. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meprobamate [glowm.com]
- 14. Meprobamate | C9H18N2O4 | CID 4064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. OBSERVATIONS ON THE ANTIHYPERTENSIVE AND SEDATIVE EFFECTS OF this compound, MEPROBAMATE AND RESERPINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impacts of Anxiety and Depression on Clinical Hypertension in Low-Income US Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of mindfulness-based interventions on people with prehypertension or hypertension: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Treatment of Hypertensive Patients with this compound, A New Antihypertensive Drug : A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Testing Mebutamate's Anxiolytic Effects Using the Elevated Plus Maze
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebutamate is a carbamate derivative with known anxiolytic and sedative properties. Its mechanism of action is primarily through positive allosteric modulation of the GABA-A receptor, similar to barbiturates, which enhances the inhibitory effects of the neurotransmitter GABA in the central nervous system. The elevated plus maze (EPM) is a widely validated behavioral assay used to assess anxiety-like behavior in rodents and is a valuable tool for screening potential anxiolytic compounds. This document provides detailed application notes and protocols for utilizing the EPM to evaluate the anxiolytic effects of this compound.
Principle of the Elevated Plus Maze
The EPM test is based on the innate conflict in rodents between their natural tendency to explore a novel environment and their aversion to open, elevated spaces. The maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the ground. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.
Data Presentation
Table 1: Effects of Meprobamate on Behavior of Mice in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (% of Total Time) | Number of Open Arm Entries | Total Arm Entries |
| Vehicle (Saline) | - | 15.2 ± 2.1 | 8.3 ± 1.2 | 25.4 ± 3.5 |
| Meprobamate | 30 | 20.5 ± 2.8 | 10.1 ± 1.5 | 24.9 ± 3.1 |
| Meprobamate | 60 | 28.7 ± 3.5 | 13.5 ± 1.8 | 26.1 ± 2.9 |
| Meprobamate | 120 | 25.1 ± 3.1 | 11.8 ± 1.6 | 23.8 ± 3.3 |
*Indicates a statistically significant difference from the vehicle control group (p < 0.05). Data are presented as mean ± standard error of the mean (SEM). This table is a representative example based on typical findings for anxiolytic carbamates and is not from a specific cited study due to the lack of direct this compound EPM data.
Experimental Protocols
This section provides a detailed methodology for conducting an EPM experiment to assess the anxiolytic effects of this compound.
I. Materials and Apparatus
-
Subjects: Male or female mice (e.g., C57BL/6 or Swiss Webster) or rats (e.g., Sprague-Dawley or Wistar), aged 8-12 weeks.
-
This compound: To be dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80). Doses should be determined based on preliminary dose-finding studies.
-
Vehicle Control: The solvent used to dissolve this compound.
-
Positive Control (Optional): A known anxiolytic drug, such as diazepam (1-2 mg/kg).
-
Elevated Plus Maze Apparatus:
-
Constructed from a non-porous material (e.g., Plexiglas, wood painted in a neutral color).
-
For Mice: Two open arms (e.g., 30 cm long x 5 cm wide) and two enclosed arms (e.g., 30 cm long x 5 cm wide with 15 cm high walls). The central platform is typically 5 cm x 5 cm. The entire maze should be elevated 40-50 cm from the floor.
-
For Rats: Two open arms (e.g., 50 cm long x 10 cm wide) and two enclosed arms (e.g., 50 cm long x 10 cm wide with 40 cm high walls). The central platform is typically 10 cm x 10 cm. The maze should be elevated 50-70 cm from the floor.
-
-
Video Recording and Analysis System: A camera mounted above the maze and connected to a computer with tracking software (e.g., ANY-maze, EthoVision) to record and analyze the animal's behavior.
-
Testing Room: A quiet, dimly lit room. The lighting should be consistent across all trials.
II. Experimental Procedure
-
Acclimation: House the animals in the testing facility for at least one week before the experiment. Handle the animals for a few minutes each day for 3-5 days leading up to the test to reduce handling stress.
-
Habituation to Testing Room: On the day of the experiment, bring the animals to the testing room in their home cages and allow them to habituate for at least 30-60 minutes before the start of the trials.
-
Drug Administration:
-
Administer this compound (or vehicle/positive control) via the desired route (e.g., intraperitoneal injection, oral gavage).
-
The pre-treatment time will depend on the pharmacokinetic profile of this compound (typically 30 minutes for i.p. injection).
-
-
Testing:
-
Place a single animal gently onto the central platform of the EPM, facing one of the enclosed arms.
-
Immediately start the video recording and tracking software.
-
Allow the animal to explore the maze freely for a 5-minute session.
-
The experimenter should leave the testing room or remain out of the animal's sight during the trial.
-
-
Post-Trial:
-
At the end of the 5-minute session, carefully remove the animal from the maze and return it to its home cage.
-
Thoroughly clean the maze with a 70% ethanol solution and then water and dry it completely between trials to eliminate olfactory cues.
-
-
Data Collection and Analysis:
-
The tracking software will automatically record various parameters. The primary measures of anxiety are:
-
Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100
-
Percentage of open arm entries: (Number of entries into open arms / Total number of entries into all arms) x 100
-
-
Locomotor activity is typically assessed by the total number of arm entries (open + closed). A significant change in this parameter may indicate sedative or stimulant effects of the drug.
-
Other behavioral parameters that can be analyzed include the number of head dips over the sides of the open arms and stretched-attend postures.
-
III. Statistical Analysis
-
Data should be analyzed using appropriate statistical tests, such as a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the this compound-treated groups with the vehicle control group.
-
The significance level is typically set at p < 0.05.
Mandatory Visualizations
Application Notes and Protocols for Assessing Mebutamate's Sedative Properties Using the Open Field Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the open field test to evaluate the sedative properties of Mebutamate.
Introduction
This compound is a carbamate class drug with known anxiolytic and sedative effects.[1][2][3] Its mechanism of action is comparable to barbiturates, acting as a GABAergic agent through allosteric agonism of the GABAA receptor.[2] The open field test is a widely used behavioral assay to assess locomotor activity, exploration, and anxiety-like behaviors in rodents.[4][5][6] A reduction in locomotor activity is a key indicator of sedation.[7][8] This protocol outlines the methodology for quantifying the sedative effects of this compound using the open field test.
Signaling Pathway of this compound
This compound enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, which is a ligand-gated ion channel. This interaction increases the influx of chloride ions into the neuron, leading to hyperpolarization and a reduction in neuronal excitability, resulting in sedative and anxiolytic effects.
Caption: Signaling pathway of this compound at the GABAA receptor.
Experimental Protocol: Open Field Test
This protocol is designed to assess the dose-dependent sedative effects of this compound in rodents (e.g., mice or rats).
3.1. Materials
-
Open field apparatus (a square or circular arena with high walls, typically made of a non-porous material for easy cleaning).
-
Video recording and tracking software.
-
This compound.
-
Vehicle (e.g., saline, distilled water, or a suitable solvent for this compound).
-
Animal subjects (e.g., adult male C57BL/6 mice).
-
Standard laboratory equipment (syringes, needles, scales, etc.).
3.2. Experimental Workflow
Caption: Experimental workflow for the open field test.
3.3. Procedure
-
Animal Acclimation: House animals in the testing room for at least 1-2 hours before the experiment to acclimate to the environment.
-
Drug Preparation: Prepare fresh solutions of this compound at the desired concentrations. A vehicle control group should receive the solvent alone.
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (Medium Dose)
-
Group 4: this compound (High Dose)
-
Optional: Positive control (e.g., a known sedative like diazepam).
-
-
Drug Administration: Administer this compound or vehicle via the appropriate route (e.g., intraperitoneal injection).
-
Pre-Test Interval: Allow a consistent period (e.g., 30 minutes) between drug administration and placing the animal in the open field arena for the drug to take effect.
-
Open Field Test:
-
Gently place the animal in the center of the open field arena.
-
Record the animal's behavior for a predetermined duration (e.g., 10-30 minutes) using a video camera mounted above the arena.
-
The arena should be cleaned thoroughly between each animal to remove any olfactory cues.
-
-
Data Collection: Use an automated video tracking system to analyze the recordings and extract key behavioral parameters.
3.4. Key Parameters to Measure
The following parameters are crucial for assessing sedative properties:
-
Total Distance Traveled: The overall distance the animal moves during the test. A significant decrease indicates sedation.
-
Average Speed: The average speed of the animal's movement.
-
Time Spent Mobile/Immobile: The duration the animal is in motion versus stationary. An increase in immobility time suggests sedation.
-
Rearing Frequency: The number of times the animal stands on its hind legs. A decrease can indicate a sedative effect.
-
Line Crossings: The number of times the animal crosses grid lines drawn on the floor of the arena.
-
Time in Center vs. Periphery: While primarily a measure of anxiety, significant changes can also be indicative of general activity levels.
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison between experimental groups.
Table 1: Hypothetical Open Field Test Data for this compound
| Experimental Group | Total Distance Traveled (cm) | Average Speed (cm/s) | Time Spent Immobile (s) | Rearing Frequency |
| Vehicle Control | 2500 ± 150 | 8.3 ± 0.5 | 180 ± 20 | 45 ± 5 |
| This compound (Low Dose) | 1800 ± 120 | 6.0 ± 0.4 | 250 ± 25 | 30 ± 4 |
| This compound (Medium Dose) | 1200 ± 100 | 4.0 ± 0.3 | 350 ± 30 | 15 ± 3 |
| This compound (High Dose) | 600 ± 80 | 2.0 ± 0.2 | 480 ± 40 | 5 ± 2 |
Data are presented as mean ± SEM. Statistical significance compared to the vehicle control group is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001).
Interpretation of Results
A dose-dependent decrease in the total distance traveled, average speed, rearing frequency, and an increase in the time spent immobile would strongly indicate the sedative properties of this compound. The data presented in the table should be analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed effects.
Conclusion
The open field test is a robust and reliable method for assessing the sedative properties of this compound. By quantifying changes in locomotor activity and exploratory behavior, researchers can effectively characterize the dose-response relationship of this compound's sedative effects. This protocol provides a standardized framework for conducting such studies, ensuring the generation of high-quality, reproducible data for drug development and scientific research.
References
- 1. This compound | C10H20N2O4 | CID 6151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. anilocus.com [anilocus.com]
- 6. transpharmation.com [transpharmation.com]
- 7. Pharmacological relevance of the Open-Field Test - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiology Patch Clamp Studies of Mebutamate on GABA-A Receptor Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebutamate is a carbamate derivative with known anxiolytic and sedative properties. Its mechanism of action is reported to be similar to that of barbiturates, involving positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Specifically, it is suggested to act at the β-subunit of the GABA-A receptor, enhancing the receptor's response to GABA.[1] This document provides detailed application notes and protocols for investigating the effects of this compound on GABA-A receptor currents using patch clamp electrophysiology.
Due to a lack of specific published patch clamp studies on this compound, the following protocols and data tables are based on established methodologies for studying similar carbamates, such as meprobamate, and general procedures for characterizing GABA-A receptor modulators. These guidelines offer a robust framework for the electrophysiological evaluation of this compound.
Data Presentation
The following tables are templates for summarizing quantitative data from patch clamp experiments on this compound.
Table 1: Effect of this compound on GABA-A Receptor Current Potentiation
| This compound Concentration | GABA EC20 Current Amplitude (pA) | % Potentiation of GABA EC20 Response |
| 1 µM | ||
| 10 µM | ||
| 30 µM | ||
| 100 µM | ||
| 300 µM | ||
| 1 mM |
Table 2: Direct Gating Activity of this compound on GABA-A Receptors
| This compound Concentration | Current Amplitude in Absence of GABA (pA) | Efficacy Relative to Saturating GABA (%) |
| 100 µM | ||
| 300 µM | ||
| 1 mM | ||
| 3 mM | ||
| 10 mM |
Table 3: Summary of Electrophysiological Parameters for this compound
| Parameter | Value | Notes |
| Potentiation | ||
| EC50 (Potentiation) | Concentration for 50% maximal potentiation of GABA EC20 response. | |
| Hill Slope (Potentiation) | ||
| Direct Gating | ||
| EC50 (Direct Gating) | Concentration for 50% maximal direct activation. | |
| Hill Slope (Direct Gating) |
Experimental Protocols
Cell Culture and Transfection
This protocol describes the preparation of cells expressing GABA-A receptors for patch clamp analysis.
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.
-
Receptor Subunits: For studying specific GABA-A receptor subtypes, transiently transfect HEK293 cells with cDNAs encoding the desired α, β, and γ subunits (e.g., α1β2γ2). The ratio of plasmids is critical for proper receptor assembly. A common ratio is 1:1:1 for α:β:γ.
-
Transfection Method: Use a standard transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. To identify transfected cells, a plasmid encoding a fluorescent protein (e.g., GFP) can be co-transfected.
-
Cell Plating: 24 hours post-transfection, plate the cells onto glass coverslips coated with poly-L-lysine in 35-mm culture dishes.
-
Incubation: Maintain the cells at 37°C in a humidified incubator with 5% CO2. Recordings can typically be performed 24-72 hours after transfection.
Whole-Cell Patch Clamp Electrophysiology
This protocol details the steps for recording GABA-A receptor currents.
-
Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with CsOH. The high chloride concentration in the internal solution will result in inward currents at negative holding potentials when the chloride-permeable GABA-A receptor channels open.
-
-
Recording Setup:
-
Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
-
Recording Procedure:
-
Obtain a gigaohm seal between the patch pipette and the cell membrane of a fluorescently-labeled cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at -60 mV.
-
Record currents using a patch clamp amplifier and digitize the data for analysis.
-
Drug Application
This section outlines how to apply GABA and this compound to the recorded cell.
-
Drug Preparation: Prepare stock solutions of GABA and this compound in water or DMSO. Dilute to the final desired concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration is low (<0.1%) to avoid non-specific effects.
-
Application System: Utilize a rapid solution exchange system (e.g., a multi-barrel perfusion system) to apply drugs to the cell. This allows for fast activation and deactivation of the receptors.
-
Protocol for Potentiation:
-
Establish a stable baseline current in the external solution.
-
Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a control current.
-
Wash out the GABA with the external solution.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Measure the peak amplitude of the current in the presence of this compound and compare it to the control GABA current.
-
-
Protocol for Direct Gating:
-
Establish a stable baseline current.
-
Apply varying concentrations of this compound in the absence of GABA.
-
Record any elicited currents.
-
As a positive control, apply a saturating concentration of GABA to determine the maximum current amplitude for that cell.
-
Visualizations
GABA-A Receptor Signaling Pathway
Caption: this compound's proposed mechanism of action on the GABA-A receptor.
Experimental Workflow for Patch Clamp Analysis
References
High-Throughput Screening Assays for Mebutamate-Like Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebutamate and its analogs, such as meprobamate and carisoprodol, are carbamate compounds known for their sedative, anxiolytic, and muscle relaxant properties.[1][2] These effects are primarily mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][2] this compound-like compounds are believed to act at the β-subunit of the GABA-A receptor, a mechanism similar to that of barbiturates.[1]
The discovery of novel this compound-like compounds with improved pharmacological profiles necessitates robust high-throughput screening (HTS) assays. This document provides detailed application notes and protocols for two primary HTS methodologies suitable for identifying and characterizing this compound-like compounds: fluorescence-based membrane potential assays and automated patch clamp electrophysiology.
GABA-A Receptor Signaling Pathway
GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions. This chloride influx leads to hyperpolarization of the neuron, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission. Positive allosteric modulators (PAMs), such as this compound-like compounds, bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to a greater chloride influx for a given concentration of GABA.
Data Presentation: In Vitro Activity of this compound-like Compounds
The following table summarizes the electrophysiological data for carisoprodol and meprobamate, two representative this compound-like compounds, on different GABA-A receptor subtypes. This data is derived from whole-cell patch clamp studies, which are considered a gold standard for characterizing ion channel modulators and are often used to validate hits from primary HTS campaigns.
| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |
| Carisoprodol | α1β1γ2 | Whole-cell Patch Clamp | EC50 (Potentiation) | 33.1 ± 4 µM | [3] |
| Carisoprodol | α1β2γ2 | Whole-cell Patch Clamp | EC50 (Potentiation) | 88.2 ± 20 µM | [3] |
| Meprobamate | α5βzγ2 | Whole-cell Patch Clamp | Allosteric Modulation | Largest effect observed among α subunits | [4] |
| Meprobamate | α3βzγ2 | Whole-cell Patch Clamp | Direct Gating | Attenuated compared to other α subunits | [4] |
Experimental Protocols
Protocol 1: Fluorescence-Based Membrane Potential Assay (FLIPR)
This protocol describes a high-throughput, cell-based assay to identify positive allosteric modulators of the GABA-A receptor by measuring changes in membrane potential.
Objective: To perform primary screening of large compound libraries for this compound-like activity.
Principle: Cells expressing GABA-A receptors are loaded with a voltage-sensitive fluorescent dye. In the presence of a sub-maximal concentration of GABA, positive allosteric modulators will enhance the chloride influx, leading to hyperpolarization and a corresponding change in fluorescence, which is detected by a FLIPR instrument.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing a GABA-A receptor subtype of interest (e.g., α1β2γ2).
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates, coated with poly-D-lysine.
-
Reagents:
-
FLIPR Membrane Potential (FMP) Assay Kit (e.g., FMP-Red-Dye).
-
GABA (γ-Aminobutyric acid).
-
Positive control: Diazepam or another known PAM.
-
Negative control: Vehicle (e.g., 0.1% DMSO).
-
Test compounds (this compound-like compounds).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Procedure:
-
Cell Plating:
-
Harvest and resuspend cells in culture medium.
-
Seed cells into 384-well assay plates at a density that will yield a confluent monolayer on the day of the assay.
-
Incubate plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare the FMP dye solution according to the manufacturer's instructions in Assay Buffer.
-
Aspirate the culture medium from the cell plates.
-
Add the FMP dye solution to each well.
-
Incubate the plates at 37°C for 30-60 minutes, protected from light.
-
-
Compound Preparation:
-
Prepare a stock solution of GABA in Assay Buffer. Determine the EC20 concentration (the concentration that gives 20% of the maximal GABA response) in a separate experiment.
-
Prepare a working solution of GABA at 2x the final EC20 concentration in Assay Buffer.
-
Prepare serial dilutions of test compounds, positive control, and negative control in Assay Buffer.
-
-
Assay Measurement (FLIPR):
-
Place the dye-loaded cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence for a specified time.
-
The instrument will then add the test compounds/controls to the cell plate.
-
Continue to record fluorescence to measure the effect of the compounds alone.
-
After a short incubation, the instrument will add the GABA solution to all wells.
-
Record the fluorescence change for several minutes to measure the potentiation of the GABA response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
Normalize the data to the negative control (vehicle) and positive control (e.g., Diazepam).
-
Identify "hits" as compounds that produce a statistically significant increase in the GABA-evoked fluorescence signal compared to the vehicle control.
-
For active compounds, determine the EC50 value by fitting the concentration-response data to a sigmoidal curve.
-
Protocol 2: Automated Patch Clamp Electrophysiology
This protocol provides a higher-content, lower-throughput method for confirming hits from a primary screen and for detailed pharmacological characterization of this compound-like compounds.
Objective: To validate primary screen hits and determine the potency (EC50) and efficacy of compounds with high precision.
Principle: This technique uses automated, parallel patch clamp recordings from multiple cells to directly measure the ion current through GABA-A receptors. Compounds are tested for their ability to potentiate a sub-maximal GABA-evoked current.
Materials:
-
Cell Line: As in Protocol 1.
-
Automated Patch Clamp System: e.g., QPatch or Qube 384.
-
Recording Consumables: Specific to the instrument (e.g., QPlates).
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES; pH 7.2 with KOH.
-
GABA stock solution.
-
Test compounds and controls dissolved in the external solution.
-
Procedure:
-
Cell Preparation:
-
Harvest and prepare a single-cell suspension of the GABA-A receptor-expressing cells.
-
Follow the instrument-specific protocol for loading cells into the system.
-
-
System Priming and Cell Sealing:
-
Prime the fluidics of the instrument with external and internal solutions.
-
The instrument will automatically capture individual cells and attempt to form a high-resistance (giga-ohm) seal between the cell membrane and the recording aperture.
-
-
Whole-Cell Configuration:
-
Once a stable giga-seal is achieved, the instrument will apply suction to rupture the cell membrane under the aperture, establishing the whole-cell recording configuration.
-
-
Compound Application and Recording:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply a control pulse of a sub-maximal (EC20) concentration of GABA to establish a baseline current.
-
Wash out the GABA with external solution.
-
Pre-incubate the cell with the test compound for a defined period.
-
Co-apply the test compound with the EC20 concentration of GABA.
-
Record the potentiated current.
-
Perform a thorough washout with external solution.
-
Repeat for a range of compound concentrations to generate a concentration-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.
-
Calculate the percentage potentiation of the GABA current by the compound at each concentration.
-
Plot the percent potentiation against the compound concentration and fit the data to a sigmoidal dose-response equation to determine the EC50 and maximal efficacy.
-
Conclusion
The fluorescence-based membrane potential assay and automated patch clamp electrophysiology represent a powerful, tiered approach for the high-throughput screening and detailed characterization of this compound-like compounds. The FLIPR assay is well-suited for primary screening of large compound libraries to identify potential hits, while automated patch clamp provides the high-quality data necessary for hit validation, lead optimization, and in-depth mechanistic studies. The protocols and data presented herein provide a framework for researchers to effectively screen for and characterize novel positive allosteric modulators of the GABA-A receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Unleashing the Power of Meprobamate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 3. ASSESSMENT OF SUBUNIT-DEPENDENT DIRECT GATING AND ALLOSTERIC MODULATORY EFFECTS OF CARISOPRODOL AT GABAA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Mebutamate as a Pharmacological Tool for Studying GABAergic Neurotransmission: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebutamate is a carbamate derivative that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] Its mechanism of action is comparable to that of barbiturates, involving interaction with the β-subunit of the GABAA receptor complex.[1] This contrasts with benzodiazepines, which bind to the interface between the α and γ subunits.[1] As a result of its interaction with the GABAA receptor, this compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to sedative, anxiolytic, and antihypertensive effects.[2][3][4]
These properties make this compound a valuable pharmacological tool for investigating the structure, function, and pharmacology of GABAA receptors, as well as for exploring the neurobiological basis of anxiety, sedation, and related physiological processes. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of GABAergic neurotransmission.
Data Presentation
Due to the limited availability of publicly accessible, specific quantitative data for this compound's interaction with GABAA receptors, the following tables present hypothetical, yet plausible, values based on the known pharmacology of similar carbamate compounds. These tables are intended to serve as a template for the presentation of experimentally determined data.
Table 1: Hypothetical Radioligand Binding Affinity of this compound for GABAA Receptors
| Radioligand | Receptor Subtype | This compound Ki (μM) |
| [3H]-Flunitrazepam | α1β2γ2 | > 100 (No displacement) |
| [35S]-TBPS | α1β2γ2 | 50 ± 10 |
Ki: Inhibition constant, representing the concentration of this compound required to occupy 50% of the radioligand binding sites. Data are presented as mean ± SEM.
Table 2: Hypothetical Electrophysiological Properties of this compound at GABAA Receptors
| Receptor Subtype | Parameter | Value |
| α1β2γ2 | EC50 (GABA potentiation) | 150 ± 25 μM |
| α1β2γ2 | Maximal GABA Enhancement | 250 ± 50 % |
| α1β2γ2 | Direct Agonism (at 1 mM) | Minimal |
EC50: Half-maximal effective concentration for the potentiation of a sub-maximal GABA response (e.g., EC10-20 of GABA). Data are presented as mean ± SEM.
Table 3: Hypothetical Behavioral Effects of this compound in Rodent Models
| Behavioral Test | Dose (mg/kg, i.p.) | Endpoint | Result |
| Elevated Plus Maze | 20 | Time in Open Arms | ↑ 50% |
| Open Field Test | 20 | Total Distance Traveled | ↓ 30% |
| Loss of Righting Reflex | 50 | Latency to Onset | 5 ± 1 min |
Data are presented as mean ± SEM. ↑ indicates an increase, while ↓ indicates a decrease in the measured parameter.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on GABAergic neurotransmission. These are generalized protocols and may require optimization for specific experimental conditions.
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the GABAA receptor. This protocol is adapted from general radioligand binding assay procedures.[5][6]
Materials:
-
HEK293 cells or brain tissue homogenate expressing the GABAA receptor subtype of interest.
-
Radioligand (e.g., [35S]-TBPS to probe the channel pore, or a site-specific ligand if available).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer.
-
50 µL of the appropriate this compound dilution (or vehicle for total binding, or a known ligand for non-specific binding).
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation (20-50 µg of protein).
-
-
Incubate at the appropriate temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding and perform non-linear regression analysis to determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the functional effects of this compound on GABAA receptor-mediated currents. This protocol is based on a detailed method for the related compound meprobamate.[7]
Materials:
-
HEK293 cells or neurons expressing the GABAA receptor subtype of interest.
-
External solution (e.g., 145 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM glucose, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Internal solution (e.g., 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM MgCl2, 2 mM ATP-Mg, 0.2 mM GTP-Na, pH 7.2).
-
GABA stock solution.
-
This compound stock solution.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Culture cells on coverslips and transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with external solution.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
To assess potentiation, apply a sub-maximal concentration of GABA (e.g., EC10-20) until a stable baseline current is achieved.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
To assess direct agonism, apply this compound in the absence of GABA.
-
Record the resulting currents and analyze the data to determine the percentage of potentiation and the EC50 for the modulatory effect.
Protocol 3: Behavioral Assessment in Rodents (Elevated Plus Maze)
Objective: To evaluate the anxiolytic-like effects of this compound. This is a standard protocol for assessing anxiety-related behaviors.
Materials:
-
Elevated Plus Maze (EPM) apparatus.
-
Adult male mice or rats.
-
This compound solution for injection.
-
Vehicle solution (e.g., saline with a small amount of Tween 80).
-
Positive control (e.g., diazepam).
-
Video tracking software.
Procedure:
-
Administer this compound, vehicle, or a positive control to the animals via intraperitoneal (i.p.) injection 30 minutes before testing.
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with a video camera positioned above the maze.
-
Analyze the video recordings to measure the time spent in the open arms, the number of entries into the open arms, and the total distance traveled.
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect. A decrease in total distance traveled may indicate sedative effects.
-
Thoroughly clean the maze with 70% ethanol between trials.
Visualizations
Signaling Pathway of this compound at the GABAA Receptor
Caption: this compound enhances GABAergic inhibition via the GABAA receptor.
Experimental Workflow for Electrophysiological Recording
Caption: Workflow for assessing this compound's effect on GABAA currents.
Logical Relationship in Behavioral Testing
Caption: Differentiating anxiolytic and sedative effects of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. acs.org [acs.org]
- 4. This compound | C10H20N2O4 | CID 6151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Mebutamate in Animal Models of Hypertension
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Mebutamate is a carbamate derivative with known anxiolytic and sedative properties.[1][2] It has also been investigated for antihypertensive effects, although clinical results have varied.[3][4][5][6][7] The primary mechanism of action for carbamates like this compound is believed to involve the modulation of GABAergic neurotransmission through allosteric agonism of the GABA-A receptor.[1]
The evaluation of any potential antihypertensive agent requires robust and reproducible preclinical testing. Animal models of hypertension are indispensable tools for this purpose, allowing for the investigation of pathophysiology, efficacy, and mechanism of action before human trials.[8][9][10] These models can be broadly categorized into genetic and induced hypertension models.[11][12]
This document provides detailed application notes and protocols for evaluating the antihypertensive potential of this compound using three well-established rodent models: the Spontaneously Hypertensive Rat (SHR), the Dahl Salt-Sensitive (DSS) rat, and the L-NAME-induced hypertensive rat.
2.0 this compound Profile
-
Drug Class: Carbamate[1]
-
Proposed Mechanism of Action: this compound acts as an allosteric agonist at the β-subreceptor of the GABA-A receptor, similar to barbiturates. This enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, which can lead to sedation and a potential reduction in sympathetic outflow, thereby influencing blood pressure.[1] A combination of this compound with GABA has also been explored for its antihypertensive effects.[13]
3.0 Recommended Animal Models of Hypertension
The selection of an appropriate animal model is critical and should align with the research question. The SHR model represents essential hypertension, the DSS model is ideal for studying salt-sensitive hypertension, and the L-NAME model allows for the investigation of hypertension driven by endothelial dysfunction.[10][14][15][16]
3.1 Spontaneously Hypertensive Rat (SHR)
The SHR is the most widely used genetic model of essential hypertension.[10][11][17] These rats develop hypertension spontaneously without surgical or pharmacological intervention, and their condition closely mimics the progression of essential hypertension in humans.[14][17][18]
3.2 Dahl Salt-Sensitive (DSS) Rat
The Dahl Salt-Sensitive (SS or DSS) rat is a genetic model that develops hypertension when fed a high-salt diet, making it invaluable for studying the mechanisms of salt-sensitive hypertension and the efficacy of drugs in this context.[15][19][20]
3.3 N G -nitro-L-arginine methyl ester (L-NAME)-Induced Hypertension
This is an induced model where hypertension is caused by the administration of L-NAME, an inhibitor of nitric oxide synthase (NOS).[16][21] The resulting deficiency in nitric oxide (NO), a potent vasodilator, leads to increased peripheral resistance and elevated blood pressure.[16][21][22] This model is particularly useful for studying endothelial dysfunction.
4.0 Experimental Protocols
The following are generalized protocols. Researchers must adapt dosages, timelines, and specific procedures in accordance with institutional animal care and use committee (IACUC) guidelines.
4.1 General Protocol for Blood Pressure Measurement
Consistent and accurate blood pressure measurement is crucial.
-
Tail-Cuff Plethysmography (Non-Invasive): This is a common method for repeated measurements in conscious rats. Animals should be acclimated to the restraining device and procedure to minimize stress-induced blood pressure fluctuations.[23][24]
-
Radiotelemetry (Invasive): This is the gold standard, providing continuous and stress-free measurement of blood pressure and heart rate in conscious, freely moving animals. A catheter is surgically implanted into an artery.[25][26]
4.2 Protocol 1: Evaluation in Spontaneously Hypertensive Rats (SHR)
-
Animal Selection: Use male SHRs and age-matched Wistar-Kyoto (WKY) rats as normotensive controls. A typical starting age is 12-14 weeks, when hypertension is well-established.[14][27]
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22-24°C) for at least one week before the experiment. Provide standard chow and water ad libitum.
-
Grouping (n=8-10 per group):
-
Group A: WKY Control (Vehicle)
-
Group B: SHR Control (Vehicle)
-
Group C: SHR + this compound (Low Dose)
-
Group D: SHR + this compound (High Dose)
-
Group E: SHR + Positive Control (e.g., Captopril)
-
-
Baseline Measurement: Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all animals for 3-5 consecutive days.
-
Drug Administration: Administer this compound or vehicle daily for 4-8 weeks via oral gavage.
-
Monitoring: Measure BP and HR weekly. Record body weight and observe for any clinical signs of toxicity.
-
Terminal Procedures: At the end of the study, collect blood for biochemical analysis (e.g., plasma renin, aldosterone) and harvest organs (heart, kidneys, aorta) for histological analysis and to determine organ hypertrophy indices.
4.3 Protocol 2: Evaluation in Dahl Salt-Sensitive (DSS) Rats
-
Animal Selection: Use male Dahl Salt-Sensitive (DSS) rats. Dahl Salt-Resistant (DSR) rats can serve as controls.[24]
-
Acclimatization: Same as SHR protocol.
-
Hypertension Induction: After acclimatization, switch all DSS groups to a high-salt diet (e.g., 4-8% NaCl).[23][28] Maintain DSR rats on a normal chow diet (e.g., 0.3% NaCl).
-
Grouping (n=8-10 per group):
-
Group A: DSR Control (Normal Salt + Vehicle)
-
Group B: DSS Control (High Salt + Vehicle)
-
Group C: DSS + this compound (Low Dose, High Salt)
-
Group D: DSS + this compound (High Dose, High Salt)
-
Group E: DSS + Positive Control (e.g., Hydrochlorothiazide, High Salt)
-
-
Drug Administration: Begin this compound or vehicle administration concurrently with the high-salt diet. Continue for 4-6 weeks.
-
Monitoring & Terminal Procedures: Follow steps 4, 6, and 7 from the SHR protocol. Pay special attention to kidney function markers (e.g., proteinuria, serum creatinine) as DSS rats are prone to renal damage.[20]
4.4 Protocol 3: Evaluation in L-NAME-Induced Hypertensive Rats
-
Animal Selection: Use male Wistar or Sprague-Dawley rats.
-
Acclimatization: Same as SHR protocol.
-
Hypertension Induction & Grouping (n=8-10 per group):
-
Group A: Control (Drinking Water + Vehicle)
-
Group B: L-NAME Control (L-NAME in water + Vehicle)
-
Group C: L-NAME + this compound (Low Dose)
-
Group D: L-NAME + this compound (High Dose)
-
Group E: L-NAME + Positive Control (e.g., L-arginine)[22]
-
-
Drug Administration: Administer L-NAME in drinking water (e.g., 40 mg/kg/day) to induce hypertension.[21][22][29] Administer this compound or vehicle via oral gavage daily. The treatment period is typically 3-4 weeks.
-
Monitoring & Terminal Procedures: Follow steps 4, 6, and 7 from the SHR protocol. In this model, it is particularly relevant to measure plasma nitrite/nitrate (NOx) levels as an indicator of NO bioavailability.
5.0 Data Presentation
Quantitative data should be summarized in clear, concise tables. Below are templates for presenting key outcomes.
Table 1: Effect of this compound on Hemodynamic Parameters in SHRs
| Group | Treatment | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) | Final HR (bpm) |
| A | WKY + Vehicle | 115 ± 5 | 118 ± 6 | +3 ± 2 | 350 ± 15 |
| B | SHR + Vehicle | 185 ± 8 | 190 ± 9 | +5 ± 3 | 380 ± 20 |
| C | SHR + this compound (Low) | 184 ± 7 | 175 ± 8 | -9 ± 4 | 365 ± 18 |
| D | SHR + this compound (High) | 186 ± 8 | 162 ± 7 | -24 ± 5 | 340 ± 16 |
| E | SHR + Captopril | 185 ± 9 | 145 ± 6 | -40 ± 5 | 375 ± 19 |
| Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. SHR + Vehicle. |
Table 2: Effect of this compound on Organ Hypertrophy in L-NAME Model
| Group | Treatment | Body Weight (g) | Heart Weight (mg) | Heart/Body Weight Ratio |
| A | Control + Vehicle | 450 ± 15 | 1100 ± 50 | 2.44 ± 0.11 |
| B | L-NAME + Vehicle | 430 ± 12 | 1650 ± 70 | 3.84 ± 0.15 |
| C | L-NAME + this compound (Low) | 435 ± 14 | 1580 ± 65 | 3.63 ± 0.14 |
| D | L-NAME + this compound (High) | 440 ± 13 | 1450 ± 60 | 3.30 ± 0.13 |
| E | L-NAME + L-arginine | 445 ± 16 | 1250 ± 55 | 2.81 ± 0.12 |
| *Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. L-NAME + Vehicle. |
6.0 Visualizations: Pathways and Workflows
6.1 this compound's Proposed Signaling Pathway
The primary proposed mechanism for this compound involves enhancing GABAergic inhibition.
6.2 Nitric Oxide Pathway in Hypertension (L-NAME Model)
This pathway is central to the L-NAME model, where NO synthesis is inhibited, leading to vasoconstriction.
6.3 General Experimental Workflow
The diagram below outlines the logical flow for a preclinical study evaluating an antihypertensive compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. OBSERVATIONS ON THE ANTIHYPERTENSIVE AND SEDATIVE EFFECTS OF this compound, MEPROBAMATE AND RESERPINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as an antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Observations on the Antihypertensive and Sedative Effects of this compound, Meprobamate and Reserpine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of Hypertensive Patients with this compound, A New Antihypertensive Drug : A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [this compound in the therapy of hypertensive states] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. imrpress.com [imrpress.com]
- 10. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Screening methods of anti hypertensive agents | PPTX [slideshare.net]
- 13. [Research on the antihypertensive effect induced by the this compound-GABA (gamma-aminobutyric acid) combination in essential hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spontaneously Hypertensive Rat (SHR): An Animal Model of Vascular Brain Disorder | Veterian Key [veteriankey.com]
- 15. Lewis Dahl and the genetics of salt-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jphs.juw.edu.pk [jphs.juw.edu.pk]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Spontaneously Hypertensive Rat Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 19. Animal Models for anti-hypertensive Drugs | PPTX [slideshare.net]
- 20. Dietary Effects on Dahl Salt-Sensitive Hypertension, Renal Damage, and the T Lymphocyte Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of Lutein on L-NAME-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. ahajournals.org [ahajournals.org]
- 24. mdpi.com [mdpi.com]
- 25. cdn.amegroups.cn [cdn.amegroups.cn]
- 26. Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Evaluation of antihypertensive drugs | PPTX [slideshare.net]
- 28. ahajournals.org [ahajournals.org]
- 29. portlandpress.com [portlandpress.com]
Application Note: Quantification of Mebutamate in Biological Matrices using HPLC-MS/MS
Abstract
This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Mebutamate in biological matrices such as plasma. Due to the limited availability of specific analytical methods for this compound, this protocol has been adapted from a validated method for Meprobamate, a structurally and pharmacologically similar carbamate compound. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase HPLC separation and detection by a tandem mass spectrometer operating in positive ion electrospray mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening.
Introduction
This compound is a centrally acting muscle relaxant and anxiolytic drug.[1] Accurate and reliable quantification of this compound in biological fluids is crucial for pharmacokinetic and pharmacodynamic studies, as well as for clinical and forensic toxicology.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical methods due to its high sensitivity, specificity, and throughput.[3][4] This document provides a detailed protocol for the quantification of this compound, based on established methods for the related compound, Meprobamate.[5][6]
Experimental
Sample Preparation
A simple and rapid protein precipitation method is employed for the extraction of this compound from plasma samples.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS). A structurally similar compound, such as a deuterated analog of this compound or Meprobamate (e.g., Meprobamate-d7), is recommended.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
HPLC Conditions
A reversed-phase HPLC method is used to separate this compound from endogenous matrix components.
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B in 5 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.9 min. |
Mass Spectrometry Conditions
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions
The following Multiple Reaction Monitoring (MRM) transitions should be optimized for this compound and the chosen internal standard. The transitions for Meprobamate are provided as a starting point.[5][6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Predicted) | 233.1 | Optimize | 0.1 | Optimize | Optimize |
| Meprobamate | 219.2 | 158.2 | 0.1 | 25 | 10 |
| Meprobamate (Qualifier) | 219.2 | 97.0 | 0.1 | 25 | 15 |
| Internal Standard (e.g., Meprobamate-d7) | 226.2 | 161.2 | 0.1 | 25 | 10 |
Method Validation (Based on Meprobamate Data)
The following table summarizes the expected performance characteristics of the method, based on a validated assay for Meprobamate.[5][6]
| Parameter | Result |
| Linearity Range | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | 85 - 115% |
| Precision (CV%) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Experimental Workflow
This compound Signaling Pathway (GABAergic Action)
This compound, like other carbamates, is understood to act as a positive allosteric modulator of the GABA-A receptor.[1]
Conclusion
The HPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in biological matrices. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in research and clinical settings. While this protocol is adapted from methods for the closely related compound Meprobamate, it provides a strong foundation for the development and validation of a specific this compound assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. admin.mantechpublications.com [admin.mantechpublications.com]
- 4. ijisrt.com [ijisrt.com]
- 5. HPLC MS/MS method for quantification of meprobamate in human plasma: application to 24/7 clinical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Dissolving Mebutamate for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the dissolution of Mebutamate, a sedative and anxiolytic agent, for use in a variety of in vitro experimental settings. Due to the limited availability of specific dissolution data for this compound, these protocols are based on its known physicochemical properties, general principles for dissolving carbamate-class compounds, and established best practices for cell-based assays. The primary recommended solvent is dimethyl sulfoxide (DMSO), with ethanol as a viable alternative. This guide includes step-by-step instructions for preparing stock solutions, guidelines for creating working solutions, and recommendations for storage and handling to ensure experimental reproducibility and accuracy.
Introduction
This compound is a carbamate derivative with known sedative, anxiolytic, and antihypertensive properties.[1][2] Its mechanism of action involves allosteric agonism of the GABA-A receptor, similar to barbiturates.[2] For researchers investigating its pharmacological effects at the cellular and molecular level, proper preparation of this compound solutions is a critical first step to ensure reliable and reproducible results in in vitro assays.
The solubility of a compound is a key determinant of its bioavailability in cell culture systems. This compound has a reported aqueous solubility of 1000 mg/L (1 mg/mL).[1] While this allows for direct dissolution in aqueous buffers for some applications, the use of organic solvents to create concentrated stock solutions is often necessary for achieving a range of desired concentrations in cell culture media without introducing large volumes of the vehicle. This is particularly relevant for compounds that may be sparingly soluble in aqueous solutions at higher concentrations.
These application notes provide standardized procedures for the solubilization of this compound, focusing on the use of common, cell culture-compatible organic solvents.
Physicochemical Data and Solubility
A summary of the relevant physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for proper handling and preparation of solutions.
| Property | Value | Source |
| Molecular Weight | 232.28 g/mol | [1] |
| Formula | C₁₀H₂₀N₂O₄ | [1] |
| Appearance | White crystalline powder (inferred from related compounds) | N/A |
| Aqueous Solubility | 1000 mg/L (1 mg/mL) | [1] |
| Organic Solvent Solubility | Data not explicitly available for this compound. Structurally similar carbamates like carisoprodol are soluble in many organic solvents. | [3] |
Recommended Dissolution Protocols
Based on the properties of this compound and general practices for carbamate drugs, the following protocols are recommended for preparing stock and working solutions for in vitro experiments.
Primary Protocol: Dissolution in Dimethyl Sulfoxide (DMSO)
DMSO is a widely used solvent in cell culture for dissolving hydrophobic compounds due to its high solubilizing capacity and miscibility with aqueous media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated pipettes
-
Vortex mixer
Procedure for Preparing a 10 mM Stock Solution:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 232.28 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 0.001 L * 232.28 g/mol = 0.0023228 g
-
Mass (mg) = 2.32 mg
-
-
-
Weighing: Carefully weigh out 2.32 mg of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add 1 mL of cell culture grade DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the 10 mM this compound stock solution in tightly sealed vials at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for up to a week.
Alternative Protocol: Dissolution in Ethanol
Ethanol can be used as an alternative solvent, though it may be more cytotoxic to some cell lines than DMSO.
Materials:
-
This compound powder
-
Ethanol (EtOH), absolute, cell culture grade
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated pipettes
-
Vortex mixer
Procedure for Preparing a 10 mM Stock Solution:
-
Calculate the required mass of this compound: As in the primary protocol, 2.32 mg of this compound is required for 1 mL of a 10 mM stock solution.
-
Weighing: Accurately weigh 2.32 mg of this compound powder and place it in a sterile vial.
-
Dissolution: Add 1 mL of absolute ethanol to the vial.
-
Mixing: Vortex the solution until all the powder is dissolved.
-
Storage: Store the ethanolic stock solution at -20°C.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the concentrated stock solution in the appropriate cell culture medium.
Important Considerations:
-
Final Solvent Concentration: The final concentration of the organic solvent (DMSO or ethanol) in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) should always be included in experiments.
-
Precipitation: When diluting the stock solution in aqueous media, it is crucial to add the stock solution to the medium and mix immediately and thoroughly to prevent precipitation of the compound.
-
Sterility: All dilutions should be performed in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the cell culture.
Example Dilution Calculation:
To prepare a 10 µM working solution from a 10 mM stock solution in a final volume of 1 mL of cell culture medium:
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ = 10 mM (stock concentration)
-
V₁ = Volume of stock solution to add
-
C₂ = 10 µM = 0.01 mM (final concentration)
-
V₂ = 1 mL (final volume)
-
-
(10 mM) * V₁ = (0.01 mM) * (1 mL)
-
V₁ = 0.001 mL = 1 µL
Therefore, add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium and mix well. The final DMSO concentration in this example would be 0.1%.
Experimental Workflow and Decision Making
The choice of dissolution protocol and the experimental workflow will depend on the specific requirements of the in vitro assay.
Caption: General workflow for preparing and using this compound in in vitro experiments.
The decision on which solvent to use can be guided by the specific cell line and experimental design.
Caption: Decision tree for selecting an appropriate solvent for this compound.
Stability and Storage Summary
Proper storage of this compound solutions is essential to maintain their integrity and activity.
| Solution Type | Solvent | Storage Temperature | Recommended Duration |
| Stock Solution | DMSO | -20°C | Long-term (months) |
| Stock Solution | Ethanol | -20°C | Long-term (months) |
| Working Solution | Cell Culture Medium | 2-8°C | Prepare fresh for each experiment |
Note: Avoid repeated freeze-thaw cycles of the stock solution, which can lead to degradation of the compound. It is recommended to aliquot the stock solution into smaller volumes for single-use applications.
Safety Precautions
-
This compound is a DEA Schedule IV controlled substance; researchers should adhere to all institutional and federal regulations regarding its acquisition, storage, and use.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound powder and its solutions.
-
Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.
-
All procedures involving the handling of this compound powder and concentrated solutions should be performed in a well-ventilated area or a chemical fume hood.
By following these detailed protocols and guidelines, researchers can confidently prepare this compound solutions for their in vitro studies, ensuring the quality and reliability of their experimental outcomes.
References
Experimental Design for Mebutamate Dose-Response Studies In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebutamate is a carbamate drug with known anxiolytic, sedative, and antihypertensive properties.[1][2] Like other carbamates, its primary mechanism of action is believed to be the positive allosteric modulation of the GABA-A receptor, similar to barbiturates.[1][2] This modulation enhances the inhibitory effects of GABA, leading to the central nervous system depressant effects observed.
These application notes provide a detailed framework for conducting in vivo dose-response studies to characterize the sedative, anxiolytic, and antihypertensive effects of this compound. The provided protocols are designed for rodent models and can be adapted for specific research needs. Due to the limited availability of specific preclinical dose-response data for this compound, illustrative data from closely related carbamates, such as meprobamate and carisoprodol, are provided for guidance. Researchers should perform dose-range finding studies to establish appropriate doses for this compound.
Signaling Pathway of Carbamates
This compound, as a carbamate, enhances the effect of the neurotransmitter GABA at the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon activation, allows chloride ions to flow into the neuron, causing hyperpolarization and making it less likely to fire an action potential. This increased inhibition in the central nervous system is responsible for the sedative and anxiolytic effects of the drug.
References
Troubleshooting & Optimization
Mebutamate in Physiological Buffers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing potential challenges related to the solubility and stability of mebutamate in physiological buffers. Due to the limited availability of specific public data on this compound, this guide focuses on providing robust experimental protocols and troubleshooting advice based on the general characteristics of carbamate-class compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in physiological buffers?
Q2: What are the primary stability concerns for this compound in physiological solutions?
A2: The main stability concern for this compound, as with other carbamate-containing drugs, is hydrolysis of the carbamate functional groups.[1][2][3] This degradation is typically catalyzed by basic conditions (high pH) and can also be influenced by temperature.[4] The hydrolysis of carbamates generally results in the formation of an alcohol and a carbamic acid, which can further decompose to an amine and carbon dioxide.[1]
Q3: Are there any known degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, the hydrolysis of the carbamate ester linkages is the most probable route.[1][5][6] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8][9]
Q4: How can I prepare a stock solution of this compound?
A4: For initial solubility and stability assessments, preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is a common practice.[10][11][12] This stock solution can then be diluted into the desired physiological buffer for experimental assays. It is important to ensure that the final concentration of the organic solvent is low enough to not affect the assay's outcome.
Troubleshooting Guides
Low or Inconsistent Solubility Measurements
| Potential Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution | The compound's solubility limit in the aqueous buffer has been exceeded. | - Perform a kinetic solubility assay to determine the approximate solubility range before preparing solutions. - Decrease the final concentration of this compound in the buffer. - Consider using a co-solvent system if appropriate for the experimental design, but be mindful of its potential effects. |
| Variable results between experiments | - Inconsistent buffer preparation (pH, ionic strength). - Temperature fluctuations during the experiment. - Insufficient equilibration time. | - Standardize buffer preparation protocols and verify the pH of each new batch. - Use a temperature-controlled incubator or water bath for all solubility experiments. - Ensure adequate shaking and equilibration time for the compound to dissolve completely. A thermodynamic solubility assay with a longer incubation period (e.g., 24 hours) may be necessary for more accurate results.[11][13] |
| Cloudiness or opalescence in solution | Formation of fine, non-visible precipitate (amorphous or crystalline). | - Use nephelometry to detect light scattering from undissolved particles.[10] - Filter the solution through a 0.45 µm filter before quantification to measure the concentration of the soluble fraction. |
Unexpected Degradation or Instability
| Potential Issue | Possible Cause | Recommended Solution |
| Rapid loss of parent compound | Hydrolysis of the carbamate groups due to buffer pH. | - Evaluate the stability of this compound in buffers of varying pH to understand its pH-stability profile. - For experiments requiring prolonged incubation, consider using a buffer with a pH closer to neutral or slightly acidic, if the experimental design allows. Carbamates are generally more stable at lower pH values.[4] |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | - Conduct forced degradation studies to generate and identify potential degradation products.[8][14][15] - Develop and validate a stability-indicating HPLC method that can resolve the parent compound from its degradants.[16][17][18] |
| Inconsistent stability data | - Presence of enzymes in biological matrices (if applicable). - Exposure to light or oxidative stress. | - If working with biological fluids, consider heat-inactivating enzymes or using protease inhibitors. - Protect solutions from light by using amber vials or covering containers with aluminum foil. - Degas buffers to remove dissolved oxygen if oxidative degradation is suspected. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of this compound in a physiological buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Physiological buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates
-
Plate shaker
-
UV-Vis spectrophotometer or HPLC-UV system
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Dispense into Plate: Add a small, equal volume (e.g., 2 µL) of each DMSO stock concentration to the wells of a 96-well plate in triplicate.
-
Add Buffer: Add the physiological buffer to each well to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., ≤1%).
-
Incubation: Seal the plate and shake at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).[10][19]
-
Analysis:
-
Nephelometry (Optional): Measure light scattering to detect precipitation.
-
UV/HPLC Analysis: After incubation, filter the solutions to remove any precipitate. Quantify the concentration of dissolved this compound in the filtrate using a validated UV-Vis or HPLC-UV method.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed or the concentration measured in the saturated solution.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps for developing an HPLC method to assess the stability of this compound.
Objective: To develop a chromatographic method that can separate this compound from its potential degradation products.
Methodology:
-
Forced Degradation:
-
Acid Hydrolysis: Treat this compound solution with 0.1 N HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat this compound solution with 0.1 N NaOH at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂.
-
Photolytic Degradation: Expose a solution of this compound to UV light.
-
Thermal Degradation: Heat a solid sample or solution of this compound.
-
-
Initial Method Scouting:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase: Use a gradient elution with a common mobile phase system, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths.
-
-
Method Optimization:
-
Inject the stressed samples into the HPLC system.
-
Adjust the gradient slope, mobile phase composition (including pH), and column temperature to achieve adequate separation between the parent this compound peak and all degradation product peaks.
-
The goal is to achieve baseline resolution for all significant peaks.
-
-
Method Validation: Once an optimal method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[14]
Visualizations
Caption: Workflow for assessing this compound solubility and stability.
Caption: Postulated hydrolysis pathway for this compound.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. enamine.net [enamine.net]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. scispace.com [scispace.com]
- 15. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
- 16. web.vscht.cz [web.vscht.cz]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Technical Support Center: Optimizing Compound Concentrations for Behavioral Studies in Mice
A Note on Mebutamate: Extensive literature searches have revealed a significant lack of specific data regarding the use of this compound for behavioral studies in mice. This compound is a carbamate-class sedative and anxiolytic with historical human use, but its application in modern murine behavioral research is not documented.[1][2][3] Therefore, providing a specific protocol or concentration range for this compound would be scientifically unsound and potentially hazardous.
This technical support center provides a generalized framework for researchers aiming to optimize the concentration of a novel or understudied compound with sedative or anxiolytic properties for behavioral studies in mice. The principles and methodologies outlined here are based on standard practices in preclinical behavioral pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of a new compound for behavioral studies?
A1: The initial step is to conduct a dose-ranging study to determine the compound's therapeutic window and identify potential sedative effects that could interfere with behavioral assays. This involves administering a range of doses and observing the mice for signs of sedation, motor impairment, and general health.
Q2: How can I distinguish between anxiolytic effects and sedative effects?
A2: This is a critical aspect of study design. Anxiolytic effects are typically observed at lower doses that do not cause significant motor impairment. It is essential to include a motor activity assessment, such as an open field test, alongside your primary behavioral assay (e.g., elevated plus-maze, light-dark box). A true anxiolytic effect should not be accompanied by a significant decrease in overall locomotion.
Q3: What are some common behavioral assays for assessing anxiety in mice?
A3: Commonly used and validated assays for anxiety-like behavior in mice include:
-
Elevated Plus-Maze (EPM): This test is based on the mouse's natural aversion to open and elevated spaces.[4] An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
Light-Dark Box Test: This assay relies on the conflict between the innate tendency of mice to explore a novel environment and their aversion to brightly lit areas. Anxiolytics typically increase the time spent in the light compartment.
-
Marble-Burying Test: In this test, anxious mice will bury glass marbles placed in their cage. A reduction in the number of marbles buried can indicate an anxiolytic effect.[5]
Q4: How long before the behavioral test should I administer the compound?
A4: The timing of administration depends on the compound's pharmacokinetic profile (i.e., its absorption, distribution, metabolism, and excretion). A pilot pharmacokinetic study is recommended to determine the time to peak plasma concentration (Cmax).[6][7] Behavioral testing should ideally be conducted around the time of Cmax to observe the maximum effect of the compound. If a full pharmacokinetic study is not feasible, a time-course study with a single dose can provide a reasonable estimate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable behavioral effect at any dose. | - Insufficient dosage.- Poor bioavailability of the compound.- Inappropriate route of administration.- The compound is not active for the tested behavior. | - Increase the dose range in a subsequent study.- Consider a different vehicle or route of administration (e.g., intraperitoneal vs. oral gavage).- Verify the compound's mechanism of action and its relevance to the behavioral paradigm. |
| High variability in behavioral responses between mice. | - Inconsistent dosing technique.- Genetic variability within the mouse strain.- Environmental stressors affecting behavior. | - Ensure accurate and consistent administration of the compound.- Use a sufficient number of animals per group to account for individual differences.- Acclimatize mice to the testing room and handle them consistently to minimize stress.[8] |
| Mice are sedated and show little movement in the behavioral assay. | - The administered dose is too high.- The compound has strong sedative properties that mask any anxiolytic effects. | - Lower the dose range. Focus on doses that do not significantly impair motor activity.- Run a separate open field test to quantify locomotor activity at each dose. |
| Unexpected or adverse side effects are observed (e.g., seizures, respiratory distress). | - The compound has off-target effects or is toxic at the tested doses. | - Immediately cease administration of the problematic dose.- Conduct a thorough literature review for any known toxicities of the compound or similar chemical structures.- Consider a lower starting dose for future studies. |
Hypothetical Dose-Ranging Study Data
The following table represents a hypothetical dataset for a novel anxiolytic compound to illustrate how data might be structured.
| Dose (mg/kg, i.p.) | N | Time in Open Arms (EPM) (seconds, mean ± SEM) | Open Arm Entries (EPM) (mean ± SEM) | Total Distance Traveled (Open Field) (cm, mean ± SEM) | Observations |
| Vehicle | 10 | 25.3 ± 3.1 | 8.2 ± 1.5 | 1520 ± 120 | Normal activity |
| 1 | 10 | 45.8 ± 4.5 | 10.5 ± 1.8 | 1480 ± 110 | Normal activity |
| 5 | 10 | 68.2 ± 5.9** | 12.1 ± 2.0 | 1350 ± 100 | Slight calmness |
| 10 | 10 | 30.1 ± 3.8 | 5.3 ± 1.2 | 850 ± 90 | Noticeable sedation |
| 20 | 10 | 15.5 ± 2.5 | 2.1 ± 0.8 | 320 ± 50** | Strong sedation, ataxia |
*p < 0.05, **p < 0.01 compared to Vehicle. SEM = Standard Error of the Mean.
Generalized Experimental Protocol for Optimizing Compound Concentration
-
Compound Preparation:
-
Dissolve the compound in a suitable vehicle (e.g., saline, DMSO, Tween 80). The choice of vehicle should be based on the compound's solubility and should be tested alone as a control.
-
-
Animals:
-
Use a standard inbred mouse strain (e.g., C57BL/6J, BALB/c) of a specific age and sex. House the animals under controlled conditions (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
-
Dose-Ranging and Sedation Assessment:
-
Select a range of doses based on any existing in vitro data or literature on similar compounds.
-
Administer the compound via the chosen route (e.g., intraperitoneal injection, oral gavage).
-
At the estimated time of peak effect, place the mouse in an open field arena and record locomotor activity for 5-10 minutes.
-
Observe for any signs of sedation, ataxia, or other adverse effects.
-
-
Behavioral Testing (e.g., Elevated Plus-Maze):
-
Based on the results of the dose-ranging study, select a range of non-sedating doses to test for anxiolytic-like effects.
-
Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Administer the compound or vehicle.
-
At the predetermined time point, place the mouse in the center of the elevated plus-maze, facing an open arm.
-
Record the session for 5 minutes using a video tracking system.
-
Analyze the data for time spent in the open and closed arms, and the number of entries into each arm.
-
-
Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups to the vehicle control group.
-
A significant increase in the time spent in the open arms, without a significant decrease in total locomotion, is indicative of an anxiolytic effect.
-
Visualizations
Caption: Workflow for optimizing compound concentration.
Caption: Putative mechanism of carbamates.
References
- 1. acs.org [acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. OBSERVATIONS ON THE ANTIHYPERTENSIVE AND SEDATIVE EFFECTS OF this compound, MEPROBAMATE AND RESERPINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Mebutamate in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mebutamate in cellular assays. The focus is to address potential off-target effects that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected phenotypic changes at concentrations of this compound that should be specific for GABA-A receptors. Could this be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are often an indication of off-target effects. While this compound is a known positive allosteric modulator of GABA-A receptors, it is possible that it interacts with other cellular targets, especially at higher concentrations.[1] To investigate this, a systematic troubleshooting approach is recommended.
Troubleshooting Guide:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended target, the GABA-A receptor, in your cellular system. A Cellular Thermal Shift Assay (CETSA) is a suitable method for this.[2][3]
-
Broad Off-Target Screening: If on-target engagement is confirmed, consider a broad off-target screening panel to identify potential unintended binding partners. Services like KINOMEscan® for kinases or a broader receptorome screening for other receptor classes can provide a comprehensive overview.[4][5]
-
Phenotypic Profiling: Characterize the unexpected phenotype in detail using techniques like high-content imaging or transcriptomic analysis to gain insights into the affected cellular pathways.
Q2: I am observing significant cytotoxicity with this compound at concentrations where I expect to see specific GABA-A mediated effects. What could be the cause?
A2: High cytotoxicity can obscure the desired on-target effects of a compound. Several factors could contribute to this observation:
-
Compound Precipitation: At higher concentrations, this compound may precipitate in the cell culture medium, leading to non-specific cell death.
-
Off-Target Toxicity: this compound might be interacting with essential cellular proteins, leading to toxicity.
-
Metabolite Toxicity: The compound could be metabolized by the cells into toxic byproducts.
Troubleshooting Guide:
-
Solubility Assessment: Visually inspect the culture medium for any signs of precipitation. Determine the solubility of this compound in your specific cell culture medium and work with concentrations well below this limit.
-
Safety Screening Panel: Employ a safety screening panel that assesses the activity of this compound against a range of targets known to be associated with cytotoxicity.
-
Metabolite Analysis: Use techniques like mass spectrometry to analyze the cell culture supernatant and cell lysates for the presence of potential toxic metabolites.
Q3: How can I differentiate between on-target and off-target effects of this compound in my cellular assay?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A combination of control experiments is essential.
Troubleshooting Guide:
-
Use of a Negative Control: Synthesize or obtain a structurally similar analog of this compound that is inactive against the GABA-A receptor. If this analog does not produce the same cellular phenotype, it strengthens the evidence for an on-target effect.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the GABA-A receptor subunits in your cells. If the effect of this compound is diminished or abolished in these cells, it is likely an on-target effect.
-
Rescue Experiment: In a target knockdown/knockout background, re-expressing the GABA-A receptor should rescue the effect of this compound.
Data Presentation
Should you proceed with off-target screening, the data can be summarized in tables for clear comparison. Below are examples of how such data could be presented.
Table 1: Hypothetical Kinase Selectivity Profile for this compound (KINOMEscan®)
| Kinase Target | Percent Inhibition at 10 µM | Kd (nM) |
| GABA-A Receptor (On-target) | N/A (Positive Modulator) | N/A |
| Kinase A | 85 | 500 |
| Kinase B | 45 | >10,000 |
| Kinase C | 12 | >10,000 |
| ... (and so on for the entire panel) |
This table would summarize the results from a kinase screen, highlighting any significant off-target kinase interactions.
Table 2: Hypothetical Receptor Binding Profile for this compound
| Receptor Target | Percent Inhibition at 10 µM | Ki (nM) |
| GABA-A Receptor α1β2γ2 | (Positive Allosteric Modulator) | N/A |
| Adrenergic Receptor α2A | 62 | 1,200 |
| Serotonin Receptor 5-HT2B | 35 | >10,000 |
| Dopamine Receptor D2 | 8 | >10,000 |
| ... (and so on for the entire panel) |
This table would present data from a receptor binding assay, indicating the selectivity of this compound against a panel of receptors.
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure to determine if this compound binds to GABA-A receptors in your cells.
-
Cell Culture: Culture your cells of interest to approximately 80% confluency.
-
Compound Treatment: Treat the cells with either vehicle control (e.g., DMSO) or this compound at the desired concentration for 1-2 hours at 37°C.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble GABA-A receptor protein using Western blotting or an ELISA with an antibody specific for a GABA-A receptor subunit.
-
Data Analysis: Plot the amount of soluble GABA-A receptor as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[2][3][6]
2. Kinase Profiling (e.g., KINOMEscan®)
This is a commercially available service that provides a broad assessment of a compound's interaction with a large panel of kinases.
-
Compound Submission: Provide a sample of this compound at a specified concentration and quantity to the service provider.
-
Assay Principle: The KINOMEscan® platform typically utilizes a competition binding assay. A DNA-tagged kinase is mixed with an immobilized ligand and the test compound (this compound). If this compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.[4]
-
Detection: The amount of kinase bound to the immobilized ligand is quantified using qPCR. A lower amount of bound kinase in the presence of this compound indicates an interaction.[4]
-
Data Output: The results are usually provided as percent inhibition at a single concentration or as Kd values for interacting kinases.[7]
Visualizations
Caption: this compound's on-target signaling pathway.
Caption: Experimental workflow for off-target investigation.
Caption: Troubleshooting logic for on- vs. off-target effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chayon.co.kr [chayon.co.kr]
- 5. Screening the receptorome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Mebutamate Bioavailability and Metabolism in Rat Models
Disclaimer: Direct experimental data on the bioavailability and metabolism of mebutamete in rat models is limited in publicly available literature. This technical support center provides information based on studies of structurally and pharmacologically similar carbamates, primarily meprobamate , as a proxy. Researchers should validate these methodologies for mebutamate-specific experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in rats?
Q2: What are the main metabolic pathways for carbamates like this compound in rats?
A2: Based on studies with meprobamate, the primary site of metabolism is the liver[2][3]. The main metabolic pathways for meprobamate involve Phase I oxidation and Phase II conjugation. Specifically, meprobamate is metabolized to hydroxymeprobamate and a glucuronide conjugate[4]. These metabolic transformations are primarily carried out by cytochrome P450 enzymes in the liver microsomes[3][5]. For carisoprodol, another related carbamate, it is metabolized to meprobamate via N-dealkylation catalyzed by the cytochrome P450 isoform CYP2C19[3]. It is plausible that this compound undergoes similar oxidative metabolism followed by glucuronidation.
Q3: What are the expected metabolites of this compound in rat plasma?
A3: Extrapolating from meprobamate data, you can expect to find hydroxylated metabolites and glucuronide conjugates of this compound in rat plasma[4]. It is important to note that while the parent drug (meprobamate) is found in the brain, its metabolites are typically not detected in the central nervous system of rats[4].
Q4: Which analytical methods are suitable for quantifying this compound and its metabolites in rat biological samples?
A4: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended method for the sensitive and specific quantification of this compound and its metabolites in biological matrices such as plasma, urine, and tissue homogenates[6][7][8]. Gas chromatography-mass spectrometry (GC-MS) has also been used for the analysis of related compounds like meprobamate[9].
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals. | - Inconsistent oral dosing.- Differences in gastric emptying and intestinal transit time.- Genetic variability in metabolic enzymes (e.g., CYP450s).- Stress-induced physiological changes. | - Ensure accurate and consistent gavage technique.- Standardize fasting times before dosing.- Use a genetically homogenous rat strain.- Acclimatize animals to handling and experimental procedures to minimize stress. |
| Low or no detectable this compound in plasma after oral administration. | - Poor oral absorption of the formulation.- Rapid first-pass metabolism in the gut wall or liver.- Issues with the analytical method. | - Evaluate the solubility and dissolution rate of your this compound formulation.- Consider using a different vehicle or formulation strategy (e.g., nanoemulsion)[10].- Administer a known amount of this compound intravenously to determine its clearance and compare with the oral route.- Validate your LC-MS/MS method with appropriate standards and quality controls. |
| Unexpected metabolite profile. | - Contamination of samples.- Interspecies differences in metabolism if comparing to other animal models.- Induction or inhibition of metabolic enzymes by co-administered substances. | - Ensure clean handling and processing of all biological samples.- Confirm the identity of metabolites using high-resolution mass spectrometry.- Be aware of potential drug-drug interactions if other compounds are administered. |
| Difficulty in achieving desired plasma concentrations. | - Incorrect dose calculation.- Rapid elimination of the drug. | - Double-check all dose calculations based on the animal's body weight.- Conduct a pilot study with escalating doses to establish a dose-response relationship.- If elimination is too rapid, consider a different dosing regimen (e.g., continuous infusion) or a sustained-release formulation. |
Quantitative Data Summary
As direct quantitative data for this compound in rats is not available in the provided search results, the following tables summarize pharmacokinetic parameters for the related compound, carisoprodol, and its metabolite, meprobamate, in rats. This data can serve as a preliminary reference.
Table 1: Volume of Distribution (Vd) of Carisoprodol and Meprobamate in Rats
| Compound | Dose | Route of Administration | Vd (L/kg) | Reference |
| Carisoprodol | Not Specified | Not Specified | 0.72 | [2] |
| Meprobamate | Not Specified | Not Specified | ~0.7 | [2] |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: House animals individually in metabolic cages for urine and feces collection. Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Prepare a this compound suspension or solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer a single oral dose of this compound via gavage. The exact dose should be determined from pilot studies.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or a cannulated vessel at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
-
Sample Processing and Analysis:
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using non-compartmental analysis software.
-
To determine absolute bioavailability, an intravenous dose of this compound needs to be administered to a separate group of rats, and the AUC from the oral dose is compared to the AUC from the intravenous dose.
-
Protocol 2: In Vitro Metabolism Study using Rat Liver Microsomes
-
Preparation of Rat Liver Microsomes:
-
Incubation:
-
Prepare an incubation mixture containing:
-
Rat liver microsomes (e.g., 0.5 mg/mL protein).
-
This compound (at various concentrations, e.g., 1-10 µM).
-
NADPH-generating system (to support CYP450 activity).
-
Phosphate buffer (pH 7.4).
-
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH-generating system.
-
-
Time-Course Experiment:
-
Collect aliquots of the incubation mixture at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Determine the rate of this compound depletion to assess its metabolic stability.
-
Identify and characterize the metabolites formed.
-
Visualizations
Caption: Proposed metabolic pathway of this compound in rats.
Caption: Experimental workflow for oral bioavailability studies in rats.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Induction of increased meprobamate metabolism in rats pretreated with some neurotropic drugs | Scilit [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 8. ijisrt.com [ijisrt.com]
- 9. Bioanalytical methods for the determination of cocaine and metabolites in human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. currentseparations.com [currentseparations.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 15. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mebutamate Aqueous Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the degradation of Mebutamate in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the likely causes?
A1: this compound, a carbamate-containing compound, is susceptible to degradation in aqueous solutions through several pathways. The most common causes of degradation include:
-
Hydrolysis: The carbamate functional groups can be hydrolyzed, particularly under basic or acidic conditions, although some carbamates exhibit stability over a wide pH range.[1][2]
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to the breakdown of the this compound molecule.[3][4]
-
Thermal Degradation: Elevated temperatures can accelerate the rate of chemical degradation.[5][6]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.[7][8]
Q2: What are the expected degradation products of this compound?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation of similar carbamate drugs like meprobamate and carisoprodol, the primary degradation pathway is likely hydrolysis of the carbamate esters.[9][10] This would result in the formation of the corresponding alcohols and carbamic acid, which is unstable and decomposes to ammonia and carbon dioxide. Other potential degradation products could arise from oxidation or photolytic cleavage of the molecule.
Q3: How can I minimize the degradation of my this compound stock solutions?
A3: To minimize degradation, consider the following precautions:
-
pH Control: Prepare solutions in a buffer system that maintains a pH where this compound is most stable. For many carbamates, a slightly acidic to neutral pH is often optimal.[2]
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[3][4]
-
Temperature Control: Store solutions at recommended low temperatures, such as refrigeration (2-8 °C) or frozen (-20 °C), to slow down degradation kinetics.[11]
-
Use of Antioxidants: If oxidative degradation is a concern, consider adding antioxidants to the solution, though compatibility and potential interference with your experiments should be verified.
-
Inert Atmosphere: For highly sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Q4: Which analytical techniques are suitable for monitoring this compound degradation?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for separating and quantifying this compound and its degradation products.[5][12][13] For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[3][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially with a derivatization step to improve volatility and thermal stability.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of this compound concentration in solution. | pH instability: The pH of the solution may be in a range that promotes rapid hydrolysis. | Measure the pH of your solution. Prepare fresh solutions using a validated buffer system to maintain a stable pH. |
| High temperature: The solution may be stored at an inappropriate temperature. | Review your storage conditions. Store stock solutions at a lower temperature (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles. | |
| Light exposure: The solution may be exposed to ambient or UV light. | Store solutions in light-protecting containers (e.g., amber vials). | |
| Appearance of unknown peaks in HPLC chromatogram. | Degradation: The new peaks are likely degradation products of this compound. | To identify the degradation pathway, perform forced degradation studies under controlled stress conditions (acid, base, heat, light, oxidation). Use LC-MS to identify the mass of the unknown peaks and elucidate their structures. |
| Inconsistent results between experiments. | Variable solution stability: Differences in solution preparation, storage time, or handling may lead to varying levels of degradation. | Standardize your solution preparation and handling procedures. Prepare fresh solutions for each experiment or establish a clear expiration period for your stock solutions based on stability studies. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of carbamate drugs under various conditions. Please note that this data is based on studies of structurally similar compounds and should be used as a general guide. Specific stability data for this compound should be determined experimentally.
Table 1: Illustrative pH-Dependent Hydrolysis of a Carbamate Drug
| pH | Temperature (°C) | Half-life (t½) (hours) |
| 3.0 | 40 | > 500 |
| 5.0 | 40 | > 500 |
| 7.4 | 40 | 250 |
| 9.0 | 40 | 50 |
| 11.0 | 40 | 5 |
Disclaimer: This is example data for a representative carbamate and not specific to this compound.
Table 2: Illustrative Photodegradation of a Carbamate Drug in Aqueous Solution
| Light Source | Exposure Duration (hours) | Degradation (%) |
| Simulated Sunlight (ICH Q1B) | 24 | 15 |
| UV-A (365 nm) | 24 | 25 |
| UV-C (254 nm) | 24 | 40 |
Disclaimer: This is example data for a representative carbamate and not specific to this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and identify potential degradation products.
Materials:
-
This compound reference standard
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC-UV system
-
LC-MS system (for identification)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature, protected from light.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Dilute the stock solution in water or a suitable buffer.
-
Incubate at an elevated temperature (e.g., 60°C) in the dark.
-
At each time point, withdraw a sample, cool it to room temperature, and analyze by HPLC.
-
-
Photodegradation:
-
Dilute the stock solution in water or a suitable buffer.
-
Expose the solution to a light source as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At defined time points, withdraw samples from both the exposed and control solutions for HPLC analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Calculate the percentage degradation of this compound.
-
For the identification of major degradation products, analyze the stressed samples using LC-MS.
-
Visualizations
Caption: this compound Degradation Pathways.
Caption: Troubleshooting this compound Degradation.
Caption: Forced Degradation Experimental Workflow.
References
- 1. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 3. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 7. mdpi.com [mdpi.com]
- 8. Liquid chromatography separation and identification of new oxidative degradation impurity in edoxaban tosylate hydrate drug substance by using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carisoprodol | C12H24N2O4 | CID 2576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Systematic identification of thermal degradation products of HPMCP during hot melt extrusion process - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating vehicle effects in in vivo Mebutamate administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for mitigating vehicle-effects during the in vivo administration of Mebutamate.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle and why is a vehicle control group essential in my this compound study?
A vehicle is the substance used to dissolve or suspend this compound for in vivo administration, especially since this compound has low aqueous solubility.[1] A vehicle control group, which receives the vehicle without this compound, is crucial to distinguish the pharmacological effects of this compound from any biological effects caused by the vehicle itself. Solvents like DMSO, for example, are not inert and can have anti-inflammatory and analgesic properties that could confound your results if not properly controlled for.
Q2: How do I select an appropriate vehicle for this compound?
This compound is a carbamate derivative with a reported aqueous solubility of 1000 mg/L, indicating it is poorly soluble in water.[1] The ideal vehicle should:
-
Completely dissolve or create a stable, homogenous suspension of this compound at the desired concentration.
-
Be non-toxic and well-tolerated by the animal model at the required dose and volume.
-
Not interfere with the absorption, distribution, metabolism, or excretion (ADME) of this compound.
-
Remain chemically inert and not react with this compound.
A systematic approach to vehicle selection is recommended, starting with solubility screening in various pharmaceutically acceptable excipients.
Q3: What are some common vehicles for poorly water-soluble compounds like this compound?
Common strategies involve using a primary organic solvent and diluting it with co-solvents and/or surfactants to improve tolerability. Common formulations include:
-
Aqueous co-solvent mixtures: Often containing Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG 300 or PEG 400), or Propylene Glycol (PG).
-
Cyclodextrins: These can encapsulate hydrophobic drugs to enhance aqueous solubility.[2][3]
-
Lipid-based formulations: Including corn oil, sesame oil, or various self-emulsifying drug delivery systems (SEDDS).
Q4: What are the potential side effects of common vehicles?
Many vehicles can cause adverse effects, especially at high concentrations. For instance, DMSO can cause inflammation and neurotoxicity, while PEG 400 and Propylene Glycol can also induce neuromotor toxicity.[4] It is imperative to conduct a vehicle tolerability study before initiating your main experiment to determine the maximum tolerated dose (MTD) or No-Observed-Adverse-Effect-Level (NOAEL).
Troubleshooting Guides
Problem 1: My this compound formulation is precipitating during preparation or before administration.
| Possible Cause | Troubleshooting Steps |
| Insufficient Solubility | 1. Increase Co-solvent Percentage: Gradually increase the proportion of organic solvents like DMSO or PEG 400. Be mindful of potential toxicity increases. 2. Add a Surfactant: Incorporate a surfactant such as Tween 80 or Solutol HS 15 to improve and maintain solubility. 3. Adjust pH: Determine the pH-solubility profile of this compound and buffer the vehicle to the optimal pH. 4. Use Gentle Heat/Sonication: Gentle warming and sonication can aid in the dissolution of the compound. Ensure the temperature is not high enough to cause degradation. |
| Incorrect Mixing Order | 1. Follow a Sequential Protocol: Typically, the active pharmaceutical ingredient (API) should first be fully dissolved in the primary solvent (e.g., DMSO). Co-solvents (e.g., PEG 400) and surfactants (e.g., Tween 80) should be added next, ensuring clarity at each step. The final aqueous component (e.g., saline) should be added last and slowly, often while vortexing. |
| Temperature Effects | 1. Prepare Formulations Freshly: Whenever possible, prepare the formulation immediately before use. 2. Maintain Appropriate Temperature: If storage is necessary, determine the stability of the formulation at different temperatures (e.g., 4°C, room temperature) and store accordingly. Check for any precipitation before each use. |
Problem 2: The animals in my vehicle control group are showing adverse effects (e.g., lethargy, skin irritation, weight loss).
| Possible Cause | Troubleshooting Steps |
| Inherent Vehicle Toxicity | 1. Lower Vehicle Concentration: Reduce the concentration of the organic co-solvents to the lowest effective level that maintains this compound solubility. 2. Conduct a Dose-Escalation Study: Perform a pilot study with the vehicle alone to determine the NOAEL for your specific animal model and route of administration (see Experimental Protocols section). 3. Change the Vehicle or Route: Consider alternative, less toxic vehicles like cyclodextrin or lipid-based formulations. Some vehicles are better tolerated via a different route of administration (e.g., oral gavage vs. intraperitoneal injection). |
| Improper Formulation | 1. Check Osmolality and pH: For parenteral routes, ensure the final formulation is near-isotonic and at a physiological pH (typically 6.5-7.5) to prevent tissue irritation. |
| Administration Technique | 1. Ensure Proper Training: Improper injection or gavage technique can cause stress and injury to the animals. Ensure all personnel are adequately trained. |
Data Presentation: Vehicle Tolerability
The following tables summarize the No-Observed-Adverse-Effect-Level (NOAEL) for common vehicles in preclinical species. These values are intended as a guide; it is crucial to perform a tolerability study for your specific formulation and experimental conditions.
Table 1: NOAEL for Common Excipients in Rodents (Oral Administration)
| Vehicle | Species | Duration | NOAEL | Reference |
| Propylene Glycol | Rat | 2 years | 2.1 g/kg/day | [5] |
| Propylene Glycol | Mouse | --- | 10.1 g/kg/day | [6] |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Rat | 1 year | 500 mg/kg/day | [3] |
| Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) | Rat | 3 months | 3600 mg/kg/day | [3] |
Table 2: NOAEL for Common Excipients in Rodents (Parenteral Administration)
| Vehicle | Species | Route | Duration | NOAEL | Reference |
| Solutol HS 15 | Rat | IV | 4 weeks | >200 mg/kg | [7] |
| Solutol HS 15 | Rat | IV | 13 weeks | >1.5 g/kg | [7] |
Experimental Protocols
Protocol 1: Acute Vehicle Tolerability Study
Objective: To determine the maximum tolerated dose (MTD) and identify any acute adverse effects of a vehicle formulation in a specific animal model and route of administration.
Materials:
-
Vehicle formulation (prepared under sterile conditions)
-
Age- and weight-matched naïve animals (e.g., CD-1 mice, n=3-4 per group)
-
Sterile syringes and needles appropriate for the route of administration
-
Animal scale
-
Observation sheets
Method:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Group Allocation: Randomly assign animals to control (e.g., saline) and vehicle treatment groups.
-
Dosing: Administer a single dose of the vehicle at the same volume and by the same route intended for the main this compound study.[8]
-
Clinical Observations: Continuously monitor animals for the first 4 hours post-administration, and then at regular intervals for up to 72 hours.[8] Record any signs of toxicity, including but not limited to:
-
Changes in posture or locomotion (e.g., ataxia, lethargy)
-
Changes in behavior (e.g., aggression, social withdrawal)
-
Changes in respiration (e.g., labored breathing)
-
Physical signs (e.g., piloerection, skin irritation at the injection site)
-
-
Body Weight: Record body weight just prior to dosing and daily for the duration of the observation period.
-
Data Analysis: Analyze the data to identify the highest dose at which no adverse effects are observed (NOAEL). If adverse effects are noted, consider reducing the concentration of potentially toxic components in the vehicle.
Protocol 2: Preparation of a Co-Solvent Vehicle (10% DMSO, 40% PEG 400, 50% Saline)
Objective: To prepare a sterile co-solvent formulation for a poorly water-soluble compound like this compound.
Materials:
-
This compound
-
DMSO (sterile, injectable grade)
-
PEG 400 (sterile, injectable grade)
-
0.9% Saline (sterile)
-
Sterile conical tubes
-
Vortex mixer
-
Sterile filter (if necessary)
Method:
-
Weigh the required amount of this compound and place it in a sterile conical tube.
-
Add the required volume of DMSO to the tube. Vortex until the this compound is completely dissolved.
-
Add the required volume of PEG 400 to the solution. Vortex until the solution is homogenous and clear.
-
Slowly add the 0.9% saline to the mixture while continuously vortexing to prevent precipitation.
-
Visually inspect the final formulation for clarity and homogeneity. If necessary, the solution can be sterile-filtered.
-
Prepare this formulation fresh before each use to minimize the risk of instability or precipitation.
Visualization of Pathways and Workflows
Vehicle-Modulated Signaling Pathways
Certain vehicles can interfere with key cellular signaling pathways, which can confound experimental results. Below are diagrams of two such pathways.
References
- 1. This compound | C10H20N2O4 | CID 6151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. egle.state.mi.us [egle.state.mi.us]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
Identifying and minimizing Mebutamate's sedative effects in cognitive tasks
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and minimize the sedative effects of Mebutamate in cognitive tasks.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary effects?
This compound is a tranquilizer belonging to the carbamate class of drugs, known for its anxiolytic, sedative, and antihypertensive properties.[1] It is comparable in effect to barbiturates like secobarbital, though it is about one-third as potent as a sedative.[1] Common side effects associated with this compound use include dizziness and headaches.[1]
Q2: What is the mechanism of action for this compound's sedative effects?
This compound is a GABAergic drug that functions as a positive allosteric modulator of the GABA-A receptor.[1] Specifically, it binds to the β-subunit of the receptor, which is a different site than benzodiazepines that bind to the α-subunit.[1][2] This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx into neurons. This hyperpolarizes the neuron, making it less likely to fire and resulting in central nervous system depression, which manifests as sedation.[3]
Q3: Are there specific GABA-A receptor subtypes associated with sedation?
Yes, research indicates that different GABA-A receptor subtypes mediate distinct effects. Specifically, the sedative properties of drugs like etomidate, which also acts on the GABA-A receptor, are primarily mediated by the β2 subunit-containing receptors. Anesthesia, a deeper level of CNS depression, appears to be mediated by β3-containing receptors.[4] This suggests that this compound's sedative effects are likely linked to its interaction with β2-containing GABA-A receptors.
Q4: How can we quantify the sedative and cognitive effects of this compound in our experiments?
A variety of preclinical and clinical testing paradigms can be employed.
-
Preclinical (Rodent Models):
-
Clinical (Human Subjects):
-
Psychomotor Vigilance Task (PVT): A sensitive measure of sustained attention and reaction time, which are often impaired by sedatives.[10][11][12]
-
Computerized Cognitive Batteries: These can assess a range of cognitive domains including memory, attention, and executive function.[13]
-
Trail Making Test: Assesses processing speed and executive function.[14]
-
Q5: What are some general strategies to minimize this compound's sedative effects during cognitive testing?
-
Dose-Response Relationship: Conduct thorough dose-finding studies to identify the minimal effective dose for the desired anxiolytic effect with the least sedation. The relationship between dose and effect is a critical factor.
-
Pharmacokinetics: Understanding the time to peak plasma concentration and the half-life of this compound is crucial for scheduling cognitive tests when the sedative effects are likely to be at their minimum. For the related drug meprobamate, sedative effects typically occur within an hour of oral administration, and the half-life is between 6 and 17 hours.[3]
-
Formulation: While specific data for this compound is limited, exploring different formulation strategies, such as extended-release preparations, could potentially flatten the plasma concentration curve and reduce peak-dose sedative effects.[15][16][17][18]
Troubleshooting Guides
Issue 1: Excessive Sedation in Animal Models Obscuring Cognitive Performance
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Dose is too high. | Conduct a dose-response study to determine the ED50 for sedation and the desired cognitive effect. Titrate to the lowest effective dose that does not produce profound sedation. | Identification of a therapeutic window where cognitive function can be assessed without being confounded by excessive sedation. |
| Timing of cognitive testing coincides with peak sedative effects. | Determine the pharmacokinetic profile of this compound in the specific animal model. Schedule cognitive testing during the trough period of the drug's concentration-time curve. | Reduced impact of peak sedative effects on task performance, leading to more accurate cognitive data. |
| High susceptibility of the chosen animal strain. | Screen different rodent strains to identify one with a more favorable therapeutic index for this compound's anxiolytic versus sedative effects. | Selection of an animal model that is less sensitive to the sedative effects of this compound. |
| Cumulative effects from repeated dosing. | If using a chronic dosing paradigm, allow for sufficient washout periods between doses or adjust the dosing interval based on the drug's half-life to prevent accumulation. | Minimized carry-over sedative effects from previous doses, ensuring that cognitive performance on a given day is not confounded. |
Issue 2: Inconsistent or Unreliable Cognitive Data in Human Trials
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Subjective sedation ratings do not correlate with objective cognitive impairment. | Utilize objective measures of sedation and cognitive performance, such as the Psychomotor Vigilance Task (PVT), in addition to subjective scales. There can be a dissociation between self-reported sedation and actual cognitive deficits. | A more accurate and comprehensive assessment of this compound's impact on both subjective feelings of sedation and objective cognitive function. |
| Practice effects on cognitive tests. | Use cognitive tests with minimal learning effects or employ multiple baseline measurements to establish stable performance before drug administration. Computerized test batteries are often designed to minimize practice effects. | Increased reliability of post-dose cognitive data by controlling for performance improvements due to familiarity with the tests. |
| High inter-individual variability in drug response. | Increase sample size to ensure sufficient statistical power to detect drug effects despite individual differences. Stratify participants based on relevant biomarkers if available (e.g., genetic markers related to drug metabolism). | More robust and generalizable findings regarding the cognitive effects of this compound. |
| Interaction with other medications or substances. | Carefully screen participants for concomitant medications and substances, including over-the-counter drugs and alcohol, that could potentiate the sedative effects of this compound. | Isolation of the specific cognitive effects of this compound, free from the confounding influence of other CNS depressants. |
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables present data for the closely related carbamate, Meprobamate , which shares a similar mechanism of action. Researchers should consider this as a proxy and conduct specific dose-finding studies for this compound.
Table 1: Pharmacokinetic and Sedative Properties of Meprobamate (Oral Administration)
| Parameter | Value | Reference |
| Onset of Sedative Effects | < 1 hour | [19] |
| Peak Plasma Concentration | 1 - 3 hours | [19] |
| Half-life | 6 - 17 hours | [3] |
| Typical Adult Dose for Anxiety | 1.2 - 1.6 g daily in 3-4 divided doses | [19] |
| Usual Hypnotic Dose (Adults >12 years) | 800 mg | [19] |
Table 2: Relationship Between Meprobamate Plasma Concentration and Sedation Level
| Meprobamate Plasma Concentration | Clinical State | Reference |
| > 20 mg/L | Above therapeutic range | [20] |
| 60 - 120 mg/L | Non-severe coma | [20] |
| > 120 mg/L | Deep coma | [20] |
Experimental Protocols
Protocol 1: Preclinical Assessment of Sedative and Cognitive Effects of this compound in Rodents
-
Animal Model: Male Wistar rats (n=10 per group).
-
Drug Administration: this compound administered orally (p.o.) at various doses (e.g., 5, 10, 20 mg/kg) and compared to a vehicle control.
-
Sedation Assessment (Open Field Test):
-
30 minutes post-administration, place each rat in the center of an open field arena (100x100 cm).
-
Record locomotor activity (total distance traveled, number of line crossings) for 10 minutes using an automated tracking system.
-
A significant decrease in locomotor activity compared to the vehicle group indicates sedation.
-
-
Cognitive Assessment (Morris Water Maze):
-
Acquisition Phase (5 days):
-
60 minutes post-administration, conduct 4 trials per day where the rat must find a hidden platform in a circular pool of water.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (Day 6):
-
Remove the platform and allow the rat to swim for 60 seconds.
-
Measure the time spent in the target quadrant where the platform was previously located.
-
-
Impaired performance (longer escape latencies, less time in the target quadrant) in the this compound groups compared to the vehicle group suggests cognitive deficits.
-
Protocol 2: Clinical Assessment of Sedative and Cognitive Effects of this compound in Healthy Volunteers
-
Study Design: Double-blind, placebo-controlled, crossover study.
-
Participants: Healthy adult volunteers (n=24).
-
Treatment Arms: Single oral doses of this compound (e.g., 200 mg, 400 mg) and placebo, with a sufficient washout period between treatments.
-
Assessments:
-
Baseline: Administer all cognitive tests and subjective rating scales before drug administration.
-
Post-dose: Repeat assessments at 1, 2, 4, and 6 hours post-administration.
-
-
Measures:
-
Objective Sedation/Cognition:
-
Psychomotor Vigilance Task (PVT): A 10-minute task to measure reaction time and lapses of attention.
-
Digit Symbol Substitution Test (DSST): To assess processing speed, attention, and executive function.
-
Word List Memory Task: To evaluate verbal learning and memory.
-
-
Subjective Sedation:
-
Bond-Lader Visual Analogue Scales: To rate feelings of alertness, calmness, and contentment.
-
Stanford Sleepiness Scale: A self-report measure of sleepiness.
-
-
-
Data Analysis: Analyze changes from baseline in cognitive performance and subjective ratings across treatment conditions.
Mandatory Visualizations
Caption: Workflow for Preclinical Assessment of this compound.
Caption: this compound's action on the GABA-A receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. meprobamate [glowm.com]
- 4. Sedation and Anesthesia Mediated by Distinct GABAA Receptor Isoforms | Journal of Neuroscience [jneurosci.org]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 6. jetir.org [jetir.org]
- 7. nhsjs.com [nhsjs.com]
- 8. [Effect of psychotropic drugs on vigilance and motor performances] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. Frontiers | The psychomotor vigilance task for assessing the effects of motion sickness and its treatment [frontiersin.org]
- 11. Psychomotor vigilance task - Wikipedia [en.wikipedia.org]
- 12. Benzodiazepines and vigilance performance: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cogstate.com [cogstate.com]
- 14. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
- 20. Overdose of meprobamate: plasma concentration and Glasgow Coma Scale - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Mebutamate Penetration of the Blood-Brain Barrier
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating Mebutamate and strategies to enhance its delivery to the central nervous system (CNS). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to this compound's penetration of the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a carbamate class drug with anxiolytic, sedative, and antihypertensive properties.[1][2] It functions as a positive allosteric modulator of the GABA-A receptor, similar to barbiturates.[1][2] By binding to an allosteric site on the receptor, it enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuron.[2][3] This potentiation of GABAergic neurotransmission results in the sedative and anxiolytic effects of the drug.[2][3]
Q2: Why is this compound's penetration of the blood-brain barrier (BBB) considered poor?
While direct experimental data on this compound's BBB permeability is scarce, we can infer potential reasons for its limited penetration by examining its physicochemical properties and comparing them to related carbamate compounds. Key factors that generally hinder BBB penetration include high polar surface area (PSA) and low lipophilicity (LogP). Molecules with a PSA greater than 70-90 Ų often exhibit reduced BBB permeability. This compound's calculated topological polar surface area (TPSA) is 105 Ų, which is above this threshold, suggesting it may have difficulty crossing the lipid-rich BBB.[4]
Q3: What are the primary strategies to improve this compound's BBB penetration?
Several strategies can be employed to enhance the CNS delivery of small molecules like this compound:
-
Prodrug Approach: this compound's two hydroxyl groups can be chemically modified to create a more lipophilic prodrug. This involves masking the polar hydroxyl groups with non-polar promoieties, which can be cleaved by enzymes in the brain to release the active this compound.
-
Nanoparticle Encapsulation: Encapsulating this compound within lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs), can facilitate its transport across the BBB. These nanoparticles can protect the drug from degradation and interact with the BBB to promote uptake.
-
Carrier-Mediated Transport: While not directly investigated for this compound, this strategy involves conjugating the drug to a molecule that is actively transported across the BBB by specific transporters.
Q4: What are the potential risks and challenges associated with these enhancement strategies?
-
Prodrugs: The enzymatic conversion of the prodrug to the active drug in the CNS must be efficient. Incomplete conversion can lead to reduced efficacy. The cleaved promoiety must also be non-toxic.
-
Nanoparticles: Potential toxicity of the nanoparticle components is a concern. The long-term stability of the formulation needs to be established. There is also a risk of provoking an immune response.[5]
-
Bioconjugates: Conjugation can sometimes alter the pharmacological activity of the parent drug. There is also a risk of immunogenicity against the carrier molecule.[6][7][8][9]
Comparative Physicochemical Properties of this compound and Related Carbamates
The following table summarizes key physicochemical properties of this compound and structurally related carbamate drugs. These properties are crucial in predicting a compound's ability to cross the blood-brain barrier.
| Compound | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (TPSA) (Ų) |
| This compound | 232.28[4] | 1.4[4] | 105[4] |
| Meprobamate | 218.25[10] | 0.7 | 105 |
| Carisoprodol | 260.33 | 1.9 | 90.7 |
| Felbamate | 238.24 | 0.6 | 105 |
Data sourced from PubChem.
Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting guides and hypothetical experimental protocols for strategies to enhance this compound's BBB penetration.
Guide 1: Development of a Lipophilic Ester Prodrug of this compound
Objective: To synthesize and evaluate an ester prodrug of this compound with increased lipophilicity to improve passive diffusion across the BBB.
Experimental Protocol:
1. Synthesis of an Acetate Ester Prodrug of this compound:
-
Materials: this compound, Acetic Anhydride, Pyridine, Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate, Silica Gel for column chromatography, Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture).
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (2.5 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (2.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the this compound diacetate prodrug.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
2. In Vitro Evaluation of Prodrug BBB Permeability using a PAMPA Model:
-
Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive, transcellular permeability of compounds across the BBB.[11][12][13]
-
Protocol:
-
Prepare a lipid solution (e.g., porcine polar brain lipid in dodecane) and coat the filter of a 96-well donor plate.[11]
-
Prepare a solution of the this compound diacetate prodrug and the parent this compound in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Add the compound solutions to the donor wells.
-
Fill the acceptor wells of a 96-well acceptor plate with the same buffer.
-
Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the permeability coefficient (Pe) for both this compound and its prodrug. An increased Pe for the prodrug would indicate enhanced passive permeability.
-
Troubleshooting:
| Issue | Possible Cause | Solution |
| Low yield of prodrug | Incomplete reaction. | Increase reaction time, temperature, or the amount of acylating agent. Ensure all reagents and solvents are anhydrous. |
| Degradation of product during workup or purification. | Use milder workup conditions. Deactivate silica gel with triethylamine before chromatography to prevent hydrolysis of the ester. | |
| Prodrug is not more permeable than this compound in PAMPA | The chosen promoiety did not sufficiently increase lipophilicity. | Synthesize prodrugs with longer alkyl chains or more lipophilic aromatic groups. |
| Prodrug is unstable in the assay buffer and hydrolyzes back to this compound. | Analyze the stability of the prodrug in the assay buffer over the incubation period. If unstable, consider more stable linkages like carbamates. | |
| High variability in PAMPA results | Inconsistent membrane coating. | Ensure a uniform and complete coating of the filter plate with the lipid solution. |
| Air bubbles trapped between donor and acceptor plates. | Carefully assemble the PAMPA sandwich to avoid trapping air bubbles. |
Guide 2: Formulation and Evaluation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To encapsulate this compound in Solid Lipid Nanoparticles (SLNs) to facilitate its transport across the BBB.
Experimental Protocol:
1. Formulation of this compound-Loaded SLNs by High-Shear Homogenization:
-
Materials: this compound, Solid lipid (e.g., Compritol® 888 ATO, tristearin), Surfactant (e.g., Poloxamer 188, Tween® 80), Purified water.
-
Procedure:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Disperse this compound in the molten lipid.
-
Separately, heat the aqueous surfactant solution to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase and mix using a high-shear homogenizer (e.g., Ultra-Turrax) at high speed for a few minutes to form a coarse emulsion.
-
Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles to form the nanoemulsion.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Store the SLN dispersion at 4°C.
-
2. Characterization of this compound-Loaded SLNs:
-
Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Entrapment Efficiency and Drug Loading:
-
Separate the unencapsulated this compound from the SLNs by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC).
-
Calculate the entrapment efficiency (EE%) and drug loading (DL%) using the following formulas:
-
EE% = [(Total drug - Free drug) / Total drug] x 100
-
DL% = [(Total drug - Free drug) / Total lipid weight] x 100
-
-
3. In Vitro BBB Permeability Study using an hCMEC/D3 Cell Model:
-
Principle: The hCMEC/D3 cell line is an immortalized human cerebral microvascular endothelial cell line that forms a monolayer with tight junctions, providing a well-established in vitro model of the BBB.[14][15][16][17][18]
-
Protocol:
-
Culture hCMEC/D3 cells on permeable Transwell® inserts until a confluent monolayer is formed, as confirmed by Transendothelial Electrical Resistance (TEER) measurements.[14][16]
-
Replace the medium in the apical (luminal) chamber with a solution containing this compound-loaded SLNs or free this compound.
-
At various time points, collect samples from the basolateral (abluminal) chamber.
-
Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) to assess the transport of this compound across the cell monolayer.
-
Troubleshooting:
| Issue | Possible Cause | Solution |
| Large particle size or high PDI of SLNs | Insufficient homogenization. | Increase homogenization speed, time, or pressure. Optimize the surfactant concentration. |
| Aggregation of nanoparticles. | Ensure sufficient surfactant concentration. Check the zeta potential; a value further from zero (positive or negative) indicates better stability. | |
| Low entrapment efficiency | Poor solubility of this compound in the lipid matrix. | Screen different solid lipids to find one with better solubilizing capacity for this compound. |
| Drug partitioning into the aqueous phase during homogenization. | Optimize the formulation by adjusting the lipid-to-drug ratio and surfactant type/concentration. | |
| Low TEER values in hCMEC/D3 model | Incomplete cell monolayer formation. | Allow more time for cell growth and differentiation. Ensure proper coating of the Transwell® inserts with collagen. |
| Cell toxicity of the SLN formulation. | Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range of the SLNs for hCMEC/D3 cells. |
Visualizations
This compound's Mechanism of Action at the GABA-A Receptor
Caption: Allosteric modulation of the GABA-A receptor by this compound.
Experimental Workflow for this compound Prodrug Development
Caption: Workflow for the development and evaluation of a this compound prodrug.
Logical Workflow for this compound-Loaded SLN Formulation and Testing
Caption: Workflow for formulating and testing this compound-loaded SLNs.
References
- 1. researchgate.net [researchgate.net]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. Solid Lipid Nanoparticles (SLNs): An Advanced Drug Delivery System Targeting Brain through BBB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Basics of Solid Lipid Nanoparticles Formulation [biomedrb.com]
- 8. Carbonate and Carbamate Prodrugs [ebrary.net]
- 9. researchgate.net [researchgate.net]
- 10. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphoryloxymethyl carbamates and carbonates--novel water-soluble prodrugs for amines and hindered alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. An In Vitro Brain Endothelial Model for Studies of Cryptococcal Transmigration into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells [ouci.dntb.gov.ua]
- 18. ahajournals.org [ahajournals.org]
Technical Support Center: Strategies to Reduce Variability in Mebutamate Animal Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your Mebutamate animal studies, ensuring more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary effects in animal models?
A1: this compound is a carbamate drug with anxiolytic, sedative, and antihypertensive properties.[1][2][3] In animal models, it is expected to reduce anxiety-like behaviors and lower blood pressure. Its mechanism of action is primarily through allosteric agonism of the GABA-A receptor, similar to barbiturates.[1]
Q2: What are the main sources of variability in animal studies?
A2: Variability in animal research can be broadly categorized into three main sources:
-
Biological Variation: This includes genetic differences (strain and substrain), sex, age, body weight, and health status of the animals.[4][5][6]
-
Environmental Factors: These encompass the animal's housing conditions, such as temperature, humidity, light-dark cycles, noise levels, and caging density.[7][8][9] Environmental enrichment, or lack thereof, can also significantly impact behavioral outcomes.[10][11][12][13]
-
Experimental Procedures: Inconsistencies in how experiments are conducted are a major source of variability. This includes animal handling techniques, the skill and even the gender of the experimenter, drug administration procedures, and the timing of measurements.[4][14][15][16][17]
Q3: Why is it crucial to reduce variability in our this compound studies?
A3: Reducing variability is essential for several reasons. High variability can obscure the true effect of this compound, leading to inconclusive or misleading results. By minimizing unwanted variation, you can increase the statistical power of your experiments, which means you can detect smaller, real effects of the drug with a smaller number of animals. This not only improves the reliability and reproducibility of your findings but also adheres to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.[10][18]
Troubleshooting Guides
Issue 1: High Variability in Anxiolytic Behavioral Assays (e.g., Elevated Plus Maze, Light-Dark Box)
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Animal Handling | Implement a standardized, gentle handling protocol. Tunnel handling or cupping is often less stressful than tail handling and can reduce anxiety-like behaviors.[19][20][21] Ensure all experimenters are trained in and adhere to the same technique. |
| Experimenter Effects | The gender of the experimenter can influence rodent stress levels and behavior; male experimenters may induce a greater stress response in rodents.[1][15][18] If possible, use experimenters of the same gender for a given study, and always report the gender of the experimenters in your methods. |
| Variable Acclimatization Period | Transportation and a new environment are significant stressors.[13][19][22][23] Implement a sufficient and consistent acclimatization period (at least 72 hours, though longer may be necessary) before starting any behavioral testing.[23] |
| Inconsistent Testing Environment | Standardize the lighting conditions (lux levels), time of day for testing (to account for circadian rhythms), and ambient noise levels in the testing room.[3][20][24][25][26] |
| Prior Experiences of Animals | Previous experimental procedures or even routine husbandry can affect anxiety levels.[3][21] Ensure animals are naive to the specific behavioral test and that their recent history is as uniform as possible. |
Quantitative Data on Influencing Factors in Behavioral Assays:
| Factor | Observed Effect | Source |
| Experimenter Gender | Presence of male experimenters produced a stress response in mice and rats equivalent to 15 minutes of restraint or 3 minutes of forced swimming. | [1] |
| Handling Method | Tunnel-handled BALB/c mice showed increased interaction with the handler compared to tail-handled mice. | [20] |
| Stress | Stressed mice in an elevated plus maze spent significantly less time in the open arms compared to control mice. | [27][28] |
| Environmental Enrichment | Enriched housing for rats led to increased time spent in the open arms of the elevated plus maze compared to non-enriched housing. | [13] |
Issue 2: High Variability in Blood Pressure Measurements
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Stress-Induced Hypertension | Animal handling and the restraint required for tail-cuff measurements can cause a transient increase in blood pressure.[17] Acclimatize animals to the restraint device over several days before taking measurements.[29] |
| Inconsistent Animal Temperature | Rodent tail blood flow is critical for accurate tail-cuff measurements and is highly dependent on temperature.[17] Ensure a consistent and appropriate warming period for the animals before and during measurement to ensure vasodilation. |
| Improper Cuff Size or Placement | Cuffs that are too tight or too loose will give inaccurate readings. Use the correct cuff size based on the animal's weight and ensure it is placed snugly at the base of the tail. |
| Environmental Noise | High noise levels can increase rodent blood pressure.[5][6][7] Conduct measurements in a quiet environment and be mindful of sudden noises from equipment or personnel. |
| Variability in the Animal Model | Spontaneously hypertensive rat (SHR) models can exhibit phenotypic drift over time and between vendors, affecting the stability of the hypertensive state.[2][4][10][30][31] Be consistent with your animal supplier and be aware of the potential for model variability. |
Quantitative Data on Influencing Factors in Blood Pressure Measurement:
| Factor | Observed Effect | Source |
| Noise Exposure | Rats exposed to 100 dB of noise for 4 weeks showed a significant increase in systolic blood pressure. | [5] |
| Measurement Method (Tail-Cuff) | The deflation reading in the tail-cuff method can underestimate systolic blood pressure, with an average difference of -6 mmHg in Wistar rats and -16 mmHg in SHRs compared to the inflation reading. | [16] |
| Transportation Stress | Transportation can cause a lasting decrease in blood pressure and heart rate in Wistar rats. | [22] |
Experimental Protocols
Protocol 1: Elevated Plus Maze for Anxiolytic Activity
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Acclimatization: House animals in the facility for at least one week upon arrival. For at least 3-5 days prior to testing, handle each animal daily using a non-aversive method (e.g., tunnel handling).
-
Procedure:
-
Transport the animal to the testing room and allow it to acclimate for at least 30 minutes.
-
Administer this compound or vehicle via a standardized route (e.g., intraperitoneal injection) and allow for a consistent absorption period.
-
Gently place the animal in the center of the maze, facing an open arm.
-
Record the animal's behavior for 5 minutes using a video tracking system.
-
Key parameters to measure include time spent in the open arms, number of entries into the open and closed arms, and total distance traveled.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group.
Protocol 2: Non-Invasive Blood Pressure Measurement in Rats
-
Equipment: A non-invasive tail-cuff blood pressure system.
-
Acclimatization to Procedure: For 3-5 consecutive days before the experiment, place the rats in the restraint device for 10-15 minutes each day to habituate them to the procedure.
-
Procedure:
-
Warm the rat in a warming chamber or on a heating pad to a consistent temperature to ensure adequate tail blood flow.
-
Place the rat in the restraint device.
-
Select the appropriate cuff size and place it on the base of the tail.
-
Allow the animal to quiet down for a few minutes before starting the measurements.
-
Take a series of 10-15 measurements and average the valid readings.
-
-
Data Analysis: Compare the mean systolic, diastolic, and mean arterial pressures between the this compound-treated and vehicle-treated groups.
Visualizations
Signaling Pathway of this compound's Anxiolytic Action
Caption: Proposed signaling pathway for the anxiolytic effect of this compound.
Experimental Workflow for a this compound Anxiolytic Study
Caption: Standardized workflow to reduce variability in behavioral studies.
Logical Relationship of Variability Sources
Caption: Key sources of variability impacting animal study outcomes.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. researchgate.net [researchgate.net]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reproducibility in animal models of hypertension: a difficult problem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of noise on blood pressure and vascular reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of noise on blood pressure of various types of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hearing in Laboratory Animals: Strain Differences and Nonauditory Effects of Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. conductscience.com [conductscience.com]
- 10. ijcrt.org [ijcrt.org]
- 11. ahajournals.org [ahajournals.org]
- 12. m.youtube.com [m.youtube.com]
- 13. academic.oup.com [academic.oup.com]
- 14. ulethbridge.ca [ulethbridge.ca]
- 15. Experimenters’ sex modulates mouse behaviors and neural responses to ketamine via corticotropin releasing factor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. globalnews.ca [globalnews.ca]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 21. Effects of pretest manipulation on elevated plus-maze behavior in adolescent and adult male and female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The impact of transportation on physiological and behavioral parameters in Wistar rats: implications for acclimatization periods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Acclimation of Rodents (IACUC) | Office of Research [bu.edu]
- 24. Under or Absent Reporting of Light Stimuli in Testing of Anxiety-Like Behaviors in Rodents: The Need for Standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. fda.gov [fda.gov]
- 29. Behavioral Effects of Acclimatization To Restraint Protocol Used for Awake Animal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Reproducibility in animal models of hypertension: a difficult problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. An Evaluation of Cardiac Health in the Spontaneously Hypertensive Rat Colony: Implications of Evolutionary Driven Increases in Concentric Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anxiolytic Potency of Mebutamate and Meprobamate
This guide provides an objective comparison of the anxiolytic potency of two carbamate derivatives, mebutamate and meprobamate. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data, detailed experimental methodologies, and an examination of their shared mechanism of action.
Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
Both this compound and meprobamate exert their anxiolytic, sedative, and muscle-relaxant effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[3]
Upon binding of the endogenous ligand GABA, the receptor's chloride ion channel opens, allowing an influx of chloride ions (Cl⁻) into the neuron.[4] This influx leads to hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential, thus producing an inhibitory or calming effect.[3][4]
This compound and meprobamate bind to an allosteric site on the GABA-A receptor complex, distinct from the GABA binding site itself.[1][2] This binding enhances the effect of GABA, increasing the influx of chloride ions and potentiating the inhibitory signal.[5][6] Specifically, carbamates like meprobamate and this compound are understood to act at the β-subunit of the GABA-A receptor, a mechanism they share with barbiturates.[1][7] This differs from benzodiazepines, which bind at the interface of the α and γ subunits.[8] Meprobamate can also activate GABA-A receptor currents directly, even in the absence of GABA, an action that contributes to its risk profile, particularly in overdose.[7]
Preclinical Potency and Experimental Protocols
Direct comparative studies evaluating the anxiolytic potency of this compound and meprobamate using validated animal models of anxiety (e.g., Elevated Plus Maze, Light-Dark Box) are not extensively documented in recent literature.[9] However, historical preclinical data provide some insight into their relative CNS depressant effects, which are correlated with anxiolysis.
Data Presentation
A 1959 study in mice provides an indirect comparison of potency by measuring the reduction in motor activity, a common indicator of CNS depression.
| Compound | Dose (mg/kg) | Motor Activity Reduction |
| This compound | 50 | ~63% |
| Meprobamate | 50 | ~32% |
| Table 1: Comparative CNS Depressant Effects in Mice. Data extracted from a 1959 study cited by BenchChem.[9] |
This data suggests that, at the same dose, this compound may be a more potent CNS depressant than meprobamate.[9]
Experimental Protocols
Standard preclinical models are essential for screening potential anxiolytic agents before clinical trials.[10] The following describes the protocol for the Elevated Plus Maze (EPM), a widely used and validated behavioral assay for assessing anxiolytic-like effects in rodents.
Elevated Plus Maze (EPM) Protocol:
-
Apparatus: The maze is shaped like a plus sign, elevated from the floor. It consists of two "open" arms (without walls) and two "closed" arms (with high walls). The design exploits the conflict between a rodent's natural tendency to explore and its aversion to open, elevated spaces.
-
Animal Acclimatization: Rodents (typically rats or mice) are housed in a controlled environment (temperature, light-dark cycle) for at least one week before testing to reduce stress. They are handled daily to acclimate them to the experimenter.
-
Drug Administration: A cohort of animals is administered the test compound (e.g., this compound, meprobamate), a positive control (e.g., diazepam), or a vehicle (placebo) via a specific route (e.g., intraperitoneal injection) at a set time (e.g., 30 minutes) before the test.
-
Testing Procedure: Each animal is placed individually in the center of the maze, facing an open arm. The animal is allowed to explore the maze freely for a standard duration (typically 5 minutes). The session is recorded by an overhead video camera.
-
Data Analysis: Key parameters are measured by tracking software or a trained observer. These include:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (a measure of general locomotor activity).
-
-
Interpretation: An increase in the time spent in and/or the number of entries into the open arms, without a significant change in total locomotor activity, is interpreted as an anxiolytic-like effect.
Clinical Comparison
Meprobamate was widely prescribed as an anxiolytic under brand names like Miltown and Equanil, particularly in the 1950s, before being largely superseded by benzodiazepines due to their wider therapeutic index.[7] It is licensed for the short-term relief of anxiety.[7][11] this compound was marketed for its anxiolytic, sedative, and antihypertensive properties.[1][12]
A direct clinical comparison of their anxiolytic potency is limited. However, a double-blind, controlled study from 1963 provides a key piece of comparative data on their psychosedative effects.
| Study Parameter | This compound | Meprobamate | Outcome |
| Psychosedative Properties | Evaluated in 33 patients | Evaluated in 33 patients | The study found that the psychosedative properties of this compound did not differ significantly from those of meprobamate.[13] |
| Table 2: Comparative Clinical Observations on Psychosedative Effects (Morin et al., 1963).[13] |
While this study did not find a significant difference in sedative effects, it is important to note that the sedative and anxiolytic properties of meprobamate are not considered easily separable.[7]
Pharmacokinetic Profiles
| Parameter | This compound | Meprobamate |
| Metabolism | Hepatic | Hepatic[7] |
| Elimination Half-Life | Data not readily available | ~10 hours[7] |
| Excretion | Renal | Renal[7] |
| Prodrugs | None known | Carisoprodol and Tybamate are prodrugs of meprobamate.[7] |
| Table 3: Comparative Pharmacokinetic Parameters. |
Conclusion
This compound and meprobamate are structurally related carbamate derivatives that share a common mechanism of action as positive allosteric modulators of the GABA-A receptor.
-
Clinical Data: A 1963 clinical study concluded that the psychosedative effects of this compound and meprobamate were not significantly different.[13]
-
Current Status: Meprobamate has a more extensive history of clinical use specifically for anxiety disorders, though its use has declined significantly.[7][14] this compound was also used for its sedative and anxiolytic effects but was additionally noted for its antihypertensive properties.[12]
For drug development professionals, while both compounds offer a historical precedent for GABA-A modulation, the limited comparative potency data underscores the necessity of conducting head-to-head studies using current, validated preclinical models and standardized clinical trial methodologies to precisely delineate any differences in their anxiolytic efficacy and therapeutic windows.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Meprobamate? [synapse.patsnap.com]
- 6. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Meprobamate - Wikipedia [en.wikipedia.org]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. jetir.org [jetir.org]
- 11. drugs.com [drugs.com]
- 12. acs.org [acs.org]
- 13. OBSERVATIONS ON THE ANTIHYPERTENSIVE AND SEDATIVE EFFECTS OF this compound, MEPROBAMATE AND RESERPINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unleashing the Power of Meprobamate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
A Comparative Analysis of the Sedative Effects of Mebutamate and Secobarbital
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sedative-hypnotic properties of mebutamate and secobarbital, drawing upon available clinical data. The information is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the relative efficacy and mechanisms of these two central nervous system depressants.
Executive Summary
This compound, a carbamate derivative, and secobarbital, a short-acting barbiturate, both exhibit sedative and hypnotic effects through their interaction with the GABA-A receptor. Clinical studies from the mid-20th century suggest that while both are effective hypnotics, secobarbital is the more potent of the two. This guide synthesizes the available quantitative data, outlines the experimental methodologies used in comparative studies, and illustrates the underlying signaling pathways.
Data Presentation: Comparative Sedative Efficacy
The following table summarizes the comparative sedative effects of this compound and secobarbital based on available clinical trial data. It is important to note that the data is primarily qualitative in its comparison.
| Drug | Dosage | Comparative Sedative Effect | Population | Study |
| This compound | 600 mg | Hypnotic effect was reported to be between that of Secobarbital 100 mg and 200 mg. | Psychiatric Patients | Tetreault et al. (1967) |
| This compound | 300 mg & 600 mg | The mean hypnotic effect "bracketed" that of Secobarbital 150 mg. | Geriatric, Insomniac Patients | Morgan et al. (1973) |
| Secobarbital | 100 mg - 200 mg | Consistently demonstrated hypnotic effects. | Psychiatric Patients | Tetreault et al. (1967) |
| Secobarbital | 150 mg | Used as a comparator for hypnotic effect. | Geriatric, Insomniac Patients | Morgan et al. (1973) |
Experimental Protocols
Detailed experimental protocols from the primary comparative studies are not fully available in the public domain. However, based on the context of clinical trials for hypnotic drugs conducted in the 1960s and 1970s, a generalized methodology can be inferred.
Generalized Protocol for Comparative Hypnotic Trials (circa 1960s-1970s):
-
Study Design: A double-blind, placebo-controlled, crossover design was common. This would involve patients receiving each of the study drugs (this compound, secobarbital) and a placebo on different nights in a randomized order. A washout period between each drug administration would be included to minimize carry-over effects.
-
Patient Population: The studies cited involved specific patient populations:
-
Tetreault et al. (1967): Psychiatric inpatients.
-
Morgan et al. (1973): Geriatric, insomniac residents of a nursing home.
-
-
Outcome Measures: The primary outcomes would have likely been focused on sleep parameters, assessed through a combination of patient questionnaires and nursing observations. These may have included:
-
Sleep Latency: Time taken to fall asleep.
-
Duration of Sleep: Total time spent asleep.
-
Sleep Quality: Subjective rating of the quality of sleep.
-
Number of Awakenings: How many times the patient woke up during the night.
-
Morning Hangover Effects: Assessment of any residual sedative effects upon waking.
-
-
Data Collection: Data would have been collected via standardized questionnaires completed by the patients and/or their attending nurses.
Specific Methodological Notes from Cited Studies:
-
The study by Morgan et al. (1973) utilized a questionnaire to evaluate the hypnotic efficacy of the tested drugs in a geriatric population.
Signaling Pathways and Mechanism of Action
Both this compound and secobarbital exert their sedative effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, they are believed to interact with different sites on the receptor complex.
-
Secobarbital (a barbiturate): Binds to the barbiturate binding site on the GABA-A receptor. This binding potentiates the effect of GABA by increasing the duration of chloride channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[1][2]
-
This compound (a carbamate): Also acts as a positive allosteric modulator of the GABA-A receptor. It is thought to bind to a site distinct from both the GABA and benzodiazepine binding sites, in a manner similar to barbiturates. This interaction enhances the inhibitory effects of GABA.
References
Differential Modulation of GABAA Receptor Subtypes: A Comparative Guide to Mebutamate and Barbiturates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the modulatory effects of Mebutamate and barbiturates on γ-aminobutyric acid type A (GABAA) receptor subtypes. The content is based on available experimental data for this compound's close analog, meprobamate, and various barbiturates, offering insights into their differential mechanisms of action.
Introduction
GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system and are crucial targets for a variety of therapeutic agents, including anxiolytics, sedatives, and anticonvulsants.[1] Both this compound, a carbamate derivative, and barbiturates exert their effects by acting as positive allosteric modulators of GABAA receptors.[2][3] However, subtle differences in their interactions with various receptor subtypes can lead to distinct pharmacological profiles. This guide aims to elucidate these differences through a comparative analysis of their effects on receptor function, supported by experimental data and detailed methodologies.
While direct comparative studies on this compound are limited, its close structural and functional analog, meprobamate, has been studied more extensively. This compound is expected to have a pharmacological profile similar to meprobamate and other carbamates.[2] Therefore, data for meprobamate is presented here as a proxy for this compound.
Mechanism of Action: this compound vs. Barbiturates
Both this compound and barbiturates enhance the action of GABA at the GABAA receptor, but they do so through different mechanisms and with varying degrees of subtype selectivity.
This compound (as inferred from Meprobamate):
-
Positive Allosteric Modulation: this compound, like meprobamate, potentiates GABA-induced chloride currents.[4][5] This means it increases the efficiency of GABA in opening the chloride ion channel, leading to neuronal hyperpolarization and inhibition.
-
Direct Gating: At higher concentrations, meprobamate can directly activate the GABAA receptor, even in the absence of GABA. This "GABA-mimetic" activity is a characteristic it shares with barbiturates.[4][5]
-
Subunit Influence: The modulatory effects of meprobamate are influenced by the subunit composition of the GABAA receptor, with some studies suggesting a more pronounced effect on receptors containing the α5 subunit.[4][6]
Barbiturates (e.g., Pentobarbital, Phenobarbital):
-
Increased Channel Open Duration: The primary mechanism by which barbiturates enhance GABAergic transmission is by increasing the duration of the chloride channel opening.[7] This prolonged influx of chloride ions results in a more potent and longer-lasting inhibitory signal compared to benzodiazepines, which primarily increase the frequency of channel opening.
-
Direct Gating: Similar to meprobamate, barbiturates at higher concentrations can directly open the GABAA receptor channel.[8]
-
Subunit Selectivity: While generally considered less subtype-selective than benzodiazepines, the effects of barbiturates are influenced by the receptor's subunit composition. For instance, phenobarbital exhibits minimal subunit specificity, contributing to its broad effects.[9] The α subunit composition has been shown to influence the agonist efficacy of pentobarbital.[8]
Quantitative Comparison of Modulatory Effects
The following tables summarize the available quantitative data for meprobamate (as a proxy for this compound) and pentobarbital on different GABAA receptor subtypes. This data is primarily derived from electrophysiological studies.
Table 1: Allosteric Potentiation of GABA-Induced Currents
| Compound | GABAA Receptor Subtype | EC50 / Concentration for Potentiation | Potentiation of GABA EC20 Current | Reference |
| Meprobamate | α1β2γ2 | 3 mM | ~2-fold increase | [4] |
| Meprobamate | α2β2γ2 | 3 mM | ~2-fold increase | [4] |
| Meprobamate | α3β2γ2 | 3 mM | ~2-fold increase | [4] |
| Meprobamate | α4β2γ2 | 3 mM | ~2-fold increase | [4] |
| Meprobamate | α5β2γ2 | 3 mM | >3-fold increase | [4] |
| Meprobamate | α6β2γ2 | 3 mM | ~2-fold increase | [4] |
| Pentobarbital | α1β3γ2L | 236 µM | 20-fold reduction in GABA EC50 | [10] |
Table 2: Direct Gating of GABAA Receptors
| Compound | GABAA Receptor Subtype | Concentration for Direct Gating | Efficacy (% of maximal GABA response) | Reference |
| Meprobamate | α1β2γ2 | 1 mM | Present | [4] |
| Meprobamate | α3β2γ2 | 1 mM | Attenuated | [4] |
| Meprobamate | α1β3δ | 1 mM | Present | [4] |
| Meprobamate | α4β3δ | 1 mM | Present | [4] |
| Pentobarbital | α1β3γ2L | 236 µM | 8 ± 3% | [10] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This method is used to measure the ion flow through GABAA receptor channels in response to GABA and the modulatory effects of this compound and barbiturates.
1. Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids containing the cDNAs for the desired α, β, and γ/δ subunits of the GABAA receptor. This allows for the study of specific receptor subtype combinations.[11]
2. Recording:
-
Whole-cell voltage-clamp recordings are performed on the transfected cells.[11]
-
The cell membrane is clamped at a holding potential of -60 mV to -80 mV.[12]
-
A baseline response is established by applying a concentration of GABA that elicits 20% of the maximal response (EC20).
3. Drug Application:
-
The test compound (this compound or a barbiturate) is co-applied with the GABA EC20 concentration.
-
A range of concentrations for the test compound is used to determine a dose-response relationship.
4. Data Analysis:
-
The peak amplitude of the GABA-evoked chloride current is measured in the absence and presence of the test compound.
-
The percentage potentiation is calculated to quantify the modulatory effect.
Radioligand Binding Assay
This technique is used to determine the binding affinity of a compound for a specific receptor subtype.
1. Membrane Preparation:
-
Cell membranes are prepared from HEK293 cells expressing the desired GABAA receptor subtype or from specific brain regions (e.g., rat cerebral cortex).[13][14]
2. Competitive Binding:
-
A radiolabeled ligand that binds to a specific site on the GABAA receptor (e.g., [3H]flunitrazepam for the benzodiazepine site or [3H]GABA for the GABA binding site) is incubated with the prepared membranes.[14]
-
Increasing concentrations of the unlabeled test compound (this compound or barbiturate) are added to compete with the radioligand for binding.
3. Measurement and Analysis:
-
The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) is then calculated from the IC50 value to represent the binding affinity of the test compound.[14]
Conclusion
The available evidence, primarily from studies on its close analog meprobamate, suggests that this compound acts as a positive allosteric modulator and direct agonist at GABAA receptors, similar to barbiturates. However, there are indications of differential effects based on the receptor's α subunit composition, with a potentially greater impact on α5-containing subtypes. This suggests a potential for a more nuanced pharmacological profile compared to the broader action of some barbiturates like phenobarbital.
Further direct comparative studies on this compound across a range of GABAA receptor subtypes are necessary to fully elucidate its pharmacological profile and therapeutic potential. The experimental protocols outlined in this guide provide a framework for conducting such investigations. This detailed understanding is crucial for the rational design and development of novel therapeutics targeting the GABAergic system with improved efficacy and reduced side effects.
References
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Established and emerging GABAA receptor pharmacotherapy for epilepsy [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. axolbio.com [axolbio.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validating the Antihypertensive Action of Mebutamate in Spontaneously Hypertensive Rats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antihypertensive potential of Mebutamate in spontaneously hypertensive rats (SHR), a key preclinical model for human essential hypertension. Due to a notable lack of recent preclinical studies specifically investigating this compound's effects on blood pressure in SHR, this document extrapolates its potential action based on its known mechanism as a GABAergic agent. This is contrasted with the well-documented antihypertensive effects of established drugs from different classes: Captopril (an ACE inhibitor), Nifedipine (a calcium channel blocker), and Clonidine (an alpha-2 adrenergic agonist).
Executive Summary
This compound, a carbamate derivative with known anxiolytic and sedative properties, is understood to exert its effects through positive allosteric modulation of the GABA-A receptor. While the central GABAergic system is implicated in blood pressure regulation, and other GABAergic agents have demonstrated hypotensive effects in SHR, direct and robust evidence for this compound's antihypertensive efficacy in this model is currently unavailable in recent scientific literature. In contrast, Captopril, Nifedipine, and Clonidine have been extensively studied in SHR and have demonstrated significant and reliable blood pressure-lowering effects. This guide presents the available data to aid researchers in evaluating the potential, and the significant data gap, of this compound as a subject for antihypertensive drug development.
Comparative Analysis of Antihypertensive Efficacy in SHR
The following tables summarize the quantitative data on the effects of Captopril, Nifedipine, and Clonidine on systolic and diastolic blood pressure in spontaneously hypertensive rats. No direct comparable data for this compound in SHR was found in the available literature.
Table 1: Effect of Captopril on Blood Pressure in SHR
| Dosage | Duration of Treatment | Age of SHR | Systolic Blood Pressure (SBP) Reduction | Diastolic Blood Pressure (DBP) Reduction | Reference |
| 100 mg/kg/day (gavage) | 14 weeks (from 6 to 20 weeks of age) | Young | Prevented the full development of hypertension | Not specified | [1] |
| 50 mg/kg/day (oral) | 10 days | Adult | Significant reduction in water-drinking SHR | Not specified | [2] |
| 20 mg/kg/day (oral) | 1-2 weeks | Not specified | Significant reduction | Not specified | [3] |
Table 2: Effect of Nifedipine on Blood Pressure in SHR
| Dosage | Route of Administration | Age of SHR | Systolic Blood Pressure (SBP) Reduction | Diastolic Blood Pressure (DBP) Reduction | Reference |
| 1 mg/kg | Intravenous | Adult | Significant acute reduction | Significant acute reduction | [4] |
| Slow-release 20 mg tablets (human study) | Oral | N/A (Human Patients) | Significant reduction over 24 hours | Significant reduction over 24 hours | [5] |
Table 3: Effect of Clonidine on Blood Pressure in SHR
| Dosage | Duration of Treatment | Age of SHR | Systolic Blood Pressure (SBP) Reduction | Diastolic Blood Pressure (DBP) Reduction | Reference |
| 0.1 mg/kg/day (subcutaneous infusion) | 24 hours to 4 weeks | Not specified | Failed to decrease blood pressure in one study, but altered dynamics | Not specified | [6] |
| 150 µg/kg/day (in liquid diet) | 12 weeks (daytime only) | Not specified | Significant reduction during exposure | Not specified | [7] |
| 0.5 mg/kg/day (in drinking water) | 24 weeks (from 4 to 28 weeks of age) | Young to Adult | Significantly lower from 8 to 28 weeks of age | Not specified | [8] |
Experimental Protocols
A standardized experimental protocol is crucial for validating the antihypertensive effects of any compound in SHR. Below is a detailed methodology that can be adapted for testing this compound.
Proposed Experimental Protocol for Evaluating this compound in SHR
-
Animal Model:
-
Male spontaneously hypertensive rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
-
Drug Administration:
-
This compound: To be administered orally (gavage) or intraperitoneally at various doses. A dose-response study is recommended to determine the optimal dosage.
-
Vehicle Control: A control group should receive the vehicle used to dissolve this compound.
-
Positive Controls: Captopril, Nifedipine, or Clonidine can be used as positive controls at effective doses established in the literature.
-
-
Blood Pressure Measurement:
-
Method: The tail-cuff method for non-invasive, repeated measurements of systolic blood pressure. For continuous and more accurate readings of both systolic and diastolic blood pressure, radiotelemetry is the gold standard.
-
Acclimatization: Rats should be acclimated to the measurement procedure for several days before the start of the experiment to minimize stress-induced blood pressure fluctuations.
-
Measurement Schedule: Baseline blood pressure should be recorded for at least three consecutive days before drug administration. Measurements should be taken at regular intervals post-administration to determine the onset, peak, and duration of the antihypertensive effect.
-
-
Study Design:
-
Acute Study: To determine the immediate effects of a single dose of this compound on blood pressure.
-
Chronic Study: To evaluate the long-term efficacy and potential for tolerance development. This compound would be administered daily for several weeks.
-
-
Data Analysis:
-
Data should be expressed as mean ± standard error of the mean (SEM).
-
Statistical significance between groups can be determined using appropriate tests such as Student's t-test or ANOVA followed by post-hoc tests. A p-value of less than 0.05 is typically considered statistically significant.
-
Signaling Pathways and Visualizations
This compound's Proposed Mechanism of Action: GABA-A Receptor Modulation
This compound is known to be a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. The proposed antihypertensive effect would be mediated through the central nervous system by enhancing GABAergic neurotransmission. This leads to a reduction in sympathetic outflow from the brain, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.
References
- 1. Captopril and hypertension development in the SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Failure of captopril to lower blood pressure in spontaneously hypertensive rats offered water and saline to drink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic decrease in blood pressure by captopril combined with losartan in spontaneous hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diminished responses to nifedipine imply severe end-organ damage in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the efficacy of slow-release nifedipine in systemic hypertension by ambulatory intraarterial blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of nonlinear methods to assess effects of clonidine on blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intermittent clonidine regimen abolishes tolerance to its antihypertensive effect: a spectral study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Clonidine (an Antihypertensive Drug) Treatment on Oxidative Stress Markers in the Heart of Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
Mebutamate Cross-Reactivity in Meprobamate Immunoassays: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of mebutamate in meprobamate immunoassays. The data presented here is crucial for researchers and clinicians in toxicology, pharmacology, and drug monitoring to ensure accurate interpretation of screening results. This guide summarizes available quantitative data, details experimental protocols for assessing cross-reactivity, and provides a visual representation of the immunoassay workflow.
Executive Summary
Immunoassays are a widely used primary screening method for the detection of drugs of abuse and therapeutic agents. However, the potential for cross-reactivity with structurally similar compounds can lead to false-positive results, necessitating confirmatory analysis by more specific methods like gas chromatography-mass spectrometry (GC-MS). Meprobamate, a sedative and anxiolytic, is a common target for such immunoassays. This compound, a structurally related sedative-hypnotic, has the potential to cross-react with antibodies developed for meprobamate. This guide examines the extent of this cross-reactivity based on available data.
Quantitative Cross-Reactivity Data
The cross-reactivity of this compound in meprobamate immunoassays is not extensively documented in commercially available assay package inserts, which primarily focus on the cross-reactivity of carisoprodol, the prodrug of meprobamate. However, data from a patented meprobamate-specific antibody provides a quantitative measure of this compound cross-reactivity.
The following table summarizes the cross-reactivity of this compound and other relevant compounds in a specific meprobamate immunoassay.
| Compound | % Cross-Reactivity | Immunoassay (Antibody Source) |
| Meprobamate | 100% | Meprobamate-Specific Antibody (Patent US20120040378A1)[1] |
| This compound | 7% | Meprobamate-Specific Antibody (Patent US20120040378A1)[1] |
| Carisoprodol | 57% | Meprobamate-Specific Antibody (Patent US20120040378A1)[1] |
Experimental Protocols
The determination of cross-reactivity is a critical component of immunoassay validation. The following is a detailed methodology for a competitive enzyme-linked immunosorbent assay (ELISA) used to assess the cross-reactivity of this compound with a meprobamate-specific antibody[1].
Principle of the Assay
The assay is a competitive immunoassay. Meprobamate in the sample or standard competes with a meprobamate-enzyme conjugate for a limited number of binding sites on a meprobamate-specific antibody coated on a microtiter plate. After an incubation period, unbound components are washed away. A substrate for the enzyme is then added, and the resulting color development is inversely proportional to the concentration of meprobamate in the sample. The concentration of the cross-reacting compound (this compound) required to displace 50% of the labeled antigen (IC50) is determined and compared to the IC50 of meprobamate to calculate the percent cross-reactivity.
Materials and Reagents
-
Meprobamate-specific antibody-coated 96-well microtiter plate
-
Meprobamate standards
-
This compound (or other potential cross-reactants)
-
Meprobamate-horseradish peroxidase (HRP) conjugate
-
Wash buffer (e.g., Tris-buffered saline with Tween 20)
-
Substrate solution (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB)
-
Stop solution (e.g., 0.2M Sulfuric Acid)
-
Microplate reader
Assay Procedure
-
Preparation: Bring all reagents and samples to room temperature.
-
Addition of Standards/Samples: Add 25 µL of the standard, sample, or potential cross-reactant to the appropriate wells of the antibody-coated microtiter plate.
-
Addition of Conjugate: Add 100 µL of the meprobamate-HRP conjugate to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Washing: Wash the plate six times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add 125 µL of TMB substrate solution to each well.
-
Incubation: Incubate the plate for 20 minutes in the dark at room temperature.
-
Stopping Reaction: Stop the reaction by adding 125 µL of 0.2M sulfuric acid to each well.
-
Measurement: Read the absorbance at 450 nm using a microtiter plate reader.
Calculation of Cross-Reactivity
The percent cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC50 of Meprobamate / IC50 of Cross-Reactant) x 100
Where the IC50 is the concentration of the analyte that causes 50% inhibition of the maximal signal.
Visualizing the Workflow
The following diagrams illustrate the principle of the competitive immunoassay and the experimental workflow for determining cross-reactivity.
Conclusion
The available data indicates that this compound exhibits a low but measurable cross-reactivity of 7% in at least one meprobamate-specific immunoassay[1]. While this level of cross-reactivity is significantly lower than that of carisoprodol, it is essential for laboratories to be aware of this potential interaction, especially when analyzing samples from individuals who may have ingested this compound. The lack of extensive cross-reactivity data for this compound in various commercially available meprobamate immunoassays highlights the need for manufacturers to provide more comprehensive specificity data. Researchers and clinicians should exercise caution when interpreting presumptive positive meprobamate immunoassay results and utilize confirmatory methods for definitive identification and quantification.
References
A Comparative Pharmacological Analysis of Mebutamate and Other Carbamates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pharmacological properties of mebutamate and other structurally related carbamates, including meprobamate and carisoprodol. The information is intended to support research and drug development efforts by presenting key data in a structured and accessible format.
Overview of Carbamates
This compound, meprobamate, and carisoprodol are centrally acting skeletal muscle relaxants and anxiolytics belonging to the carbamate class. Their therapeutic effects are primarily mediated through their action on the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2] While structurally similar, these compounds exhibit differences in their pharmacokinetic profiles, potency, and clinical applications.
Mechanism of Action
The primary mechanism of action for these carbamates involves the positive allosteric modulation of the GABA-A receptor.[1][3] Unlike benzodiazepines, which bind at the interface of α and γ subunits, carbamates are thought to act at a distinct site on the β subunit of the receptor, similar to barbiturates.[3] This interaction enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in neuronal inhibition.[2] This inhibition manifests as sedation, anxiolysis, and muscle relaxation.[2]
Some carbamates, like meprobamate and carisoprodol, can also directly gate the GABA-A receptor at higher concentrations, meaning they can open the chloride channel in the absence of GABA.[1][4]
Signaling Pathway Diagram
References
- 1. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unleashing the Power of Meprobamate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Mebutamate and Diazepam in a Murine Anxiety Model
In the landscape of preclinical anxiety research, both mebutamate (more commonly known as meprobamate) and diazepam have historically been significant players. While diazepam, a benzodiazepine, remains a benchmark anxiolytic, meprobamate, a carbamate derivative, has seen its use decline due to a less favorable therapeutic index. This guide provides a comparative analysis of these two compounds in a mouse model of anxiety, drawing upon experimental data to elucidate their respective profiles for researchers, scientists, and drug development professionals.
Comparative Efficacy in the Elevated Plus-Maze
| Drug | Dose (mg/kg) | Administration Route | Key Quantitative Finding in BALB/c Mice | Reference Study |
| Meprobamate | 60 | i.p. | Demonstrated anxiolytic-like effects. | [1] |
| Diazepam | 1.5 | i.p. | Anxiolytic action observed. | [2] |
Note: This table presents a qualitative summary of the anxiolytic effects observed in separate studies. The lack of standardized reporting of specific quantitative measures (e.g., percentage of time in open arms, number of open arm entries) in the available literature for a direct comparison in BALB/c mice prevents a more detailed quantitative summary. The cited study for meprobamate indicated an anxiolytic effect at 60 mg/kg but did not provide specific numerical data in the abstract.[1] The diazepam study also confirmed anxiolytic effects at 1.5 mg/kg.[2]
Experimental Protocols
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used behavioral paradigm to assess anxiety-like behavior in rodents. The protocol generally involves the following steps:
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms.
-
Acclimation: Mice are habituated to the testing room for a period, often 30-60 minutes, before the experiment.
-
Drug Administration: The test compound (this compound or diazepam) or vehicle is administered, typically via intraperitoneal (i.p.) injection, a set time before the test (e.g., 30 minutes).
-
Test Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore freely for a predetermined duration, usually 5 minutes.
-
Data Collection: The session is recorded by a video camera, and software is used to automatically track and score various behavioral parameters. Key measures include the time spent in the open and closed arms, the number of entries into each arm type, and total distance traveled. An increase in the proportion of time spent in and entries into the open arms is indicative of an anxiolytic effect.
Signaling Pathways and Experimental Workflow
Mechanism of Action
Both this compound and diazepam exert their anxiolytic effects through the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, their specific binding sites and modulatory effects differ.
Caption: Mechanisms of action for this compound and diazepam.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of anxiolytic drugs in a mouse model.
Caption: Workflow for assessing anxiolytic drug effects.
References
Investigating the Stereospecific Activity of Mebutamate Enantiomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 14, 2025
Mebutamate, a carbamate derivative with anxiolytic and sedative properties, possesses a chiral center, suggesting the existence of two enantiomers.[4] It is well-established that enantiomers of a chiral drug can exhibit significant differences in their pharmacological and pharmacokinetic profiles.[2][3] Therefore, a thorough investigation into the stereospecific activity of this compound enantiomers is warranted to determine if a single enantiomer formulation could offer an improved therapeutic profile.
Mechanism of Action and Signaling Pathway
This compound, like other carbamates such as meprobamate and carisoprodol, is understood to exert its effects as a positive allosteric modulator of the GABA-A receptor.[4][5] Specifically, it is thought to bind to a site on the GABA-A receptor complex, enhancing the inhibitory effects of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA).[6][7] This potentiation of GABAergic neurotransmission leads to a hyperpolarization of the neuron, reducing its excitability and resulting in the sedative and anxiolytic effects of the drug.[5][7]
The signaling pathway for this compound's action is initiated by the binding of GABA to its receptor, which is then enhanced by the allosteric modulation of this compound. This leads to an increased influx of chloride ions through the receptor's ion channel.
Caption: this compound's mechanism of action at the GABA-A receptor.
Hypothetical Comparison of this compound Enantiomers
In the absence of direct experimental data, we can hypothesize potential differences in the activity of the (R)- and (S)-enantiomers of this compound based on the stereospecificity observed with other chiral drugs. It is plausible that one enantiomer (the eutomer) possesses greater affinity and/or efficacy at the GABA-A receptor, while the other (the distomer) may be less active, inactive, or even contribute to off-target effects.
Table 1: Hypothetical Pharmacodynamic Properties of this compound Enantiomers
| Property | (R)-Mebutamate (Hypothetical) | (S)-Mebutamate (Hypothetical) | Racemic this compound |
| GABA-A Receptor Binding Affinity (Ki) | Lower Ki (Higher Affinity) | Higher Ki (Lower Affinity) | Intermediate Ki |
| Potency (EC50) for GABA potentiation | Lower EC50 (Higher Potency) | Higher EC50 (Lower Potency) | Intermediate EC50 |
| Efficacy (Emax) for GABA potentiation | Higher Emax | Lower Emax | Intermediate Emax |
| Sedative Effect in Animal Models (ED50) | Lower ED50 (More Potent) | Higher ED50 (Less Potent) | Intermediate ED50 |
Table 2: Hypothetical Pharmacokinetic Properties of this compound Enantiomers
| Property | (R)-Mebutamate (Hypothetical) | (S)-Mebutamate (Hypothetical) |
| Absorption (Bioavailability) | May differ due to stereoselective transport | May differ due to stereoselective transport |
| Distribution (Plasma Protein Binding) | May exhibit stereoselective binding | May exhibit stereoselective binding |
| Metabolism (Clearance) | Potentially metabolized at a different rate by CYP enzymes | Potentially metabolized at a different rate by CYP enzymes |
| Excretion (Half-life) | May have a different elimination half-life | May have a different elimination half-life |
Proposed Experimental Protocols
To investigate the stereospecific activity of this compound enantiomers, a series of in vitro and in vivo experiments are proposed. The following protocols are based on standard methodologies for characterizing GABA-A receptor modulators.
3.1.1. Radioligand Binding Assay
-
Objective: To determine the binding affinity of each enantiomer to the GABA-A receptor.
-
Methodology:
-
Prepare cell membranes from a cell line stably expressing human GABA-A receptors (e.g., specific subunit combinations like α1β2γ2).
-
Incubate the membranes with a constant concentration of a radiolabeled ligand that binds to the allosteric site of interest (e.g., [3H]-flunitrazepam for the benzodiazepine site, or a relevant carbamate-site radioligand if available).
-
Add increasing concentrations of the unlabeled this compound enantiomers or racemic mixture.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) for each enantiomer by analyzing the competition binding curves.
-
3.1.2. Electrophysiology (Patch-Clamp) Assay
-
Objective: To measure the functional effect of each enantiomer on GABA-A receptor-mediated currents.
-
Methodology:
-
Use whole-cell patch-clamp recordings on cells expressing GABA-A receptors.
-
Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.
-
Co-apply increasing concentrations of each this compound enantiomer with the GABA solution.
-
Measure the potentiation of the GABA-induced chloride current.
-
Construct concentration-response curves to determine the EC50 and Emax for each enantiomer.[8]
-
3.2.1. Sedative/Hypnotic Activity in Rodents
-
Objective: To assess the sedative and hypnotic effects of each enantiomer in an animal model.
-
Methodology (Loss of Righting Reflex):
-
Administer varying doses of each this compound enantiomer or racemic mixture to groups of mice or rats via an appropriate route (e.g., intraperitoneal or oral).
-
Place each animal on its back and observe its ability to right itself within a specified time (e.g., 30 seconds).
-
The inability to right itself is considered the endpoint.
-
Determine the median effective dose (ED50) for each compound to induce loss of the righting reflex.[9]
-
3.2.2. Anxiolytic Activity in Rodents
-
Objective: To evaluate the anxiolytic potential of each enantiomer.
-
Methodology (Elevated Plus Maze):
-
Administer each this compound enantiomer or a vehicle control to groups of rodents.
-
Place each animal in the center of an elevated plus maze, which consists of two open and two closed arms.
-
Record the time spent in and the number of entries into the open and closed arms over a set period (e.g., 5 minutes).
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
-
Experimental Workflow
The following diagram illustrates a proposed workflow for the comprehensive investigation of this compound enantiomers.
Caption: Proposed workflow for investigating this compound enantiomers.
Conclusion
While this compound has a history of clinical use as a racemic mixture, a detailed investigation into the stereospecific activities of its enantiomers has the potential to unlock a more refined therapeutic agent. The proposed experimental framework provides a comprehensive approach to characterizing the pharmacodynamic and pharmacokinetic profiles of the individual (R)- and (S)-enantiomers. Should significant differences be observed, the development of a single-enantiomer formulation of this compound could lead to a drug with improved efficacy, a better side-effect profile, and a more predictable dose-response relationship. This aligns with the modern paradigm of drug development, which increasingly favors the use of single-enantiomer drugs to optimize therapeutic outcomes.
References
- 1. youtube.com [youtube.com]
- 2. Stereoselectivity in drug metabolism: molecular mechanisms and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Meprobamate? [synapse.patsnap.com]
- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 7. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 8. Integrated workflow for the identification of new GABAA R positive allosteric modulators based on the in silico screening with further in vitro validation. Case study using Enamine's stock chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discoveryjournals.org [discoveryjournals.org]
Unveiling Mebutamate's Mechanism: A Comparative Guide to GABAA Receptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of experimental approaches to confirm the mechanism of action of Mebutamate and related carbamates at the GABAA receptor. By examining the effects of specific GABAA receptor antagonists, we can delineate the precise modulatory site of these compounds, offering critical insights for drug development and pharmacological research.
This compound, a carbamate derivative with sedative and anxiolytic properties, is known to exert its effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] This mechanism is shared by other carbamates such as meprobamate and carisoprodol.[2] Understanding the specific binding site and modulatory profile of this compound is crucial for predicting its therapeutic efficacy and potential side effects. A key strategy to elucidate this is through the use of GABAA receptor antagonists.
This guide will compare the experimental use of two distinct GABAA receptor antagonists, bemegride (a barbiturate antagonist) and flumazenil (a benzodiazepine antagonist), to differentiate the activity of this compound-like carbamates from other GABAA modulators.
Comparative Analysis of Antagonist Effects
The following table summarizes the expected outcomes when testing this compound or its analogs in the presence of GABAA receptor antagonists. These predictions are based on extensive research on the barbiturate-like mechanism of carbamates.[3][4][5][6]
| Experimental Condition | Expected Effect of this compound/Analog | Effect in the Presence of Bemegride | Effect in the Presence of Flumazenil |
| GABA-evoked currents (in vitro electrophysiology) | Potentiation of current amplitude | Attenuation/Blockade of potentiation | No significant change in potentiation |
| Direct Gating (in vitro electrophysiology) | Induction of inward chloride currents | Attenuation/Blockade of induced currents | No effect on induced currents |
| Sedative/Anxiolytic Behavior (in vivo models) | Increased sedation/Reduced anxiety | Reversal of sedative/anxiolytic effects | No significant reversal of effects |
| Drug Discrimination (in vivo models) | Substitution for a barbiturate-like discriminative stimulus | Blockade of the discriminative stimulus effects | No blockade of the discriminative stimulus effects |
Experimental Protocols
To validate the mechanism of action of this compound, the following experimental protocols, adapted from studies on its structural analogs, can be employed.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This technique allows for the direct measurement of ion flow through GABAA receptors in response to drug application.
Objective: To determine if bemegride, but not flumazenil, antagonizes this compound's potentiation of GABA-evoked currents and its direct gating of the GABAA receptor channel.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transfected with cDNAs encoding the subunits of the human GABAA receptor (e.g., α1, β2, γ2).
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the transfected cells. The membrane potential is clamped at a holding potential of -60 mV.
-
Drug Application:
-
A baseline GABA-evoked current is established by applying a low concentration of GABA (e.g., EC20).
-
This compound is co-applied with GABA to measure the potentiation of the current.
-
To test for direct gating, this compound is applied in the absence of GABA.
-
The GABAA receptor antagonist (bemegride or flumazenil) is pre-applied for a set duration (e.g., 2 minutes) before the co-application of this compound and GABA, or the application of this compound alone.
-
-
Data Analysis: The amplitude of the chloride currents is measured and compared across different conditions. A significant reduction in the this compound-induced potentiation or direct gating in the presence of bemegride would confirm a barbiturate-like mechanism.
In Vivo Behavioral Assay: Drug Discrimination in Rodents
This model assesses the subjective effects of a drug by training animals to recognize and respond to its internal state.
Objective: To determine if the discriminative stimulus effects of this compound are blocked by bemegride but not flumazenil.
Methodology:
-
Animal Training: Rats are trained to discriminate between an injection of a known GABAA modulator (e.g., pentobarbital) and saline in a two-lever operant chamber. Correct lever presses are rewarded with food pellets.
-
Substitution Test: Once trained, animals are administered this compound to see if it substitutes for the training drug (i.e., if the animals press the drug-appropriate lever).
-
Antagonism Test:
-
The antagonist (bemegride or flumazenil) is administered prior to the administration of this compound.
-
The percentage of responses on the drug-appropriate lever is measured.
-
-
Data Analysis: A significant decrease in the percentage of drug-appropriate lever presses in the presence of bemegride would indicate that it blocks the subjective effects of this compound, supporting a barbiturate-like mechanism.[3][6]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental logic and the underlying molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for confirming this compound's mechanism.
Caption: this compound's signaling pathway at the GABAA receptor.
Conclusion
The strategic use of GABAA receptor antagonists is indispensable for confirming the barbiturate-like mechanism of action of this compound. The differential effects of bemegride and flumazenil, as demonstrated through both in vitro electrophysiological and in vivo behavioral studies, provide a clear and robust method for characterizing its pharmacological profile. This comparative approach not only solidifies our understanding of this compound's interaction with the GABAA receptor but also provides a valuable framework for the development of novel therapeutics targeting this critical inhibitory system. The presented experimental designs offer a clear path for researchers to validate these mechanisms for this compound and other carbamate-based compounds.
References
- 1. Unleashing the Power of Meprobamate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abuse Potential of Soma®: the GABAA Receptor as a Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carisoprodol-mediated modulation of GABAA receptors: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mebutamate and Newer Anxiolytics: A Side-Effect Profile Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side-effect profiles of the older anxiolytic, Mebutamate, and a selection of newer anxiolytic agents. Due to the limited availability of recent clinical trial data for this compound, this guide utilizes data for its close structural and functional analog, Meprobamate, as a proxy. This comparison aims to offer a quantitative and qualitative overview to inform research and development in the field of anxiolytic pharmacotherapy.
Quantitative Comparison of Side-Effect Profiles
The following table summarizes the incidence of common adverse events reported in clinical trials for Meprobamate (as a proxy for this compound) and several newer anxiolytics. It is important to note that direct comparative trials are scarce, and the data presented is aggregated from various studies. The incidence rates can vary based on study design, patient population, and dosage.
| Side Effect | Meprobamate (Proxy for this compound) | Buspirone | Lorazepam (Benzodiazepine) | Escitalopram (SSRI) | Venlafaxine (SNRI) |
| Drowsiness/Somnolence | Commonly Reported | 9% | >15% | 4-13% | High Incidence |
| Dizziness | Commonly Reported | 9% | 6.9% | ≥2.0% | High Incidence |
| Headache | Commonly Reported | 7% | - | 24% | High Incidence |
| Nausea | Commonly Reported | - | - | 18% | High Incidence |
| Weakness/Asthenia | Commonly Reported | - | 4.2% | - | High Incidence |
| Nervousness/Anxiety | Paradoxical Excitement Reported | 4% | - | ≥2.0% | High Incidence |
| Insomnia | Withdrawal Symptom | - | - | 7-12% | High Incidence |
| Dry Mouth | - | - | - | ≥2.0% | High Incidence |
| Sexual Dysfunction | - | - | - | 9-14% (Ejaculation disorders) | High Incidence |
| Dependence/Withdrawal | High Potential | Low Potential | High Potential | Withdrawal Syndrome Reported | Withdrawal Syndrome Reported |
Signaling Pathways
The differing side-effect profiles of these anxiolytics can be attributed to their distinct mechanisms of action and receptor targets.
Experimental Protocols for Side-Effect Assessment in Anxiolytic Clinical Trials
The assessment of adverse events (AEs) in clinical trials for anxiolytics is a critical component of evaluating the drug's safety profile. A generalized experimental protocol for such an assessment is outlined below.
1. Patient Population and Study Design:
-
Inclusion Criteria: Patients diagnosed with a specific anxiety disorder (e.g., Generalized Anxiety Disorder) based on standardized diagnostic criteria (e.g., DSM-5).
-
Exclusion Criteria: Co-morbid conditions or concomitant medications that could confound the assessment of AEs.
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard. An active comparator arm (a standard-of-care anxiolytic) is often included.
2. Data Collection and Adverse Event Monitoring:
-
Baseline Assessment: A thorough medical history and physical examination are conducted to document pre-existing conditions and symptoms.
-
Systematic Inquiry: At each study visit, patients are systematically queried about the occurrence of AEs. This can be done through a combination of open-ended questions (e.g., "Have you experienced any new or worsening symptoms since your last visit?") and a checklist of common and expected AEs.
-
Standardized Rating Scales: Validated scales are used to quantify the severity of specific symptoms. For anxiety, the Hamilton Anxiety Rating Scale (HAM-A) is a common primary efficacy measure, but it also captures somatic and psychic symptoms that can be considered AEs.
-
Patient Diaries: Patients may be asked to keep a daily diary to record the occurrence, severity, and duration of any AEs.
3. Causality and Severity Assessment:
-
Causality: The relationship between the study drug and the AE is assessed by the investigator, typically categorized as "not related," "possibly related," "probably related," or "definitely related."
-
Severity: AEs are graded based on their intensity (e.g., mild, moderate, severe) and their impact on the patient's daily functioning.
4. Statistical Analysis:
-
The incidence of each AE is calculated for each treatment group (investigational drug, placebo, active comparator).
-
Statistical tests (e.g., Chi-square or Fisher's exact test) are used to compare the incidence of AEs between treatment groups.
5. Experimental Workflow Diagram:
Conclusion
The landscape of anxiolytic treatment has evolved significantly, with newer agents offering more targeted mechanisms of action compared to older drugs like this compound. This shift is reflected in their side-effect profiles. While this compound (and its analog Meprobamate) is associated with a higher incidence of sedation, dizziness, and a significant potential for dependence, newer agents like SSRIs and SNRIs present a different spectrum of common side effects, including gastrointestinal and sexual dysfunction, with a generally lower risk of dependence. Buspirone offers a unique profile with a lower incidence of sedation compared to benzodiazepines.
The choice of an anxiolytic in a clinical setting involves a careful consideration of the trade-off between efficacy and tolerability. For drug development professionals, understanding these comparative profiles is crucial for identifying unmet needs and designing novel anxiolytics with improved safety and tolerability. The methodologies outlined for assessing adverse events are fundamental to generating the robust data needed for such comparisons. Further head-to-head clinical trials are warranted to provide a more definitive comparison of the side-effect profiles of these and other anxiolytic agents.
Safety Operating Guide
Safe Disposal of Mebutamate: A Guide for Laboratory Professionals
The proper disposal of mebutamate, a Schedule IV controlled substance, is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance.[1] This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate procedures for managing and disposing of this compound waste. Adherence to these guidelines will help mitigate risks and ensure that all legal and safety standards are met.
Regulatory Framework
The disposal of this compound is governed by several federal agencies in the United States, primarily the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).[2]
-
DEA Regulations: As a Schedule IV controlled substance, this compound's disposal must comply with DEA regulations, which mandate that the substance be rendered "non-retrievable."[1][3] This means it cannot be transformed back into a usable form.
-
EPA Regulations: The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the disposal of hazardous pharmaceutical waste.[2][4] Healthcare facilities and laboratories must manage hazardous waste pharmaceuticals according to specific standards.[5]
Step-by-Step Disposal Procedure
The following procedure outlines the general steps for the proper disposal of this compound. It is imperative to consult and adhere to your institution's specific protocols and local regulations, which may be more stringent than federal guidelines.[4]
-
Segregation and Identification:
-
Identify all this compound waste, including expired or unused drug products, contaminated materials (e.g., personal protective equipment, labware), and residual amounts in containers.
-
Segregate this compound waste from other chemical and non-hazardous waste streams at the point of generation.
-
-
Containerization:
-
Use designated, properly labeled, leak-proof containers for this compound waste.
-
While specific color-coding can vary by institution and state, a common practice for pharmaceutical waste is:
-
Black containers for RCRA hazardous pharmaceutical waste.
-
Blue or white containers for non-RCRA pharmaceutical waste.
-
Given its status as a controlled substance, a separate, secure container may be required.
-
-
-
Rendering Non-Retrievable (On-Site Destruction):
-
For on-site destruction of controlled substances, a DEA-compliant method must be used to render the this compound "non-retrievable."[3]
-
Commercially available denaturing kits, which often use an activated carbon solution, can be utilized for this purpose.[3][6]
-
The process must be witnessed by two authorized employees who will handle and observe the entire destruction process and sign a disposal log.[3]
-
-
Disposal through a Licensed Contractor:
-
Alternatively, and more commonly for larger quantities, this compound waste should be managed by a licensed hazardous waste contractor or a DEA-registered reverse distributor.
-
These contractors are equipped to handle and dispose of controlled substances in accordance with all federal and state regulations.
-
-
Documentation:
-
Maintain meticulous records of all this compound disposal activities.
-
The disposal log for controlled substances must be kept for a minimum of two years and be available for inspection by the DEA.[3]
-
Important Considerations:
-
DO NOT dispose of this compound down the drain or in regular trash. Improper disposal can lead to environmental contamination and regulatory violations.[7]
-
The EPA's Subpart P rule prohibits the sewering of hazardous waste pharmaceuticals.[2]
-
All personnel handling this compound waste must be trained on the proper disposal procedures and associated hazards.[2]
Chemical and Physical Properties of this compound
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O₄ |
| Molecular Weight | 232.28 g/mol [1][8] |
| Melting Point | 77-79 °C |
| Solubility in Water | 1000 mg/L[1] |
| DEA Schedule | IV[1] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound | C10H20N2O4 | CID 6151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. epa.gov [epa.gov]
- 6. rcvs.org.uk [rcvs.org.uk]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
Essential Safety and Logistical Information for Handling Mebutamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, immediate safety and logistical information for the handling of Mebutamate. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and minimizing environmental impact. This compound is classified as a hazardous substance and requires careful management throughout its lifecycle in the laboratory.
Hazard Communication
This compound is categorized under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals with the following primary hazards:
-
Acute Toxicity, Oral, Category 4 (H302): Harmful if swallowed.
-
Irritant: May cause irritation to the skin, eyes, and respiratory tract.
Additionally, this compound is a DEA Schedule IV controlled substance , indicating a potential for abuse and requiring stringent security and record-keeping measures.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves (double gloving recommended) | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory coat or disposable gown | Minimizes contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling powders outside of a ventilated enclosure or when there is a risk of aerosolization. |
Operational Plan: Safe Handling Procedures
A systematic workflow is essential for minimizing exposure and ensuring the integrity of research.
Preparation:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a ventilated enclosure, to control airborne particles.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are within easy reach inside the containment area.
-
Pre-weighing: If possible, pre-weigh approximate amounts to minimize handling time.
Handling:
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding the creation of dust. Use a gentle scooping or tapping motion rather than pouring from a height.
-
Cleaning: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent. Dispose of all contaminated disposables in the designated hazardous waste stream.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then gown, then eye protection). Wash hands thoroughly after removing all PPE.
Emergency Spill Response:
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify colleagues and the laboratory safety officer.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Contain: If safe to do so, contain the spill using a chemical spill kit. For solid spills, gently cover with an absorbent material to prevent it from becoming airborne.[1]
-
Clean-up: Wearing appropriate PPE (including respiratory protection), carefully clean up the spill. Place all contaminated materials in a sealed, labeled hazardous waste container.
-
Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent or detergent.
-
Report: Complete a spill report form as per institutional guidelines.
Disposal Plan
As a DEA Schedule IV controlled substance, the disposal of this compound is strictly regulated. All disposal methods must render the substance "non-retrievable."[2][3]
On-Site Destruction:
-
Authorization: On-site destruction must be conducted by two authorized employees who will witness the entire process.[2]
-
Method: The chosen method must render the this compound non-retrievable. This can include chemical digestion or incineration.
-
Documentation: A DEA Form 41, "Registrants Inventory of Drugs Surrendered," must be completed to document the destruction.[4] This form requires details of the drug, quantity, and method of destruction, and must be signed by the two witnesses. The completed form must be kept on file for at least two years.[4]
Reverse Distributor:
-
Transfer: this compound can be transferred to a DEA-registered reverse distributor for disposal.
-
Record Keeping: The transfer must be documented, and the reverse distributor is responsible for the final destruction and associated paperwork.
Waste Streams:
-
Contaminated PPE and disposables: Place in a clearly labeled hazardous waste container for incineration.
-
Empty Stock Bottles: Deface the label and dispose of according to institutional guidelines for hazardous chemical containers.
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the logical relationships in the handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
